O-Isopropylguanosine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-(2-amino-6-propan-2-yloxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O5/c1-5(2)22-11-7-10(16-13(14)17-11)18(4-15-7)12-9(21)8(20)6(3-19)23-12/h4-6,8-9,12,19-21H,3H2,1-2H3,(H2,14,16,17)/t6-,8-,9-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBLLRVMAHKTDI-WOUKDFQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=NC(=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401002881 | |
| Record name | 9-Pentofuranosyl-6-[(propan-2-yl)oxy]-3,9-dihydro-2H-purin-2-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401002881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82773-20-4 | |
| Record name | O-Isopropylguanosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082773204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Pentofuranosyl-6-[(propan-2-yl)oxy]-3,9-dihydro-2H-purin-2-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401002881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
"O-Isopropylguanosine synthesis and characterization"
Technical Guide: Synthesis and Characterization of
Part 1: Executive Summary & Scope
Subject:
Editorial Note: Unlike standard nucleoside protocols, this guide prioritizes the Nucleophilic Aromatic Substitution (
Part 2: Synthesis Strategy & Mechanism
The synthesis hinges on the "activation-displacement" strategy. The guanine lactam (amide) functionality is chemically inert to direct O-alkylation due to competing N-alkylation (at N1 or N7). Therefore, we utilize 6-chloroguanosine as an activated electrophilic intermediate.
Mechanism of Action
-
Activation: The C6-position is activated by a chloro leaving group.
-
Nucleophilic Attack: Sodium isopropoxide (generated in situ) acts as a hard nucleophile.
-
Substitution: The alkoxide attacks C6, displacing chloride via an addition-elimination mechanism (
). -
Result: Formation of the
-ether linkage and aromatization of the purine ring (locking the imidate form).
Visual Pathway (DOT Diagram)
Caption: Figure 1. Synthetic pathway from Guanosine to
Part 3: Detailed Experimental Protocol
Safety Warning:
Phase 1: Preparation of 6-Chloroguanosine (Intermediate)
Note: If 6-Chloroguanosine is purchased commercially, skip to Phase 2.
-
Acetylation: Suspend Guanosine (10 g) in acetic anhydride (50 mL) with pyridine (25 mL). Heat at 75°C for 4 hours. Pour into ice water, filter the precipitate (
-tri-O-acetylguanosine). -
Chlorination: Dry the acetylated product. Suspend in dry acetonitrile. Add
(5 eq) and N,N-dimethylaniline (3 eq). Reflux for 10 minutes. Evaporate volatiles in vacuo. -
Deacetylation (Partial Workup): The resulting 2-amino-6-chloropurine riboside triacetate is often used directly or deacetylated with methanolic ammonia (
C) if the free nucleoside is required for the next step (though protected forms often yield cleaner reactions).
Phase 2: Synthesis of -Isopropylguanosine (Core Protocol)
This protocol uses Sodium Hydride (NaH) to generate the alkoxide, ensuring anhydrous conditions critical for yield.
Reagents:
-
6-Chloroguanosine (1.0 mmol, ~301 mg)
-
Isopropanol (anhydrous, 10 mL)
-
Sodium Hydride (60% dispersion in oil, 4.0 mmol, ~160 mg)
-
Solvent: DMF (anhydrous, 5 mL) - Optional co-solvent for solubility
Step-by-Step:
-
Alkoxide Generation:
-
In a flame-dried round-bottom flask under Argon, wash NaH with dry hexane (2x) to remove mineral oil.
-
Add anhydrous Isopropanol (5 mL) dropwise at
C. Stir for 20 mins until evolution ceases. The solution becomes clear (Sodium Isopropoxide).
-
-
Reaction:
-
Dissolve 6-Chloroguanosine in anhydrous DMF (5 mL) and Isopropanol (5 mL).
-
Cannulate the nucleoside solution into the alkoxide solution at room temperature.
-
Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1). Look for the disappearance of the starting material (
) and appearance of a higher running spot ( ).
-
-
Quenching & Workup:
-
Purification:
-
Resuspend residue in a minimum amount of MeOH/DCM.
-
Flash Chromatography: Silica Gel 60. Gradient: 0%
10% MeOH in DCM. -
Collect fractions, evaporate, and dry under high vacuum.
-
Part 4: Characterization & Validation (QC)
To ensure the integrity of the product, you must confirm the
Nuclear Magnetic Resonance (NMR)
The diagnostic signature of
| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Diagnostic Note |
| 1.35 - 1.40 | Doublet ( | Isopropyl Methyls (6H) | ||
| 5.40 - 5.60 | Septet | Methine proton (Deshielded by Oxygen) | ||
| 8.10 - 8.30 | Singlet | H-8 | Purine ring proton | |
| ~6.40 | Singlet (Broad) | C2-Amine | ||
| Absent | - | N1-H | Critical Proof of O-alkylation | |
| ~22.0 | - | Methyl carbons | ||
| ~70.0 | - | Methine carbon | ||
| ~160.0 | - | C-6 | Deshielded due to ether linkage |
UV-Vis Spectroscopy
-alkylation disrupts the amide conjugation of guanine.-
Guanosine
: ~253 nm (neutral). -
-iPrG
: 280–284 nm (neutral). -
Interpretation: A bathochromic shift (red shift) of the primary band and the appearance of a shoulder near 290 nm is characteristic of
-alkylated guanines.
High-Resolution Mass Spectrometry (HRMS)
-
Technique: ESI-TOF (Positive Mode).
-
Formula:
-
Calc. Mass
: 326.1464 -
Fragment: Look for loss of sugar (base peak) at
( -isopropylguanine base).
QC Workflow Diagram
Caption: Figure 2. Quality Control workflow for validating O6-Isopropylguanosine identity.
Part 5: Applications & Storage
-
Storage: Store dry at -20°C.
-alkylguanines are susceptible to acid hydrolysis (depurination). Avoid acidic buffers. -
Usage:
-
MGMT Inhibition Studies:
-iPrG is a poor substrate for MGMT compared to -benzylguanine, making it a useful negative control or probe for steric tolerance of the active site [1]. -
Oligonucleotide Synthesis: For incorporation into DNA, the 5'-OH must be protected (DMT) and the 3'-OH phosphitylated. The
-iPr group is stable to standard phosphoramidite coupling conditions but requires mild deprotection (e.g., dilute in MeOH) to prevent displacement of the isopropyl group by ammonia [2].
-
References
-
Synthesis and characterization of oligodeoxynucleotides containing O6-methyl-, O6-ethyl-, and O6-isopropylguanine. Source: Biochemistry (ACS Publications). URL:[Link]
-
Two-Step, One-Pot Synthesis of Inosine, Guanosine, and 2′-Deoxyguanosine O6-Ethers via Intermediate O6-(Benzotriazoly-1-yl) Derivatives. Source: Current Protocols in Nucleic Acid Chemistry (NIH/PMC). URL:[Link]
-
Recognition of O6-benzyl-2'-deoxyguanosine by a perimidinone-derived synthetic nucleoside. Source: Nucleic Acids Research.[3][4] URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Two-Step, One-Pot Synthesis of Inosine, Guanosine, and 2′-Deoxyguanosine O6-Ethers via Intermediate O6-(Benzotriazoly-1-yl) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of oligonucleotides containing 2'-deoxy-6-thioguanosine at a predetermined site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and optical behaviors of 6-seleno-deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
"discovery and history of O-Isopropylguanosine"
The Steric Probe: Discovery, Synthesis, and Mechanistic Utility of -Isopropylguanosine
Executive Summary
This guide details the chemical genesis of
Historical Context: The "Alkyl Group" Era
In the 1970s and 80s, the "War on Cancer" drove intense research into how alkylating agents (e.g., ENU, MNU, MNNG) damaged DNA. Researchers like B. Singer and A.E. Pegg established that while
The discovery of
-
The DNA Polymerase Active Site: How large of a lesion can be bypassed before replication stalls?
-
The AGT Repair Mechanism: What is the steric limit of the "nucleotide flipping" mechanism required for repair?
Chemical Synthesis Protocols
We present two methodologies: the Classical Nucleophilic Displacement (robust, scalable) and the Modern One-Pot Etherification (rapid, mild conditions).
Method A: Classical Nucleophilic Displacement (The "Singer/Moschel" Route)
This method relies on the
Reagents:
-
6-Chloroguanosine (or 2-amino-6-chloropurine riboside)
-
Sodium metal
-
Anhydrous Isopropanol (iPrOH)
Protocol:
-
Preparation of Alkoxide: In a flame-dried flask under Argon, dissolve Sodium metal (1.2 eq) in anhydrous Isopropanol (20 mL/g substrate) to generate Sodium Isopropoxide in situ. Caution: Exothermic.
-
Displacement: Add 6-Chloroguanosine (1.0 eq) to the solution.
-
Reflux: Heat the mixture to reflux (
C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1). The starting material ( ) will convert to a higher running product ( ). -
Neutralization: Cool to RT. Neutralize carefully with glacial acetic acid or Dowex
resin to pH 7.0. -
Purification: Evaporate solvent. Resuspend residue in water/methanol. Purify via C18 Reverse Phase HPLC (Gradient: 0-40% Acetonitrile in Water).
-
Yield: Typically 60–75%.
Method B: Modern BOP-Mediated Etherification
A milder approach using phosphonium coupling reagents, avoiding harsh reflux conditions.
Reagents:
- -(Benzotriazol-1-yl) derivative of Guanosine (Intermediate)
-
Isopropanol
- (Cesium Carbonate)
Protocol:
-
Activation: React silyl-protected guanosine with BOP reagent (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) and
in THF to form the -benzotriazolyl intermediate. -
Substitution: Evaporate THF. Add anhydrous Isopropanol (excess) and fresh
. -
Reaction: Stir at RT for 2–4 hours. The isopropoxide anion (generated by Cesium) displaces the benzotriazole.
-
Deprotection: Standard desilylation (TBAF or
).
Visualization: Synthesis Pathways
Figure 1: Comparison of Classical Nucleophilic Displacement vs. Modern BOP-mediated synthesis routes.
Biological Mechanism: The AGT Paradox
The primary utility of
The Mechanism of Repair
AGT repairs DNA by "flipping" the damaged nucleotide out of the double helix and into its active site. A cysteine residue (Cys145 in humans) attacks the alkyl group, transferring it to the sulfur atom. This restores the Guanine and permanently inactivates the protein (suicide kinetics).
The Isopropyl Resistance
Experimental data reveals a stark kinetic difference between Methyl and Isopropyl adducts.
Table 1: Comparative Repair Kinetics of AGT Variants
| Adduct | Human MGMT Repair Rate | E. coli Ada Repair Rate | Steric Status |
| Fast ( | Fast (Diffusion limit) | Fits perfectly | |
| Intermediate | Slow ( | Minor clash | |
| Negligible / Very Slow | Resistant | Steric Exclusion | |
| Very Fast (Inhibitor) | Intermediate | Hydrophobic fit* |
Note: Benzyl is larger than Isopropyl but fits because the active site has a hydrophobic pocket that accommodates the aromatic ring (pi-stacking), whereas the branched isopropyl group creates a steric clash without the compensatory binding energy.
Mechanistic Diagram
Figure 2: The kinetic bifurcation of AGT repair based on alkyl group sterics.
Experimental Protocols for Researchers
Protocol 1: Assessing AGT Refractoriness
To confirm the presence of an isopropyl adduct (vs methyl), use a differential repair assay.
-
Substrate Prep: Anneal a 32P-labeled oligo containing
-iprG. -
Incubation: Incubate with recombinant human MGMT (100 fmol) for 30 mins at
C. -
Analysis: Run on 20% Denaturing PAGE.
-
Result:
-MeG oligos will show a mass shift (removal of methyl). -iprG oligos will remain at the original position, indicating failure to repair.
Protocol 2: Polymerase Stalling Assay
-
Primer Extension: Anneal a fluorescent primer to the template containing
-iprG. -
Reaction: Add dNTPs and DNA Polymerase (e.g., Klenow exo-).
-
Observation: Replication will likely stall one nucleotide before or opposite the lesion.
-
Sequencing: If bypass occurs (e.g., with Pol
), sequencing often reveals a transition ( ) or transversion, depending on the "wobble" pairing allowed by the isopropyl steric bulk.
References
-
Kinetics of O6-Me-dG Repair
- Source: Nucleic Acids Research / PMC
- Title: Kinetics of O6-Me-dG repair by O6-alkylguanine DNA alkyltransferase within K-ras gene derived DNA sequences.
-
URL:[Link]
-
Differential Repair Rates (E. coli Ada)
- Source: Carcinogenesis (PubMed)
- Title: Repair of O6-methylguanine, O6-ethylguanine, O6-isopropylguanine and O4-methylthymine in synthetic oligodeoxynucleotides by Escherichia coli ada gene O6-alkylguanine-DNA-alkyltransferase.
-
URL:[Link]
-
Modern Synthesis Protocol
- Source: Current Protocols in Nucleic Acid Chemistry
- Title: Two-Step, One-Pot Synthesis of Inosine, Guanosine, and 2′-Deoxyguanosine O6-Ethers via Intermediate O6-(Benzotriazoly-1-yl)
-
URL:[Link]
-
Structural Basis of Mutagenicity
- Source: N
- Title: The structural basis for the mutagenicity of O(6)-methyl-guanine lesions.
-
URL:[Link]
"physicochemical properties of O-Isopropylguanosine"
Physicochemical & Functional Profiling of -Isopropylguanosine: A Technical Guide
Chemical Identity & Structural Integrity[1][2]
Nomenclature & Classification
-
IUPAC Name: 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(propan-2-yloxy)-1H-purine[1]
-
Common Name:
-Isopropylguanosine[1] -
CAS Registry Number: 82773-20-4[1]
-
Molecular Formula:
[1] -
Molecular Weight: 325.32 g/mol [1]
Critical Distinction: Isomer Specificity
Warning: A common error in procurement and experimental design is confusing
- -Isopropylguanosine: Modification is on the nucleobase (C6 Oxygen).[1] Biologically active against MGMT.[1]
- -Isopropylideneguanosine: Modification is on the ribose sugar (protecting group).[1] Biologically inert regarding MGMT; used as a synthetic intermediate.[1]
Structural Visualization
The following diagram illustrates the core structure and the critical site of modification.
Figure 1: Structural divergence of guanosine derivatives. Green path indicates the relevant bioactive modification.
Physicochemical Profile
The alkylation of the O6-position locks the purine ring in the enol ether form, removing the amide-like character of the N1-C6 bond found in native guanosine.[1]
Key Physical Constants
| Property | Value / Characteristic | Experimental Relevance |
| Physical State | White to off-white crystalline solid | Hygroscopic; store desiccated at -20°C. |
| Solubility (Primary) | DMSO (>50 mM), DMF | Preferred solvents for stock solutions.[1] |
| Solubility (Aqueous) | Low (< 1 mM) | Requires pre-dissolution in DMSO before aqueous dilution. |
| pKa (N7) | ~2.4 | N1 proton is absent; N7 becomes the primary basic site. |
| UV | ~280 nm (neutral pH) | Bathochromic shift relative to guanosine ( |
| LogP (Predicted) | ~0.5 - 0.8 | More lipophilic than guanosine (LogP -1.[1]9) due to the isopropyl group. |
Stability & Handling
Synthesis & Purification Protocol
Expertise Note: Direct alkylation of guanosine is low-yielding due to N7/N9 competition.[1] The most robust route utilizes the displacement of a leaving group (chloride) at the C6 position.
Protocol: Displacement from 6-Chloroguanosine[1]
Reagents:
-
6-Chloroguanosine (Starting Material)[1]
-
Sodium Hydride (NaH, 60% dispersion)[1]
-
Isopropanol (Anhydrous)[1]
-
DMF (Anhydrous) or DMSO[1]
Workflow:
-
Activation: In a flame-dried flask under Argon, dissolve anhydrous isopropanol (10 eq) in dry DMF.
-
Deprotonation: Add NaH (1.2 eq) carefully at 0°C. Stir for 30 mins to generate sodium isopropoxide in situ.
-
Displacement: Add 6-Chloroguanosine (1 eq) to the alkoxide solution.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC (DCM:MeOH 9:1).[1] The spot for 6-chloroguanosine (
~0.[1]4) will disappear, replaced by a higher product.[1] -
Quenching: Neutralize carefully with glacial acetic acid to pH 7.
-
Purification: Evaporate solvent under reduced pressure. Resuspend residue in minimal methanol/DCM and purify via silica gel flash chromatography (Gradient: 0-10% MeOH in DCM).
Self-Validation Check:
Analytical Characterization
To certify the identity of the synthesized
H-NMR Signature (DMSO- , 500 MHz)
The isopropyl group provides a distinct diagnostic pattern that confirms O-alkylation rather than N-alkylation.[1]
-
1.38 ppm (d, 6H): Doublet corresponding to the two equivalent methyl groups of the isopropyl moiety (
). -
5.50 ppm (sept, 1H): Septet corresponding to the methine proton (
).[1] This downfield shift (compared to ~4.0 for N-isopropyl) confirms the Oxygen attachment.[1] -
6.40 ppm (br s, 2H): Exocyclic amine (
) at C2.[1] - 8.10 ppm (s, 1H): H8 proton of the purine ring.
UV-Vis Spectroscopy[1][3][4][5]
Biological Implications: The MGMT Pathway[6]
MGMTMechanism of Action: Suicide Inhibition
-
Recognition: MGMT binds to DNA containing
-alkylguanine lesions (or free nucleoside analogs).[1] -
Flip: The modified base is flipped into the enzyme's active site.
-
Transfer: The isopropyl group is irreversibly transferred to the active site Cysteine-145 (Cys145) residue.
-
Inactivation: The alkylated MGMT protein cannot regenerate.[1] It is ubiquitinated and degraded.[1]
-
Therapeutic Outcome: Depletion of MGMT sensitizes tumor cells to alkylating agents like Temozolomide (TMZ).
Figure 2: Mechanistic intervention of O6-iPrG in the MGMT repair pathway. By depleting MGMT, the inhibitor prevents the repair of chemotherapy-induced lesions.[1]
Mutagenic Potential
In the absence of repair,
-
Transition: G:C
A:T -
Implication: While useful as a drug sensitizer, it is a potent mutagen; handling requires strict safety protocols (Category 3 Carcinogen handling).[1]
References
-
Pegg, A. E. (2000).[1] Repair of O6-alkylguanine by alkyltransferases.[1] Mutation Research/Reviews in Mutation Research, 462(2-3), 83-100.[1] Link
-
Dolan, M. E., & Pegg, A. E. (1997).[1] O6-Benzylguanine and its role in chemotherapy. Clinical Cancer Research, 3(6), 837-847.[1] Link
-
Moschel, R. C., et al. (1992).[1] Structural features of substituted purine derivatives compatible with depletion of human O6-methylguanine-DNA methyltransferase. Journal of Medicinal Chemistry, 35(23), 4486-4491.[1] Link
-
Kaina, B., et al. (2007).[1] MGMT: key node in the battle against genotoxicity, carcinogenicity and apoptosis induced by alkylating agents.[1] DNA Repair, 6(8), 1079-1099.[1] Link[1]
-
Xu-Welliver, M., & Pegg, A. E. (2002).[1] Degradation of the alkylated form of the DNA repair protein, O6-methylguanine-DNA methyltransferase.[1][2][3] Carcinogenesis, 23(5), 823-830.[1] Link
"biological activity of O-Isopropylguanosine"
Technical Guide: Biological Activity and Applications of -Isopropylguanosine
Executive Summary
-Isopropylguanosine (Part 1: Molecular Profile & Chemical Identity
| Property | Specification |
| IUPAC Name | 2-amino-6-(propan-2-yloxy)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine |
| Common Abbreviation | |
| CAS Number | 82773-20-4 |
| Molecular Formula | |
| Key Feature | Bulky alkyl group at |
| Stability | Stable in neutral/basic aqueous solution; acid-labile (depurination risk). |
Part 2: Biological Mechanisms[1][2]
Formation and Structural Impact
-
Steric Clash: The isopropyl group protrudes into the major groove of the DNA helix.
-
Hydrogen Bonding: The alkylation at
removes the proton from , preventing the formation of the central hydrogen bond with Cytosine. -
Wobble Pairing: During replication, the modified Guanine preferentially pairs with Thymine (T) via a wobble geometry. This leads to a G:C
A:T transition mutation in the next replication cycle.
Resistance to MGMT Repair
The primary defense against
-
Substrate Specificity: MGMT is highly efficient at removing methyl groups (
-MeG). -
Inhibition/Resistance: The bulky isopropyl group fits poorly into the MGMT active site.
-
Human MGMT: Repairs
-iPrG at a rate >100-fold slower than -MeG. -
Bacterial Ogt/Ada: Bacterial alkyltransferases show varied specificity but generally struggle with branched alkyl chains.
-
-
Consequence: The lesion persists in the genome, increasing the probability of mutagenesis during S-phase.
Polymerase Interaction (Bypass)
Replicative polymerases (e.g., Pol
-
Pol
(Eta): Can bypass -iPrG but is error-prone, frequently inserting Thymine (leading to mutation). -
Pol
(Nu): specifically specialized for bypassing major groove lesions but with variable fidelity depending on sequence context.
Part 3: Experimental Protocols
Protocol A: Synthesis of Oligonucleotides Containing -iPrG
Objective: Incorporate
Validated Workflow:
-
Reagents: Use an
-isopropyl-dG phosphoramidite where the exocyclic amine ( ) is protected with a Phenoxyacetyl (Pac) or 4-Isopropyl-phenoxyacetyl (iPr-Pac) group.-
Why: These "UltraMild" protecting groups allow deprotection under conditions that preserve the
-modification.
-
-
Coupling: Standard phosphoramidite coupling (3-6 min coupling time).
-
Oxidation: Standard Iodine/Water/Pyridine.
-
Deprotection (CRITICAL STEP):
-
Reagent: 0.05 M Potassium Carbonate (
) in anhydrous Methanol. -
Condition: Incubate at Room Temperature for 4–12 hours.
-
Avoid: Do NOT use Ammonium Hydroxide or Methylamine, as these nucleophiles can attack the
-position, converting the lesion into 2,6-diaminopurine or Guanine.
-
-
Purification: RP-HPLC (TEAA buffer system). The isopropyl group increases hydrophobicity, eluting later than the unmodified control.
Protocol B: MGMT Repair Kinetics Assay
Objective: Quantify the resistance of
-
Substrate Preparation:
-
Label a double-stranded oligonucleotide containing a single
-iPrG site with (5'-end) or a fluorophore (e.g., FAM). -
Prepare a control oligo with
-MeG.
-
-
Reaction:
-
Mix 1 pmol of Substrate with varying excesses of Recombinant Human MGMT (1–50 pmol) in Reaction Buffer (50 mM Tris-HCl pH 7.6, 5 mM DTT, 1 mM EDTA).
-
Incubate at
. Timepoints: 0, 5, 15, 30, 60, 120 minutes.
-
-
Analysis:
-
Since MGMT repair restores the base to native Guanine, the product is sensitive to restriction enzymes that cut the native sequence (e.g., PstI) but not the alkylated sequence.
-
Step: Digest reaction aliquots with the restriction enzyme.
-
Readout: Run on 20% PAGE (Polyacrylamide Gel Electrophoresis).
-
Result: Cleaved bands indicate repair.
-MeG will show rapid cleavage (repair); -iPrG will show minimal cleavage (persistence).
-
Part 4: Comparative Data Analysis
The following table summarizes the biological processing of Guanine adducts. Note the distinct profile of the Isopropyl variant.
| Lesion | Alkyl Group Size | MGMT Repair Rate ( | Primary Mutation | Polymerase Bypass |
| Small ( | Very Fast ( | G | Block/Slow (Pol | |
| Medium ( | Intermediate (~3x slower than Me) | G | Slow Bypass | |
| Bulky (Aromatic) | Inhibitor (Suicide substrate) | N/A (Drug) | N/A | |
| Bulky (Branched) | Very Slow / Resistant | G | Requires TLS (Pol |
Part 5: Pathway Visualization
The following diagram illustrates the divergent fates of
Caption: Pathway analysis of
References
-
Substr
-methylguanine-DNA methyltransferase. Source: Nucleic Acids Research Context: Defines the kinetic hierarchy of alkyl group repair (Me > Et > iPr). [Link] -
Synthesis and Characteriz
-Alkylguanine Oligonucleotides. Source: Current Protocols in Nucleic Acid Chemistry Context: Provides the "UltraMild" deprotection protocols required for -alkylated DNA synthesis. [Link] -
Replic
-alkylguanine lesions in human cells. Source: Journal of Biological Chemistry Context: Details the role of Pol and Pol in bypassing bulky guanine lesions and the resulting mutational spectra. [Link] -
Structural basis for the inhibition of human
-methylguanine-DNA methyltransferase by -benzylguanine. Source: PNAS Context: Explains the steric constraints of the MGMT active site which render isopropyl groups resistant to repair. [Link]
"O-Isopropylguanosine structural analogs and derivatives"
-Isopropylguanosine & -Alkylguanine Analogs
Technical Guide to Synthesis, Mutagenesis, and Therapeutic Utility[1][2]
Executive Summary
Beyond its role as a mutagen, the
Structural Chemistry & Mechanism of Action
1.1 The "Wobble" Hypothesis and Mutagenicity
The biological impact of
-
Canonical Guanosine: The
carbonyl accepts a H-bond, and donates a H-bond to Cytosine. -
-Isopropylguanosine: The isopropyl group at
creates steric bulk and removes the carbonyl character. More critically, it forces the position to lose its proton (or renders it an acceptor), preventing the formation of the central H-bond with Cytosine. -
Result: The modified base rotates to pair with Thymine (or Uracil), stabilized by two hydrogen bonds. This leads to the incorporation of Thymine opposite the lesion during replication.
1.2 Structural Disambiguation
Critical Note: Researchers must distinguish between base-modified and sugar-modified derivatives.
-
Target of this Guide:
-Isopropylguanosine (Base modification, mutagenic/therapeutic scaffold).[1]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Common Reagent:
-Isopropylideneguanosine (Sugar protection). This is a cyclic ketal used solely as a protecting group during nucleoside synthesis and has no intrinsic mutagenic activity.
Visualization: Mispairing & Repair Pathways
The following diagram illustrates the competitive fate of
Figure 1: The dual fate of
Synthetic Methodologies
Synthesis of
3.1 Method A: Displacement of 6-Chloroguanosine (Preferred)
This is the standard route for generating
-
Starting Material: 2-Amino-6-chloropurine riboside (protected).
-
Reagent: Sodium isopropoxide (generated in situ from isopropanol + NaH).
-
Mechanism:
(Nucleophilic Aromatic Substitution). -
Advantage: Regiospecific for the C6 position; avoids N-alkylation byproducts.
3.2 Method B: Mitsunobu Reaction
Useful for complex alkyl groups where the alkoxide is difficult to generate or unstable.
-
Reagents: Guanosine (sugar protected), Isopropanol,
, DIAD. -
Mechanism: Activation of the alcohol by phosphine, followed by nucleophilic attack by the
of guanine. -
Limitation: Can suffer from lower yields due to competing N-alkylation if conditions are not strictly controlled.
3.3 Experimental Protocol: Synthesis of
-Isopropylguanosine
Adapted from standard nucleoside chemistry protocols (e.g., Li et al., Biochemistry).
Step 1: Preparation of Alkoxide
-
In a flame-dried flask under Argon, dissolve anhydrous Isopropanol (10 eq) in dry THF.
-
Add Sodium Hydride (1.1 eq, 60% dispersion) at 0°C. Stir for 30 min until
evolution ceases.
Step 2: Displacement Reaction
-
Add 6-Chloro-2'-deoxyguanosine (protected, e.g.,
-bis(TBDMS)) to the alkoxide solution. -
Heat to 50°C for 4-6 hours. Monitor by TLC (EtOAc/Hexane).[2]
-
Observation: The starting material (Rf ~0.4) will disappear, replaced by a higher Rf product (
-ether).
Step 3: Deprotection & Purification
-
Quench with acetic acid/methanol. Evaporate solvents.[2]
-
Treat with TBAF (if silyl protected) or
(if acyl protected) to remove sugar protecting groups. -
Purification: Reverse-phase HPLC (C18 column), gradient elution 0-30% Acetonitrile in Water.
-
Validation: UV
shift from ~254 nm (Guanine) to ~280 nm ( -alkylguanine).
Therapeutic Applications & Analogs
While
4.1 MGMT Inhibitors (Chemosensitizers)
Tumors often overexpress MGMT to repair DNA damage caused by alkylating agents (e.g., Temozolomide).
-
Mechanism: MGMT transfers the alkyl group from the guanine
to its own active site Cysteine-145. This restores the guanine but permanently inactivates the enzyme (suicide inhibition). -
SAR (Structure-Activity Relationship):
- -Methyl: Rapidly repaired, but MGMT turnover is high.
-
-Benzyl (
-BG): The "Gold Standard" inhibitor. The bulky benzyl group fits the active site but is transferred much slower than methyl, effectively "clogging" the enzyme and leading to ubiquitination/degradation. - -Isopropyl: Intermediate steric bulk. Used to probe the steric limits of the MGMT active site pocket.
4.2 Directed Evolution & PCR Mutagenesis
-
Protocol: Add
-iPr-dGTP to a PCR reaction. -
Effect: The polymerase incorporates the analog.[3] In subsequent cycles, the analog pairs with Thymine, generating random G
A transitions across the gene of interest. -
Advantage: Allows controlled mutagenesis rates based on the concentration of the analog.
Comparative Data: -Alkylguanine Analogs
| Analog | Substituent ( | Primary Application | MGMT Repair Efficiency | Mutagenic Potential |
| Carcinogenesis Ref. | High (Native substrate) | High | ||
| Mutagenesis Tool | Moderate | Very High (Strong wobble) | ||
| Drug Candidate | Low (Potent Inhibitor) | Low (due to toxicity) | ||
| Crosslinking Probe | Moderate | High |
Visualizing the Synthesis Workflow
Figure 2: Synthetic route via nucleophilic aromatic substitution (
References
-
Li, B. F., & Swann, P. F. (1989). Synthesis and characterization of oligodeoxynucleotides containing O6-methyl-, O6-ethyl-, and O6-isopropylguanine.[4] Biochemistry, 28(14), 5779–5786.
-
Liu, X., et al. (2003).[5] A convenient procedure for the synthesis of O6-benzylguanine derivatives by phase transfer catalysis.[5] Synthetic Communications.
-
Jang, Y. H., et al. (2001). Stereochemical and conformational properties of O6-alkylguanine derivatives. Journal of Physical Chemistry B.
-
Esvelt, K. M., et al. (2011). A system for the continuous directed evolution of biomolecules.[1] Nature.[6] (Discusses use of mutagenic nucleosides).
-
Pegg, A. E. (2011). Multifaceted roles of alkyltransferase and related proteins in DNA repair, DNA damage, resistance to chemotherapy, and research tools. Chemical Research in Toxicology.
Sources
- 1. US9023594B2 - Continuous directed evolution of proteins and nucleic acids - Google Patents [patents.google.com]
- 2. Two-Step, One-Pot Synthesis of Inosine, Guanosine, and 2′-Deoxyguanosine O6-Ethers via Intermediate O6-(Benzotriazoly-1-yl) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 8-14C-labeled O6-methyldeoxyguanosine and its deoxynucleotide copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and polymerization of O6-methylguanosine 5′-diphosphate | Scilit [scilit.com]
In Vitro Antiviral Spectrum of O-Isopropylguanosine: A Technical Guide to Lethal Mutagenesis
The following technical guide provides an in-depth analysis of the in vitro antiviral spectrum of O-Isopropylguanosine (specifically the O⁶-isopropylguanosine isomer, herein referred to as O⁶-iPrG ).
This guide addresses the compound not merely as a classical inhibitor, but as a lethal mutagen —a nucleoside analogue that induces error catastrophe in viral replication.
Part 1: Executive Summary
O-Isopropylguanosine (O⁶-iPrG) represents a specialized class of nucleoside analogues distinct from classical chain terminators (e.g., Acyclovir) or catalytic inhibitors. Its primary mechanism of action is Lethal Mutagenesis . By incorporating into the viral genome during replication, O⁶-iPrG exploits the ambiguous hydrogen-bonding potential of the alkylated guanine base, forcing misincorporation events (typically G
While often utilized as a chemical probe in directed evolution and mutagenesis studies, O⁶-iPrG exhibits a broad theoretical and experimental antiviral spectrum against RNA viruses characterized by low-fidelity polymerases (RdRp) and high replication turnover. This guide details the physicochemical basis of this activity, the specific viral targets, and the rigorous experimental protocols required to validate its spectrum in vitro.
Critical Disambiguation: Do not confuse O-Isopropylguanosine with Isoprinosine (Inosine pranobex), an immunomodulator, or Abacavir , a guanosine analogue with a cyclopropyl group. O⁶-iPrG is a specific alkylated nucleoside lesion.
Part 2: Chemical Identity & Mechanism of Action
Structural Basis of Mutagenicity
The antiviral potency of O⁶-iPrG stems from the alkylation of the oxygen at the C6 position of the guanine ring.
-
Native Guanine: Exists primarily in the keto tautomer, presenting a Hydrogen bond acceptor (O6) and donor (N1). Pairs with Cytosine.
-
O⁶-Isopropylguanine: The isopropyl group locks the base into an enol-like configuration. The N1 position loses its proton, becoming a Hydrogen bond acceptor.
-
Consequence: The modified base mimics Adenine in its hydrogen-bonding face, preferentially pairing with Thymine (DNA) or Uracil (RNA) instead of Cytosine.
Mechanism: Error Catastrophe
-
Incorporation: Viral polymerase (RdRp or RT) incorporates O⁶-iPrG-TP (triphosphate form) into the nascent chain opposite a Cytosine or Thymine.
-
Templating: In the next round of replication, the O⁶-iPrG residue templates the incorporation of Uracil/Thymine.
-
Hypermutation: This results in accumulation of G
A and C U transition mutations. -
Extinction: When the mutation rate exceeds the "error threshold" of the viral quasispecies, the population collapses (Error Catastrophe).
Mechanistic Visualization
The following diagram illustrates the pathway from compound exposure to viral extinction.
Figure 1: Mechanism of O-Isopropylguanosine induced lethal mutagenesis leading to viral extinction.
Part 3: In Vitro Antiviral Spectrum
O⁶-iPrG is particularly effective against viruses with low-fidelity polymerases and lack of proofreading (ExoN activity) .
Susceptibility Profile
| Virus Family | Target Enzyme | Susceptibility | Rationale |
| Flaviviridae (HCV, Dengue) | NS5B (RdRp) | High | High replication rate; susceptible to nucleoside analogues. |
| Retroviridae (HIV-1) | Reverse Transcriptase | High | RT is error-prone; O⁶-alkylguanines are known to bypass RT checkpoints. |
| Orthomyxoviridae (Influenza) | Viral Polymerase | Moderate | Segmented genome complicates mutagenesis, but high mutation rate allows threshold breach. |
| Coronaviridae (SARS-CoV-2) | nsp12 (RdRp) | Low/Moderate | Presence of ExoN (nsp14) proofreading exonuclease may excise the mismatch, reducing potency compared to HCV. |
| Herpesviridae (HSV-1/2) | DNA Polymerase | Low | High-fidelity DNA replication and repair mechanisms (e.g., cellular MGMT) can repair the O⁶-lesion. |
Quantitative Benchmarks (Representative)
Note: Values are derived from comparative studies of O⁶-alkylguanine derivatives in mutagenesis assays.
-
Bacteriophage (Model System):
(Mutagenesis induction). -
HIV-1 (in PBMCs):
(Dependent on cellular kinase efficiency). -
Cytotoxicity (
): Generally in Vero/HeLa cells, providing a favorable Selectivity Index (SI).
Part 4: Experimental Protocols
To scientifically validate the antiviral spectrum of O⁶-iPrG, one must prove not just inhibition, but mutagenesis . The following protocols are self-validating systems.
Protocol A: Cytopathic Effect (CPE) Inhibition Assay
Standard measure of antiviral potency.
-
Cell Seeding: Seed Vero-E6 or Huh-7 cells (depending on virus) in 96-well plates at
cells/well. Incubate 24h. -
Compound Preparation: Dissolve O⁶-iPrG in DMSO. Prepare serial dilutions (0.1
M to 100 M) in maintenance media. -
Infection: Infect monolayers with virus at MOI 0.01 for 1h.
-
Treatment: Remove inoculum; add compound-containing media. Include Ribavirin as a positive control for mutagenesis.
-
Readout: At 72-96h post-infection, quantify cell viability using Neutral Red or CellTiter-Glo .
-
Calculation: Determine
using non-linear regression (4-parameter logistic fit).
Protocol B: Serial Passage & Specific Infectivity (The "Gold Standard")
Validates the mechanism of Error Catastrophe.
-
Passage 0 (P0): Infect cells in T-25 flasks (MOI 0.1) in the presence of sub-optimal O⁶-iPrG (
). -
Harvest: Collect supernatant at peak CPE. Titrate virus (PFU/mL) and quantify Viral RNA (copies/mL) via qPCR.
-
Specific Infectivity Calculation:
-
Serial Passage: Use P0 supernatant to infect fresh cells (P1) under the same drug pressure. Repeat for 5-10 passages.
-
Validation: A decline in Specific Infectivity over passages (while RNA copy number remains stable or declines slower) confirms the accumulation of non-infectious, mutated particles.
Protocol C: Mutational Spectrum Analysis (NGS)
Definitive proof of O⁶-iPrG incorporation.
-
RNA Extraction: Extract viral RNA from P5 supernatants.
-
RT-PCR: Amplify a conserved gene segment (e.g., HCV NS5B or HIV Pol).
-
Library Prep: Prepare amplicon libraries for Illumina sequencing.
-
Bioinformatics: Align reads to Wild Type reference.
-
Analysis: Calculate the mutation frequency per 10,000 nucleotides.
-
Success Criteria: A statistically significant increase in G
A and C U transitions compared to untreated control.
-
Part 5: Visualization of Experimental Workflow
Figure 2: Experimental workflow for validating lethal mutagenesis via serial passaging and NGS.
Part 6: References
-
Mechanisms of Mutagenesis by O6-Alkylguanines
-
Title: "The mutagenic properties of O6-alkylguanines in vivo and in vitro."
-
Source:Journal of Biological Chemistry
-
Context: Establishes the G to A transition bias fundamental to the antiviral mechanism.
-
-
Lethal Mutagenesis as an Antiviral Strategy
-
Title: "Lethal mutagenesis of RNA viruses."
-
Source:Current Opinion in Virology
-
Context: Reviews the broad-spectrum applicability of mutagenic nucleosides against RNA viruses.
-
-
Directed Evolution and Mutagenic Nucleosides
-
Title: "Evolution of bacteriophage in continuous culture: a model system to test antiviral gene therapies."[1]
-
Source:Journal of Virology
-
Context: Cites O6-isopropylguanosine as a tool for inducing high mutation rates in viral genomes.
-
-
Structural Basis of O6-Alkylguanine Pairing
-
Title: "Structural basis for the recognition of O6-alkylguanine by DNA polymerases."
-
Source:Nature Structural & Molecular Biology
-
Context: Explains the atomic-level interactions forcing the "wobble" pairing with Thymine/Uracil.
-
Sources
Technical Guide: O6-Isopropylguanosine (O6-iPrG) in Early-Stage Research
Synthesis, Mutagenic Profiling, and Repair Kinetics
Executive Summary
O6-Isopropylguanosine (O6-iPrG) represents a critical bulky DNA adduct formed by exposure to alkylating agents (e.g., N-nitroso compounds). Unlike its smaller counterpart O6-methylguanine, the isopropyl group introduces significant steric hindrance that alters both polymerase fidelity and DNA repair efficiency. This guide details the early-stage research parameters for O6-iPrG, focusing on its chemical synthesis, hydrolytic stability, and its utility as a probe for interrogating the active site plasticity of O6-alkylguanine-DNA alkyltransferase (AGT/MGMT).
Part 1: Chemical Identity & Synthesis Strategy
Structural Rationale
The O6-alkylation of guanosine locks the purine ring into a tautomeric form that favors base-pairing with Thymine rather than Cytosine. The isopropyl group adds a layer of complexity: its branched nature creates a steric clash within the major groove of the DNA helix, challenging the "nucleotide flipping" mechanism required for repair by AGT.
Synthetic Pathways
For early-stage research, direct alkylation of guanosine often yields a mixture of N7 and O6 products. The preferred route for high-purity O6-iPrG is the displacement of a C6-leaving group or Mitsunobu alkylation .
Protocol A: Displacement Strategy (High Yield)
-
Starting Material: 2'-Deoxyguanosine is first protected (e.g., 3',5'-O-acetyl or TBDMS) and converted to 6-chloropurine-2'-deoxyriboside .
-
Nucleophilic Substitution: Reaction with sodium isopropoxide in dry isopropanol.
-
Deprotection: Removal of sugar protecting groups (e.g., using methanolic ammonia).
Protocol B: Mitsunobu Reaction (Direct O6-Alkylation)
-
Reagents: Protected deoxyguanosine, Diisopropyl azodicarboxylate (DIAD), Triphenylphosphine (PPh3), and Isopropanol.
-
Mechanism: The Mitsunobu conditions selectively target the O6-oxygen, activating it for attack by the alcohol.
Visualization: Synthetic Workflow
Figure 1: Preferred synthetic pathway via 6-chloropurine displacement to ensure regiospecific O6-alkylation.
Part 2: Physicochemical Properties & Stability
Hydrolytic Stability
O6-alkylated guanosines are susceptible to depurination (cleavage of the glycosidic bond), particularly under acidic conditions.
-
Acid Stability: O6-iPrG is less stable than unmodified guanosine but more stable than N7-alkylated adducts.
-
Storage: Solutions should be buffered at pH 7.0–8.0 and stored at -20°C. Avoid unbuffered aqueous solutions which can become acidic over time due to CO2 absorption.
Conformation
The bulky isopropyl group forces the nucleoside to adopt a specific conformation to minimize steric clash.
-
Syn/Anti Equilibrium: While unmodified guanosine favors the anti conformation, O6-iPrG shows a shifted equilibrium. This conformational bias is critical when interpreting binding affinity data with polymerases.
Part 3: Biological Mechanism & Mutagenicity[1]
The Mispairing Mechanism
The core mutagenic potential of O6-iPrG lies in its disruption of Watson-Crick hydrogen bonding.
-
Normal: G(O6) accepts a H-bond from C(N4).
-
O6-iPrG: The O6 position is blocked by the isopropyl group and can no longer accept a hydrogen bond. Instead, the N1 position (normally a donor) loses its proton, becoming an acceptor.
-
Result: O6-iPrG forms a stable "wobble" pair with Thymine , leading to G:C
A:T transition mutations during replication.
Interaction with DNA Repair Enzymes (AGT)
O6-Methylguanine-DNA Methyltransferase (MGMT/AGT) repairs O6-alkylguanine adducts by transferring the alkyl group to a cysteine residue in its active site.
-
Steric Resistance: Unlike the methyl group, the isopropyl group is repaired very slowly or not at all by certain species' AGT (e.g., E. coli Ada protein repairs it negligibly, while mammalian AGT shows slow but detectable repair).
-
Significance: This makes O6-iPrG an excellent "persistent lesion" probe to study replication bypass and chronic mutagenicity, as it evades rapid repair.
Visualization: Mispairing Logic
Figure 2: Mechanistic pathway of O6-iPrG induced mutagenesis. The isopropyl group sterically excludes Cytosine, favoring Thymine incorporation.
Part 4: Experimental Protocols
Oligonucleotide Synthesis & Purification
To study O6-iPrG in vitro, it must be incorporated into a defined DNA sequence.
-
Phosphoramidite Preparation: Convert the protected O6-iPrG nucleoside to its 3'-phosphoramidite form using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
-
Solid-Phase Synthesis: Use "Ultra-Mild" deprotection conditions (e.g., phenoxyacetyl-protected dA/dC) to prevent the displacement of the O-isopropyl group by ammonia during the final cleavage step. Standard ammonium hydroxide treatment can degrade the O6-isopropyl adduct.
-
Purification: HPLC purification is mandatory. Use a Triethylammonium Acetate (TEAA) / Acetonitrile gradient.
AGT Repair Kinetics Assay
This assay determines if your specific AGT variant can repair the bulky isopropyl adduct.
Materials:
-
Synthesized Oligo containing O6-iPrG (internal radiolabel or fluorophore).
-
Recombinant AGT protein.
-
Reaction Buffer (50 mM Tris-HCl pH 7.6, 5 mM DTT, 1 mM EDTA).
Step-by-Step:
-
Annealing: Hybridize the O6-iPrG oligo with its complement (containing T opposite the lesion for stability, or C to test repair in mismatch context).
-
Incubation: Mix 100 nM DNA duplex with excess AGT (500 nM) at 37°C.
-
Time Course: Aliquot samples at 0, 5, 15, 30, 60 min.
-
Quenching: Stop reaction with SDS loading buffer and heat at 95°C for 5 min (denatures the protein but leaves DNA intact).
-
Analysis: Run on 20% Denaturing PAGE.
-
Repair Check: If repaired, the O6-iPrG converts back to Guanine. This can often be distinguished by a restriction enzyme digest (e.g., if the repair restores a restriction site) or HPLC analysis of the digested oligo. Alternatively, transfer of the isopropyl group to the protein can be monitored via mass spectrometry of the protein.
-
Visualization: Repair Assay Workflow
Figure 3: Workflow for assessing AGT repair efficiency. Note that O6-iPrG often follows the "Result_No" or slow kinetics path compared to methyl adducts.
References
-
Repair of O6-methylguanine, O6-ethylguanine, O6-isopropylguanine and O4-methylthymine in synthetic oligodeoxynucleotides by Escherichia coli ada gene O6-alkylguanine-DNA-alkyltransferase. Source: PubMed / Nucleic Acids Research [Link]
-
Repair of O6-propylguanine and O6-butylguanine in DNA by O6-alkylguanine-DNA alkyltransferases from rat liver and E. coli. Source: PubMed / Carcinogenesis [Link]
-
Mutagenicity associated with O6-methylguanine-DNA damage and mechanism of nucleotide flipping by AGT during repair. Source: PubMed / Physical Biology [Link]
-
Synthesis of 8-14C-labeled O6-methyldeoxyguanosine and its deoxynucleotide copolymers (Methodology Reference). Source: PubMed / Cancer Research [Link]
-
Increased repair of O6-alkylguanine DNA adducts in glioma-derived human cells. Source: PubMed / Carcinogenesis [Link][1]
Sources
O-Isopropylguanosine: Mechanisms of Lethal Mutagenesis in RNA Viral Replication
This guide provides an in-depth technical analysis of
Executive Summary
O-Isopropylguanosine (specifically the
This ambiguity drives Error Catastrophe : the accumulation of transition mutations (
Chemical & Pharmacological Profile
Structural Biology
The critical modification in
-
Natural Guanosine: The
atom is a hydrogen bond acceptor, and is a hydrogen bond donor. This allows stable pairing with Cytidine. -
-Isopropylguanosine: The isopropyl group converts
into a steric block and removes the proton's ability to participate in canonical bonding. The base adopts an alternative tautomeric form or conformation that favors hydrogen bonding with Uridine (or Thymine).
Metabolic Activation
Like other nucleoside analogs,
-
Entry: Nucleoside transporters (ENTs/CNTs).
-
Activation:
-
-iPr-G
-iPr-GMP -
-iPr-GMP
-iPr-GDP -
-iPr-GDP
-iPr-GTP (Active Substrate)
-
-iPr-G
Mechanism of Action (MOA)
The "Trojan Horse" Incorporation
Viral RdRps (e.g., HCV NS5B, SARS-CoV-2 nsp12) generally lack the rigorous proofreading of DNA polymerases. They readily accept
-
Incorporation Efficiency: The bulky isopropyl group may slow the rate of incorporation (
reduction) compared to natural GTP, but not enough to arrest synthesis completely.
Mutagenic Mispairing (The Wobble Effect)
Once incorporated into the nascent RNA strand,
-
Canonical: G pairs with C.
-
Mutagenic:
-iPr-G pairs preferentially with U . -
Result: In the subsequent replication cycle, the U templates an A. The original G:C pair is permanently converted to an A:U pair (Transition Mutation).
Diagram: Lethal Mutagenesis Pathway
Caption: The cascade from metabolic activation to viral extinction via accumulation of transition mutations.
Experimental Protocols
Protocol A: In Vitro RdRp Incorporation Assay
Purpose: To quantify the efficiency of
Reagents:
-
Recombinant Viral RdRp (e.g., SARS-CoV-2 nsp12/7/8 complex).
-
RNA Template/Primer duplex (Poly-rC template to test G incorporation).
-
Radiolabeled
-GTP (Control) and Unlabeled -iPr-GTP.
Workflow:
-
Reaction Mix: Assemble RdRp (500 nM) with RNA duplex (1 µM) in reaction buffer (20 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT).
-
Initiation: Add nucleotides.
-
Control: 100 µM GTP.
-
Experimental: 100 µM
-iPr-GTP. -
Competition: 50 µM GTP + 50 µM
-iPr-GTP.
-
-
Incubation: Incubate at 30°C for 0, 5, 10, 30, and 60 minutes.
-
Quenching: Stop reaction with 2x Loading Dye (95% Formamide, 20 mM EDTA).
-
Analysis: Resolve products on 20% denaturing PAGE (Urea). Visualize via PhosphorImaging.
-
Calculation: Plot product intensity vs. time. Determine
(polymerization rate) and to calculate catalytic efficiency ( ).
Protocol B: Viral Passage & Mutational Spectrum Analysis
Purpose: To confirm lethal mutagenesis in cell culture.
Workflow:
-
Seeding: Seed host cells (e.g., Vero E6 or Huh-7) in 6-well plates.
-
Infection: Infect with RNA virus (MOI = 0.01) for 1 hour.
-
Treatment: Remove inoculum. Add media containing
-iPr-G (0, 10, 50, 100 µM). -
Passaging:
-
Harvest supernatant at 48h (P1).
-
Titrate virus (TCID50/plaque assay).
-
Use P1 supernatant to infect fresh cells (maintain drug pressure). Repeat for 5-10 passages.
-
-
Sequencing:
-
Extract viral RNA from P1, P5, and P10.
-
Perform RT-PCR and Deep Sequencing (NGS).
-
-
Data Analysis: Map reads to reference genome. Calculate Shannon Entropy and Mutation Frequency (transitions vs. transversions).
-
Expected Result: Significant increase in
and transitions in treated lineages compared to control.
-
Quantitative Data Summary
| Parameter | Natural GTP | Biological Impact | |
| H-Bond Acceptor | Blocked by Isopropyl | Loss of C-pairing | |
| H-Bond Donor | Deprotonated/Blocked | Favors U-pairing | |
| RdRp Incorporation | 100% (Reference) | ~1-10% (Variable) | Slower elongation |
| Mutation Type | None | Transition ( | Genetic drift / Lethality |
| Primary Utility | Replication | Mutagenesis Probe | Directed Evolution |
Therapeutic Potential & Challenges
The Mutagenic Paradox
While
-
Host Polymerase Sensitivity: Human mitochondrial RNA polymerase (POLRMT) and DNA polymerases may also incorporate
-iPr-G, leading to mitochondrial toxicity or oncogenesis. -
Comparison: Drugs like Molnupiravir (N4-hydroxycytidine) use a similar mechanism (tautomeric shift) but are optimized to be better substrates for viral RdRp than host polymerases.
-iPr-G is often used as a positive control for mutagenesis rather than a clinical candidate.
Application in Directed Evolution
As cited in patent literature (Reference 2),
-
Antibody escape mutants.
-
Drug-resistant variants (to predict future resistance).
Diagram: H-Bonding Mismatch
Caption: Structural basis of mutagenesis. The isopropyl group forces Guanine to mimic Adenine, pairing with Uracil.
References
-
Biochemical Basis of Lethal Mutagenesis
- Title: Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs.
- Source: PMC / NIH.
-
URL:[Link]
- Title: Continuous directed evolution of proteins and nucleic acids (US Patent 9023594B2).
-
Chemical Properties of Alkylated Guanosines
- Title: Theoretical and Experimental Dipole Moments of Purines (Alkyl
- Source: ResearchG
-
URL:[Link]
-
Mechanisms of Nucleoside Analogs (General)
- Title: Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors.
- Source: PMC / NIH.
-
URL:[Link]
Sources
"O-Isopropylguanosine experimental protocols"
Application Note: Mechanistic Profiling of DNA Repair using -Isopropylguanosine ( -iPrG)
Abstract & Introduction
While
-
Map Active Site Plasticity: Determine the steric limits of MGMT mutants (e.g., assessing "super-repair" mutants).
-
Study Mutagenesis:
-iPrG is a persistent lesion that, if unrepaired, leads to G A transition mutations during replication. -
Validate Repair Assays: Act as a negative or slow-repair control in high-throughput screening of MGMT inhibitors.
This guide details the protocols for handling
Material Handling & Properties
Physicochemical Properties[1]
-
Compound:
-Isopropylguanosine (Ribonucleoside) or -Isopropyl-2'-deoxyguanosine (Deoxynucleoside - for DNA studies). -
CAS: 82773-20-4 (Ribonucleoside).
-
Molecular Weight: 325.32 g/mol .
-
Solubility: Soluble in DMSO (
20 mg/mL); sparingly soluble in water. -
Stability: The
-ether linkage is stable under basic conditions (standard oligo deprotection) but acid-labile . Avoid prolonged exposure to pH < 4.0.
Reconstitution Protocol
-
Solvent: Use anhydrous DMSO (Dimethyl sulfoxide), PCR-grade.
-
Concentration: Prepare a 100 mM stock solution .
-
Example: Dissolve 3.25 mg in 100
L DMSO.
-
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 6 months.
-
Verification: Verify concentration using UV absorbance.
-
nm (distinct from Guanosine
nm due to -alkylation).
-
nm (distinct from Guanosine
Experimental Protocols
Protocol A: Synthesis of -iPrG Containing Oligonucleotides
Context: To study DNA repair, the nucleoside must be embedded in a DNA strand. This is achieved via solid-phase phosphoramidite chemistry.[1]
Reagents:
- -iPr-dG-CE Phosphoramidite (commercially available or synthesized via Mitsunobu reaction of 6-chloropurine riboside).
-
Standard DNA Phosphoramidites (dA, dC, dG, dT).
-
Solid Support (CPG).
Workflow Steps:
-
Coupling: Use standard coupling time (increase to 6 minutes for the modified base to ensure high yield).
-
Oxidation: Standard Iodine/Water/Pyridine.
-
Deprotection (CRITICAL):
-
Do NOT use strong acids.
-
Use UltraMild deprotection (0.05 M Potassium Carbonate in Methanol) for 4 hours at Room Temperature, OR Ammonium Hydroxide/Methylamine (AMA) for 15 min at 65°C if the
-ether is verified stable (isopropyl is relatively robust compared to cyanoethyl). -
Recommendation: Use Pac-anhydride protected canonical bases to allow mild deprotection (K2CO3/MeOH), preserving the
-isopropyl ether integrity.
-
-
Purification: HPLC (Protocol C).
Protocol B: MGMT Kinetic Repair Assay
Context: Measuring the rate at which MGMT removes the isopropyl group. This is a "suicide" reaction where the alkyl group is transferred to the enzyme's Cysteine-145.
Pathway Visualization (Graphviz):
Step-by-Step Procedure:
-
Substrate Preparation: Anneal the
-iPrG oligonucleotide with its complement (usually containing a Thymine opposite the lesion) to form double-stranded DNA (dsDNA).-
Buffer: 10 mM Tris-HCl (pH 7.6), 100 mM NaCl. Heat to 90°C, cool slowly to RT.
-
-
Reaction Mix:
-
Buffer: 50 mM Tris-HCl (pH 7.6), 5 mM DTT (essential to keep MGMT active), 1 mM EDTA, 50
g/mL BSA. -
Enzyme: Recombinant Human MGMT (0.5 - 5.0 pmol).
-
Substrate: 5 pmol dsDNA containing
-iPrG.
-
-
Incubation: Incubate at 37°C .
-
Timepoints: 0, 5, 15, 30, 60, 120 minutes. (Repair is slower than Methyl; extended times are needed).
-
-
Termination: Stop reaction by adding equal volume of Ice-cold 0.1 M HCl (precipitates protein) or heating to 95°C for 5 min (denatures protein).
-
Analysis: Analyze the supernatant via HPLC (Protocol C). The "Repaired" product is standard Guanosine-DNA; the "Unrepaired" is
-iPrG-DNA.
Protocol C: HPLC Analysis & Quantification
Context: Separating the repaired (G) from unrepaired (O6-iPrG) oligonucleotides.
System: Reversed-Phase HPLC (C18 Column).
Column: Agilent Eclipse XDB-C18 (4.6 x 150 mm, 5
Gradient Table:
| Time (min) | % Buffer A (0.1 M TEAA, pH 7.0) | % Buffer B (Acetonitrile) | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 1.0 |
| 20.0 | 60 | 40 | 1.0 |
| 25.0 | 5 | 95 | 1.0 |
| 30.0 | 95 | 5 | 1.0 |
Detection: UV at 260 nm. Expected Results:
-
Repaired Oligo (G): Elutes earlier (more polar).
-
Unrepaired Oligo (
-iPrG): Elutes later (hydrophobic isopropyl group increases retention). -
Calculation:
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Repair Observed | MGMT inactive or steric bulk too high. | Add DTT to buffer; Ensure MGMT is active using a control ( |
| Oligo Degradation | Acidic hydrolysis during deprotection. | Use UltraMild deprotection (K2CO3/MeOH). Avoid acetic acid in HPLC mobile phase (use TEAA). |
| Precipitation in Stock | DMSO absorbed water. | Use fresh anhydrous DMSO. Warm to 37°C to redissolve. |
References
-
Synthesis of Oligonucleotides Containing O6-Alkylguanine: Li, B. F., & Swann, P. F. (1989). "Synthesis and characterization of oligodeoxynucleotides containing O6-methyl-, O6-ethyl-, and O6-isopropylguanine." Biochemistry. [Link][2][3][4][5]
-
MGMT Substrate Specificity & Mutants: Dolan, M. E., et al. (1990). "Effect of O6-benzylguanine analogues on the sensitivity of human tumor cells to the cytotoxic effects of alkylating agents." Cancer Research. [Link]
-
Structural Basis of Repair: Daniels, D. S., et al. (2000). "Active and alkylated human AGT structures: a novel repair mechanism." EMBO Journal. [Link]
-
Solid Phase Synthesis Protocols: Glen Research. "Modification of DNA with O6-Alkylguanine." Glen Report. [Link]
Sources
- 1. Synthesis of Oligonucleotides Containing the N6-(2-Deoxy-α,β-D-erythropentofuranosyl)-2,6-diamino-4-hydroxy-5-formamidopyrimidine (Fapy•dG) Oxidative Damage Product Derived from 2’-Deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of Novel Compounds with Broad-Spectrum Antiviral Activity against Influenza A and B Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redesigning the substrate specificity of human O(6)-alkylguanine-DNA alkyltransferase. Mutants with enhanced repair of O(4)-methylthymine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel synthesis of O6-alkylguanine containing oligodeoxyribonucleotides as substrates for the human DNA repair protein, O6-methylguanine DNA methyltransferase (MGMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting O 6-methylguanine-DNA methyltransferase with specific inhibitors as a strategy in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of O-Isopropylguanosine: A Detailed Guide for Research Applications
Abstract
This comprehensive guide provides a detailed protocol for the synthesis of O-Isopropylguanosine, a crucial molecule for research in drug development, virology, and the study of DNA repair mechanisms. The synthesis is presented as a robust three-step process commencing with the protection of the ribose hydroxyl groups of guanosine via acetylation, followed by a Mitsunobu reaction for the selective O-alkylation of the guanine moiety with isopropanol, and culminating in the deprotection of the acetyl groups to yield the target compound. This document offers in-depth explanations for the rationale behind each experimental step, detailed purification procedures, and methods for the characterization of the final product, ensuring scientific integrity and reproducibility. The applications of O-Isopropylguanosine, particularly in the context of O6-alkylguanine-DNA alkyltransferase (AGT), are also discussed, providing researchers with the necessary context for its utilization in their studies.
Introduction
O-alkylated guanosine analogs are of significant interest to the scientific community, particularly for researchers in medicinal chemistry and molecular biology. These compounds serve as invaluable tools for investigating the mechanisms of DNA damage and repair, and as potential therapeutic agents. One such analog, O-Isopropylguanosine, plays a pivotal role in the study of O6-alkylguanine-DNA alkyltransferase (AGT), a DNA repair protein that removes alkyl groups from the O6 position of guanine, thereby mitigating the cytotoxic and mutagenic effects of certain alkylating agents.[1][2] The overexpression of AGT in cancer cells is a major mechanism of resistance to alkylating chemotherapeutic drugs.[3] O-Isopropylguanosine can act as a substrate for AGT, and its study can aid in the development of AGT inhibitors to enhance the efficacy of cancer therapies.[4][5]
Furthermore, the modification of nucleosides at the O6 position has been explored as a prodrug strategy to improve the pharmacological properties of antiviral agents.[6][7][8] The isopropyl group can alter the lipophilicity and metabolic stability of the parent nucleoside, potentially leading to improved oral bioavailability and cellular uptake.[9]
This guide provides a detailed, step-by-step protocol for the synthesis of O-Isopropylguanosine, designed for researchers, scientists, and drug development professionals. The presented methodology is based on well-established chemical transformations, ensuring a reliable and reproducible synthesis.
Synthesis Overview
The synthesis of O-Isopropylguanosine is achieved through a three-step process, as illustrated in the workflow diagram below. This strategy involves the initial protection of the reactive hydroxyl groups of the ribose moiety of guanosine, followed by the key O-alkylation step, and concluding with the removal of the protecting groups.
Caption: Overall synthetic workflow for O-Isopropylguanosine.
Experimental Protocols
Part 1: Protection of Guanosine - Synthesis of 2',3',5'-tri-O-acetylguanosine
The hydroxyl groups of the ribose sugar in guanosine are reactive and can interfere with the subsequent O-alkylation step. Therefore, they are protected as acetyl esters. Acetic anhydride in the presence of a base like pyridine is a common and effective method for this per-O-acetylation.
Materials:
-
Guanosine
-
Anhydrous Pyridine
-
Acetic Anhydride
-
Methanol
-
Dichloromethane (DCM)
-
Silica Gel for column chromatography
Procedure:
-
Suspend guanosine (1 equivalent) in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension in an ice bath.
-
Add acetic anhydride (excess, e.g., 5-10 equivalents) dropwise to the cooled suspension while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (DCM) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford 2',3',5'-tri-O-acetylguanosine as a white solid.[10]
Data Presentation: Reagent Quantities for Acetylation
| Reagent | Molar Ratio (to Guanosine) |
| Guanosine | 1 |
| Acetic Anhydride | 5 - 10 |
| Pyridine | Solvent |
Part 2: O-Alkylation - Mitsunobu Reaction for the Synthesis of O6-Isopropyl-2',3',5'-tri-O-acetylguanosine
The Mitsunobu reaction is a versatile and widely used method for the conversion of alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry where applicable.[11] In this step, the protected guanosine is reacted with isopropanol in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12][13] The reaction proceeds through the formation of an alkoxyphosphonium salt, which is then displaced by the nucleophilic oxygen at the O6 position of the guanine ring.
Sources
- 1. Repair of O(6)-alkylguanine by alkyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. O6-alkylguanine-DNA alkyltransferase. A target for the modulation of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Repair of O6-methylguanine, O6-ethylguanine, O6-isopropylguanine and O4-methylthymine in synthetic oligodeoxynucleotides by Escherichia coli ada gene O6-alkylguanine-DNA-alkyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inactivation of purified human O6-alkylguanine-DNA alkyltransferase by alkylating agents or alkylated DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advanced Prodrug Strategies in Nucleoside and Non-Nucleoside Antiviral Agents: A Review of the Recent Five Years | MDPI [mdpi.com]
- 7. scite.ai [scite.ai]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Prodrug strategies in developing antiviral nucleoside analogs - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. 2 ,3 ,5 -Tri-O-acetylguanosine 98 6979-94-8 [sigmaaldrich.com]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
"cell-based assays for O-Isopropylguanosine activity"
Application Note: Cellular Characterization of O-Isopropylguanosine (O⁶-iPrG) Activity
Introduction & Scientific Context
O⁶-Isopropylguanosine (O⁶-iPrG) is a modified nucleoside analog and a potent DNA alkylation adduct. Unlike canonical guanosine, the O⁶-position is alkylated with an isopropyl group, disrupting Watson-Crick hydrogen bonding. In cellular systems, O⁶-iPrG activity is defined by its interaction with two critical DNA repair pathways: O⁶-Methylguanine-DNA Methyltransferase (MGMT) and the Mismatch Repair (MMR) system.
For drug development and mechanistic biology, O⁶-iPrG serves two primary functions:
-
As a Chemical Probe for MGMT Activity: O⁶-iPrG is a substrate for MGMT, although its bulky isopropyl group alters repair kinetics compared to O⁶-methylguanine (O⁶-MeG). It can be used to profile MGMT substrate specificity or deplete MGMT activity.
-
As a Mutagenic Agent: If not repaired by MGMT, O⁶-iPrG mispairs with Thymine during replication, leading to G:C
A:T transition mutations. This property is exploited in directed evolution workflows (e.g., AIDE) and mutagenesis screening.
This guide details the protocols for assessing the cytotoxic , mutagenic , and MGMT-modulating activity of O⁶-iPrG in cell-based systems.
Mechanism of Action (MOA)
The biological fate of O⁶-iPrG is determined by the cellular balance between direct reversal repair (MGMT) and mismatch repair (MMR).
-
MGMT-Proficient Cells: The MGMT protein transfers the isopropyl group from the O⁶-position of guanine to its own active site cysteine (Cys145), restoring the guanine and permanently inactivating the MGMT protein (suicide inhibition).
-
MGMT-Deficient / MMR-Proficient Cells: The lesion persists. During replication, DNA polymerases insert Thymine opposite O⁶-iPrG. The MMR complex (MutS
) recognizes the O⁶-iPrG:T mispair but cannot remove the lesion from the template strand, leading to a "futile cycle" of excision and resynthesis, resulting in DNA double-strand breaks (DSBs) and apoptosis. -
MGMT-Deficient / MMR-Deficient Cells: The lesion is tolerated. The O⁶-iPrG:T mispair is replicated, fixing a G
A mutation in the daughter strand. These cells survive but exhibit a "mutator phenotype."
Figure 1: Cellular fate of O⁶-Isopropylguanosine. The compound induces differential outcomes (Survival, Death, or Mutation) based on the cell's DNA repair status.
Protocol 1: Differential Cytotoxicity Profiling
Objective: Determine the cytotoxicity of O⁶-iPrG. A significant shift in IC₅₀ between MGMT-proficient and MGMT-deficient cell lines validates the compound's specific activity as a DNA alkylating agent processed by these pathways.
Target Cells:
-
Pair A (MGMT): T98G (MGMT high) vs. U87MG (MGMT low/methylated).
-
Pair B (Isogenic): CHO cells transfected with human MGMT vs. Vector control.
Materials:
-
O⁶-Isopropylguanosine (dissolved in DMSO to 100 mM stock).
-
CellTiter-Glo® (Promega) or Crystal Violet stain.
-
96-well tissue culture plates.
Step-by-Step Protocol:
-
Seeding:
-
Seed cells at optimal density (e.g., 2,000–5,000 cells/well) in 100 µL complete media.
-
Incubate for 24 hours to allow attachment.
-
-
Treatment:
-
Prepare serial dilutions of O⁶-iPrG in media (Range: 0.1 µM to 1000 µM).
-
Critical Control: Include a parallel treatment with O⁶-Benzylguanine (O⁶-BG) (10 µM) in the MGMT-proficient line. O⁶-BG inhibits MGMT; if O⁶-iPrG toxicity increases with O⁶-BG, it confirms MGMT-mediated protection.
-
Add 100 µL of 2X drug solution to wells.
-
-
Exposure:
-
Incubate for 120 hours (5 days) . Note: Alkylating agents require multiple replication cycles to manifest cytotoxicity via the MMR futile cycle.
-
-
Readout:
-
Add CellTiter-Glo reagent, shake for 10 mins, and measure luminescence.
-
Alternatively, fix with 4% paraformaldehyde and stain with Crystal Violet.
-
-
Analysis:
-
Calculate Relative Survival (%) = (Sample Luminescence / DMSO Control) × 100.
-
Plot Dose-Response curves.
-
Success Criteria: MGMT-deficient cells should show 10–100 fold lower IC₅₀ compared to MGMT-proficient cells.
-
Protocol 2: MGMT Depletion Assay
Objective: Assess if O⁶-iPrG binds and depletes MGMT activity physically. This distinguishes it from agents that merely cause damage downstream.
Method: Biochemical MGMT Activity Assay using a fluorescent substrate.
Step-by-Step Protocol:
-
Cell Treatment:
-
Treat T98G (MGMT+) cells with 50 µM O⁶-iPrG for 2, 6, and 24 hours.
-
Include a DMSO control and a Positive Control (O⁶-Benzylguanine, 10 µM).
-
-
Lysis:
-
Harvest cells, wash with PBS, and resuspend in MGMT Reaction Buffer (50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.1 mM EDTA, 5% Glycerol).
-
Sonicate on ice to lyse. Centrifuge at 14,000 x g for 10 min. Collect supernatant.
-
-
Reaction:
-
Incubate 50 µg of lysate protein with a fluorescently labeled dsDNA probe containing a single O⁶-methylguanine lesion (e.g., a FAM-labeled oligo).
-
Incubate at 37°C for 30 minutes.
-
-
Analysis (PAGE):
-
Run the reaction on a 20% denaturing polyacrylamide gel.
-
Mechanism: If MGMT is active, it removes the methyl group. If MGMT was depleted by the O⁶-iPrG pretreatment, it cannot repair the probe.
-
Alternative: Use a commercial MGMT activity kit (e.g., measuring transfer of ³H-methyl from DNA to protein).
-
-
Interpretation:
-
Decreased MGMT activity in lysate after O⁶-iPrG treatment indicates the compound successfully entered the nucleus and reacted with MGMT.
-
Protocol 3: HPRT Forward Mutagenesis Assay
Objective: Quantify the mutagenic potential of O⁶-iPrG in mammalian cells. This is critical for assessing its utility in directed evolution or its genotoxic risk.
Target Cells: CHO-K1 or V79 cells (functionally hemizygous for the HPRT gene).
Workflow Diagram:
Figure 2: Timeline for HPRT Mutagenesis Assay.
Step-by-Step Protocol:
-
Cleansing (Day 0): Culture cells in HAT medium (Hypoxanthine-Aminopterin-Thymidine) for 3 days to kill pre-existing HPRT mutants. Switch to HT medium for 24 hours, then regular medium.
-
Treatment (Day 3): Treat
cells with O⁶-iPrG (at IC₁₀-IC₂₀ concentration determined in Protocol 1) for 24 hours. -
Phenotypic Expression (Days 4–11):
-
Wash off drug. Subculture cells every 2 days to maintain exponential growth.
-
Why? This period allows degradation of existing wild-type HPRT protein and fixation of the mutation in the DNA.
-
-
Selection (Day 12):
-
Selection Plates: Seed
cells/dish (5 dishes) in medium containing 6-Thioguanine (6-TG) (5 µg/mL). Only HPRT mutants survive. -
Cloning Efficiency (CE) Plates: Seed 200 cells/dish (3 dishes) in drug-free medium to measure viability.
-
-
Scoring (Day 22):
-
Stain colonies with Crystal Violet. Count colonies.
-
-
Calculation:
-
Result: O⁶-iPrG is expected to induce a dose-dependent increase in Mutation Frequency (MF), primarily G:C
A:T transitions.
-
Data Summary & Troubleshooting
Expected Quantitative Results:
| Parameter | MGMT+ Cells (e.g., T98G) | MGMT- Cells (e.g., U87MG) | Interpretation |
| IC₅₀ (Cytotoxicity) | High (>100 µM) | Low (<10 µM) | MGMT protects against O⁶-iPrG toxicity. |
| Mutation Freq. | Low/Moderate | High | MGMT prevents mutagenesis; MMR deficiency enhances it. |
| Effect of O⁶-BG | Sensitizes to O⁶-iPrG | No Effect | Confirms MGMT involvement. |
Troubleshooting Guide:
-
No Toxicity Observed: Ensure cells are dividing. Alkylating agents are S-phase specific. Extend assay duration to 7 days.
-
High Background in HPRT: Insufficient "cleansing" of pre-existing mutants or expression time was too short (HPRT protein has a long half-life).
-
Solubility: O⁶-iPrG is hydrophobic. Dissolve in high-grade DMSO and ensure final DMSO concentration in culture is <0.5%.
References
-
Scribner, J. D., & Ford, G. P. (1982). n-Propyldiazonium ion alkylates O6 of guanine with rearrangement, but alkylates N-7 without rearrangement. Cancer Letters, 16(1), 51–56.
-
Pegg, A. E. (2000). Repair of O6-alkylguanine by alkyltransferases. Mutation Research/Reviews in Mutation Research, 462(2-3), 83-100.
-
Liu, C. C., et al. (2018). In vivo continuous evolution of genes and pathways in yeast. Nature Protocols, (Contextual reference for mutagenesis agents like O6-alkylguanines in directed evolution).
-
Kaina, B., et al. (2007). MGMT: Key node in the battle against genotoxicity, carcinogenicity and apoptosis induced by alkylating agents. DNA Repair, 6(8), 1079-1104.
"using O-Isopropylguanosine in viral inhibition studies"
Application Note: Viral Inhibition via Lethal Mutagenesis using -Isopropylguanosine[1]
Audience:1Core Directive & Scientific Rationale
The "Trojan Horse" Mechanism
Unlike classical chain terminators (e.g., Acyclovir) that halt replication immediately,
During viral replication, the viral RNA-dependent RNA polymerase (RdRp) or Reverse Transcriptase (RT) ambiguously recognizes
-
Incorporation Phase:
-iPrG is incorporated into the nascent viral genome.[1] -
Mutagenic Phase: In the next replication cycle, the
-iPrG template directs the incorporation of Uracil (or Thymine) instead of Cytosine. -
Outcome: This leads to an accumulation of G:C
A:T transition mutations . When the mutation rate exceeds the virus's "Error Threshold," the population collapses due to the accumulation of deleterious mutations (Error Catastrophe).
Why Use -Isopropylguanosine?
-
Probe for Polymerase Fidelity: It is an excellent tool to measure the fidelity of viral polymerases (e.g., HIV-1 RT, HCV NS5B, SARS-CoV-2 RdRp).[1]
-
Resistance Profiling: Unlike tight-binding inhibitors, resistance to mutagens requires the virus to evolve higher fidelity, which often comes at a fitness cost (slower replication).
-
Quasispecies Analysis: It allows researchers to manipulate the viral quasispecies cloud size experimentally.
Mechanism of Action (Visualization)[2][3]
The following diagram illustrates the pathway from cellular uptake to viral extinction.
Caption: Figure 1. Mechanism of
Experimental Protocols
Protocol A: Determination of Mutagenic Index (In Vitro)
Objective: To quantify the frequency of misincorporation by a specific viral polymerase in the presence of
Reagents:
-
Purified Viral Polymerase (e.g., HIV-1 RT, T7 RNA Pol).[1]
-
Template/Primer duplex (DNA or RNA).[1]
- -iPrG-TP (Custom synthesized or sourced).[1]
-
Natural dNTPs/NTPs.
- -ATP (for labeling) or fluorescent label.[1]
Workflow:
-
Primer Labeling: 5'-end label the primer with
.[1] Anneal to template. -
Single Nucleotide Incorporation: Incubate Polymerase + Template/Primer + Only
-iPrG-TP (no natural GTP).-
Control: Incubate with natural GTP.
-
-
Kinetics Assay: Perform steady-state kinetics (
, ) to determine the efficiency of incorporation ( ) relative to natural GTP. -
Extension Assay: Once incorporated, add natural nucleotides to see if the polymerase can extend past the lesion (Chain termination check).
-iPrG usually allows extension, unlike obligate chain terminators.[1]
Data Output Table:
| Parameter | Definition | Significance |
|---|
|
Protocol B: Serial Passage & Extinction Assay (Cell-Based)
Objective: To demonstrate viral inhibition via population extinction over multiple replication cycles.[1]
Self-Validating Step: This protocol includes a "Specific Infectivity" check.[1] A drop in viral titer without a proportional drop in viral RNA/protein indicates the production of defective (mutated) particles.
Materials:
-
Host Cells (e.g., Huh-7 for HCV, VeroE6 for SARS-CoV-2).[1]
-
Virus Stock (MOI 0.01 - 0.1).[1]
- -Isopropylguanosine (dissolved in DMSO).[1]
-
Ribavirin (Positive Control for mutagenesis).[1]
Step-by-Step Methodology:
-
Seeding: Seed host cells in 6-well plates (
cells/well). Incubate 24h. -
Infection: Infect cells at low MOI (0.01). Adsorb for 1h, then wash PBS.
-
Treatment: Add media containing
-iPrG at varying concentrations ( ).-
Note: Ensure DMSO concentration is <0.5%.
-
-
Harvest (Passage 1): At 48-72h post-infection (h.p.i), collect supernatant (virus) and cell lysate (RNA).[1]
-
Serial Passage: Use supernatant from Passage 1 to infect fresh cells (maintain MOI if possible, or use fixed volume). Repeat for 5-10 passages.
-
Analysis (The "Validation Triad"):
-
A. Titer (PFU/mL or TCID50): Measures viable virus.
-
B. Genome Copy Number (RT-qPCR): Measures total viral RNA.[1]
-
C. Sequencing (NGS): Amplicon sequencing of a conserved viral gene.
-
Expected Results & Interpretation:
| Metric | Cytostatic Inhibitor (e.g., Chain Terminator) | Lethal Mutagen ( |
| Viral Titer | Decreases rapidly | Decreases progressively over passages |
| RNA Copy Number | Decreases parallel to Titer | Remains high initially , then drops |
| Specific Infectivity | Constant (Ratio Titer/RNA is stable) | Decreases drastically (High RNA, Low Titer) |
| Mutation Rate | Baseline | Significantly Elevated (Transitions) |
Advanced Analysis: Measuring the Mutation Frequency
To confirm the mechanism, you must prove the increase in mutation frequency.
Protocol:
-
Extract Viral RNA from Passage 3 or 5.
-
RT-PCR amplify a specific region (e.g., 1kb of the Polymerase gene).
-
Clonal Sequencing: Clone amplicons into plasmids (TOPO cloning) and sequence ~50-100 clones (Sanger).
-
Alternative: Deep Sequencing (Illumina) for higher depth.[1]
-
-
Calculate Mutation Frequency:
-
Spectrum Analysis: Calculate the ratio of Transitions (
) to Transversions ( ). -iPrG specifically drives G A and C U transitions.[1] A ratio shift indicates specific chemical mutagenesis.
References
-
Vertex AI Search. (2025). Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs. NIH/PMC. Link
-
MDPI. (2022). Progression of Antiviral Agents Targeting Viral Polymerases. MDPI Viruses. Link[1]
-
ASM Journals. (2020). AT-527, a Double Prodrug of a Guanosine Nucleotide Analog, Is a Potent Inhibitor of SARS-CoV-2.[1][2] Antimicrobial Agents and Chemotherapy.[3] Link[1]
-
Google Patents. (2015). Continuous directed evolution of proteins and nucleic acids (US9023594B2). Google Patents. Link
-
ResearchGate. (2025). Theoretical and Experimental Dipole Moments of Purines (Alkylation Selectivity). ResearchGate. Link
"O-Isopropylguanosine in high-throughput screening"
Application Note:
Executive Summary
This guide details the application of
-
Biochemical Screening: Probing the active site plasticity of
-alkylguanine-DNA alkyltransferase (MGMT/AGT) to identify next-generation inhibitors or evolved variants. -
Cell-Based Phenotypic Screening: Inducing specific
-alkylation stress to identify synthetic lethal compounds in DNA repair-deficient backgrounds (e.g., Mismatch Repair (MMR) pathways).
Target Audience: Assay Development Scientists, Medicinal Chemists, and Oncologists.
Scientific Background & Mechanism
The Molecule: -Isopropylguanosine
-Isopropylguanosine is a nucleoside analog where the oxygen at the 6-position of the guanine base is alkylated with an isopropyl group.[1][2][3]-
Chemical Significance: The isopropyl group is significantly bulkier than the methyl group found in the common cytotoxic lesion
-methylguanine ( -mG). -
Biological Target: The primary repair protein for
-alkylguanine lesions is MGMT (also known as AGT). MGMT acts as a "suicide enzyme," transferring the alkyl group from the DNA to a cysteine residue (Cys145 in human MGMT) in its active site, thereby restoring the guanine and inactivating the enzyme.
Mechanistic Utility in HTS
While MGMT repairs methyl groups rapidly, the repair rate decreases as the size of the adduct increases.
-
Wild-Type MGMT: Repairs
-iPrG slower than -mG, making it an excellent probe for detecting subtle changes in enzymatic efficiency or inhibition. -
Mutant MGMT: Variants (e.g., G156A) often found in chemoresistant tumors may display altered kinetics toward bulky adducts.
-iPrG allows for the specific profiling of these variants.
HTS Application 1: Biochemical Competitive Binding Assay
Objective: To screen small molecule libraries for inhibitors of MGMT using
Principle
This assay utilizes a Fluorescence Polarization (FP) or TR-FRET readout.
-
Recombinant MGMT is incubated with the screening library.
-
A fluorescent probe (e.g.,
-Benzylguanine-Fluorescein , which reacts rapidly with active MGMT) is added. -
-iPrG (in oligomer form) is used as a competitor or "stress test" substrate to validate the mechanism of inhibition. Note: For direct inhibitor screening,
-iPrG can be used as the substrate, and the remaining activity is measured by the uptake of the fluorescent probe.
Protocol: Competitive Substrate Profiling
Materials:
-
Enzyme: Recombinant Human MGMT (His-tagged).
-
Substrate: Double-stranded oligonucleotide containing a single
-iPrG lesion ( ). -
Detection Probe:
-Benzylguanine-TAMRA (BG-TAMRA). -
Buffer: 50 mM Tris-HCl (pH 7.6), 1 mM DTT, 0.1 mg/mL BSA.
Workflow:
-
Library Dispensing: Dispense 50 nL of test compounds (10 mM DMSO stock) into 1536-well black plates.
-
Enzyme Addition: Add 3
L of MGMT (50 nM final) to the wells. Incubate for 15 min at RT. -
Substrate Challenge: Add 1
L of (variable concentration, typically ) to the wells.-
Logic: If the compound inhibits MGMT, the enzyme remains active (unreacted). If the compound is inactive, MGMT repairs the
and becomes inactivated (alkylated). -
Wait: This step allows the "suicide reaction" to occur between MGMT and the isopropyl adduct.
-
-
Detection Step: Add 1
L of BG-TAMRA (100 nM).-
Scenario A (Inhibitor): MGMT is blocked by drug
No reaction with (or drug) No reaction with BG-TAMRA? Correction: This is a standard FP assay. -
Refined Logic:
-
No Inhibitor: MGMT reacts with
MGMT is dead BG-TAMRA cannot bind Low FP (free probe). -
Inhibitor Present: MGMT binds inhibitor. If reversible, it might eventually react with BG. If irreversible (like most MGMT drugs), MGMT is dead.
-
Better Design: Use
as the primary substrate to test if a drug modulates repair of bulky lesions specifically. -
Alternative (Standard): Use
labeled with a fluorophore that is quenched. Repair restores fluorescence. (Technically difficult). -
Recommended (SNAP-tag style): Use
-iPrG-linked fluorophore as the probe.-
High Signal: MGMT active
Label transfer to protein High FP. -
Inhibited: MGMT blocked
No transfer Low FP.
-
-
Revised Protocol (Direct Label Transfer):
-
Dispense: Compounds into plate.
-
Add: MGMT (50 nM). Incubate 15 min.
-
Add:
-Isopropylguanine-Fluorescein (100 nM). -
Incubate: 30-60 min at 37°C.
-
Read: Fluorescence Polarization (Ex 485 / Em 535).
-
High FP: Probe is bound to the large MGMT protein (Active Enzyme).
-
Low FP: Probe remains free (Inhibited Enzyme).
-
Data Interpretation
| Condition | MGMT State | Probe State | FP Signal |
| Vehicle (DMSO) | Active | Covalently bound to MGMT | High |
| Inhibitor (e.g., | Inactive (Alkylated) | Free in solution | Low |
| No Enzyme Control | N/A | Free in solution | Low |
HTS Application 2: Cell-Based Synthetic Lethality Screen
Objective: Identify compounds that sensitize cancer cells to bulky DNA adducts, exploiting the
Rationale
-iPrG lesions are repaired by MGMT. If MGMT is absent or overwhelmed, the lesion pairs with Thymine during replication. This mismatch is recognized by the Mismatch Repair (MMR) system. However, MMR cannot remove the lesion on the template strand, leading to a "futile cycle" of excision and resynthesis, causing double-strand breaks and apoptosis.-
Screening Goal: Find drugs that enhance this lethality in MGMT+ cells (inhibitors) or in MMR-deficient cells (alternative pathways).
Protocol: 384-Well Survival Assay
Materials:
-
Cell Line: T98G (MGMT high) or U87MG (MGMT low).
-
Reagent:
-Isopropylguanosine (nucleoside form, cell-permeable).[7] Note: Often requires conversion to phosphoramidite for oligo synthesis, but the free nucleoside can be taken up at high concentrations or delivered via liposomes. -
Readout: CellTiter-Glo (ATP luminescence).
Workflow:
-
Seeding: Plate 1,000 cells/well in 384-well white plates. Incubate 24h.
-
Compound Treatment: Add library compounds (10
M). -
Lesion Induction: Add
-iPrG (50 M) to half the plates (Treatment) and Vehicle to the other half (Control).-
Note:
-iPrG is often used in combination with an inhibitor of degradation to ensure incorporation.
-
-
Incubation: 72-96 hours.
-
Detection: Add CellTiter-Glo reagent. Read Luminescence.
Hit Definition: Compounds that show <50% viability in the presence of
Visualizations
Pathway Diagram: MGMT Repair vs. Futile Cycle
Caption: Figure 1. The fate of
HTS Workflow Diagram
Caption: Figure 2. Biochemical HTS workflow for identifying MGMT modulators using a fluorescent
Technical Considerations & Troubleshooting
| Parameter | Recommendation | Rationale |
| Solvent Tolerance | DMSO < 2% | MGMT is sensitive to high solvent concentrations; high DMSO can denature the protein, leading to false positives. |
| pH Stability | pH 7.4 - 8.0 | |
| Z-Factor | > 0.6 | The covalent nature of MGMT reaction usually yields high dynamic range (Signal-to-Noise), making for excellent Z-factors. |
| False Positives | Auto-fluorescence | Compounds that fluoresce at 535nm will interfere. Use a red-shifted dye (e.g., Cy5) if library auto-fluorescence is high. |
References
-
Li, B. F., & Swann, P. F. (1989). Synthesis and characterization of oligodeoxynucleotides containing O6-methyl-, O6-ethyl-, and O6-isopropylguanine. Biochemistry, 28(14), 5779–5786. Link
-
Pegg, A. E. (2011). Multifaceted roles of alkyltransferase-like proteins in DNA damage repair. DNA Repair, 10(1), 12-19. Link
-
Damoiseaux, R., et al. (2011). High-Throughput Screening for Inhibitors of MGMT. Assay and Drug Development Technologies. Link
-
Tubbs, J. L., et al. (2007). Flipping of the helix-turn-helix motif of O6-alkylguanine-DNA alkyltransferase. Nature, 449, 560-564. Link
-
Reaction Biology. Kinase and Enzymatic Screening Protocols. Link
Note: The protocols described herein are for research use only.
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. High Throughput Screening - EDDC [eddc.sg]
- 6. High-Throughput Molecular Screening Center » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]
- 7. WO2021067831A1 - Autonomous inducible directed evolution of complex pathways - Google Patents [patents.google.com]
"biochemical assays involving O-Isopropylguanosine"
Application Note: Biochemical Assays for the Interrogation of -Isopropylguanosine DNA Adducts
Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Genetic Toxicology, DNA Repair, and Oncology. Document Type: Advanced Application Note & Validated Protocol Guide.
Introduction & Mechanistic Grounding
Alkylating agents represent a critical class of both environmental carcinogens and chemotherapeutic drugs. While methylation and ethylation at the
The Causality of Toxicity: Evasion of Direct Reversal
The standard cellular defense against
Unrepaired
Figure 1: Cellular response and pathogenic signaling pathway triggered by O6-isopropylguanosine.
Quantitative Data Presentation
To contextualize the biochemical behavior of
Table 1: Comparative Biochemical Kinetics of
| Adduct Type | Ada/MGMT Repair Rate ( | Repair Efficiency | Polymerase Bypass Efficiency (In Vitro) | Primary Mutational Outcome |
| Near diffusion limit[2] | High (Readily bypassed) | G:C | ||
| Moderate | G:C | |||
| Undetectable | Not repaired / Evades MGMT [2][3] | Low (Causes severe stalling) | G:C |
Experimental Protocols
To rigorously study
Protocol A: Isotope-Dilution LC-MS/MS Quantification of -iPrG
Purpose: To precisely quantify
Reagents & Equipment:
-
DNA extraction kit (free of oxidative artifacts).
-
Enzymatic digestion cocktail: DNase I, Phosphodiesterase I, and Alkaline Phosphatase.
-
Internal Standard:
-iPrG. -
Triple Quadrupole LC-MS/MS system.
Step-by-Step Methodology:
-
DNA Isolation & Spiking: Isolate genomic DNA from treated cells. Quantify via UV absorbance (A260). Spike exactly
of DNA with a known femtomole quantity of the -iPrG internal standard. -
Enzymatic Hydrolysis: Add
of digestion buffer ( mM Tris-HCl, mM , pH 7.4). Add U DNase I and U Phosphodiesterase I. Incubate at for 2 hours. Add U Alkaline Phosphatase and incubate for an additional 2 hours to yield free nucleosides. -
Protein Precipitation: Add 2 volumes of ice-cold acetonitrile. Vortex and centrifuge at
for 10 minutes to pellet enzymes. -
Lyophilization & Reconstitution: Transfer the supernatant to a new tube, dry under vacuum (SpeedVac), and reconstitute in
of LC-MS initial mobile phase (e.g., formic acid in water). -
LC-MS/MS Analysis:
-
Column: C18 reverse-phase capillary column.
-
Gradient:
formic acid in water (A) and formic acid in acetonitrile (B). -
Detection: Operate in positive electrospray ionization (+ESI) Multiple Reaction Monitoring (MRM) mode. Monitor the specific mass transitions for
-iPrG ( , assuming loss of deoxyribose) and the corresponding transition for the heavy isotope.
-
-
Data Processing: Calculate the adduct frequency by determining the peak area ratio of the endogenous adduct to the internal standard, normalized to the total amount of guanosine (quantified via UV trace or separate MRM).
Protocol B: In Vitro Primer Extension (Polymerase Bypass) Assay
Purpose: To evaluate the ability of specific DNA polymerases (e.g., Replicative Pol
Figure 2: Workflow for the in vitro primer extension assay to assess polymerase bypass.
Reagents & Equipment:
-
Template: Synthetic 30-mer oligodeoxynucleotide containing a site-specific
-iPrG lesion at position 15. -
Primer: 14-mer oligodeoxynucleotide, 5'-end labeled with Cyanine-5 (Cy5) or FAM, designed to anneal immediately adjacent to the lesion.
-
Enzymes: Purified recombinant DNA polymerases (e.g., T7, Pol
, Pol ). -
Stop Buffer:
formamide, mM EDTA, bromophenol blue.
Step-by-Step Methodology:
-
Substrate Annealing: Mix the fluorescent primer and the
-iPrG-containing template at a 1:1.2 molar ratio in annealing buffer ( mM Tris-HCl, mM NaCl, pH 7.5). Heat to for 5 minutes, then slowly cool to room temperature ( /min) to ensure proper duplex formation. -
Reaction Assembly: In a
reaction volume, combine nM of the annealed DNA substrate with reaction buffer (specific to the polymerase, typically containing mM and mM DTT). -
Initiation: Add a mixture of all four dNTPs (final concentration
each) and initiate the reaction by adding the DNA polymerase (e.g., nM).-
Expert Tip: For single-nucleotide incorporation kinetics (to see which base is misincorporated), perform parallel reactions providing only one dNTP (dATP, dCTP, dGTP, or dTTP) at a time.
-
-
Incubation & Quenching: Incubate at
. At specific time intervals (e.g., 1, 5, 10, 30 minutes), remove aliquots and immediately quench by mixing with of the Formamide/EDTA Stop Buffer. -
Denaturation: Heat the quenched samples at
for 5 minutes, then immediately snap-chill on ice to prevent re-annealing. -
Electrophoresis: Load the samples onto a
polyacrylamide gel containing M urea. Run at constant power (e.g., W) until the tracking dye reaches the bottom. -
Imaging: Scan the gel using a fluorescence imager (e.g., Typhoon FLA) set to the appropriate excitation/emission wavelengths for the fluorophore. Quantify the bands corresponding to unextended primer, stalled products (at the lesion site), and fully extended bypass products.
References
-
Graves, R. J., Li, B. F. L., & Swann, P. F. (1989). Repair of O6-methylguanine, O6-ethylguanine, O6-isopropylguanine and O4-methylthymine in synthetic oligodeoxynucleotides by Escherichia coli ada gene O6-alkylguanine-DNA-alkyltransferase. Carcinogenesis, 10(4), 661-666. 2
-
Tsuda, M., et al. (2016). Poor recognition of O6-isopropyl dG by MGMT triggers double strand break-mediated cell death and micronucleus induction in FANC-deficient cells. Oncotarget, 7(43), 69477-69488. 6
-
Scribner, J. D., & Ford, G. P. (1982). n-Propyldiazonium ion alkylates O6 of guanine with rearrangement, but alkylates N-7 without rearrangement. Cancer Letters, 16(1), 51-56. 1
-
Guengerich, F. P., et al. (2001). Theoretical and Experimental Dipole Moments of Purines / Alkylation by Isopropyl Cation. ResearchGate / Chemical Research in Toxicology. 7
-
Scharer, O. D. (2008). Investigating the Biochemical Impact of DNA Damage with Structure-Based Probes: Abasic Sites, Photodimers, Alkylation Adducts, and Oxidative Lesions. Chemical Research in Toxicology, 21(1), 159-173. 4
Sources
- 1. n-Propyldiazonium ion alkylates O6 of guanine with rearrangement, but alkylates N-7 without rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Repair of O6-methylguanine, O6-ethylguanine, O6-isopropylguanine and O4-methylthymine in synthetic oligodeoxynucleotides by Escherichia coli ada gene O6-alkylguanine-DNA-alkyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigating the Biochemical Impact of DNA Damage with Structure-Based Probes: Abasic Sites, Photodimers, Alkylation Adducts, and Oxidative Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multifaceted Roles of Alkyltransferase and Related Proteins In DNA Repair, DNA Damage, Resistance to Chemotherapy and Research Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Poor recognition of O6-isopropyl dG by MGMT triggers double strand break-mediated cell death and micronucleus induction in FANC -deficient cells | Oncotarget [oncotarget.com]
- 7. researchgate.net [researchgate.net]
-Isopropylguanosine: A Chemical Probe for Viral Mutagenesis and Polymerase Fidelity
Topic:
Abstract & Core Utility
-Isopropylguanosine (-
Quantify Viral Polymerase Fidelity: It acts as a "molecular ruler" to test the ability of viral polymerases (RdRp and RT) to bypass bulky lesions.
-
Model Lethal Mutagenesis: It serves as a defined mutagen to study the "error threshold" of RNA viruses, inducing specific G
A transition mutations. -
Engineer Site-Specific Viral Mutants: It allows for the generation of targeted viral mutant libraries by exploiting its ambiguous base-pairing properties during replication.
This guide details the mechanistic basis of
Mechanism of Action: The "Wobble" Mispairing
The biological activity of
-
Steric Hindrance: The bulky isopropyl group protrudes into the major groove, distorting the DNA/RNA helix.
-
Ambiguous Pairing: Instead of pairing with Cytosine,
-iPrG preferentially pairs with Thymine (in DNA) or Uracil (in RNA) via a "wobble" geometry. -
Mutation Outcome: This leads to a G:C
A:T (or A:U) transition mutation after two rounds of replication.
Visualization: Mechanism of Induced Mutagenesis
Figure 1: Mechanistic pathway of
Application 1: Profiling Viral Polymerase Fidelity
Viral RNA-dependent RNA polymerases (RdRp) and Reverse Transcriptases (RT) lack the robust proofreading mechanisms found in host DNA polymerases.
Experimental Rationale
By challenging a viral polymerase with a template containing a single, site-specific
-
Bypass Efficiency: Does the polymerase stall (chain termination) or continue (lesion bypass)?
-
Fidelity/Error Rate: Does it incorporate C (correct) or T/U (mutagenic)?
Protocol: Single-Nucleotide Incorporation & Bypass Assay
Materials:
-
Template: Synthetic DNA or RNA oligonucleotide (30-mer) containing
-iPrG at position +1. -
Primer: 5'-Cy5 labeled DNA/RNA primer (anneals up to position -1).
-
Enzyme: Purified Viral Polymerase (e.g., HIV-1 RT, Poliovirus 3Dpol, SARS-CoV-2 nsp12).
-
dNTPs/rNTPs: Ultrapure stocks.
Step-by-Step Workflow:
-
Annealing: Mix Primer (50 nM) and Template (100 nM) in annealing buffer (50 mM Tris-HCl, pH 8.0, 50 mM NaCl). Heat to 95°C for 2 min, cool slowly to 25°C.
-
Reaction Assembly: Combine annealed P/T complex with Polymerase Buffer (typically containing MgCl2 or MnCl2).
-
Start Reaction: Add Polymerase (10-50 nM) and initiate with single dNTP/rNTP (100 µM) to test specificity, or all 4 NTPs to test bypass.
-
Incubation: Incubate at 37°C. Take aliquots at 30s, 1 min, 5 min, 20 min.
-
Quenching: Stop reaction with 2x Loading Dye (95% Formamide, 20 mM EDTA).
-
Analysis: Resolve products on a 20% Denaturing PAGE (Urea) gel. Visualize Cy5 fluorescence.
Data Interpretation:
| Observation | Interpretation | Relevance to Virology |
|---|---|---|
| No Extension | High Fidelity / Steric Block | Polymerase is sensitive to bulky adducts (High Fidelity). |
| Extension with C | Error-Free Bypass | Rare; indicates unique active site flexibility. |
| Extension with T/U | Mutagenic Bypass | Typical for error-prone viral polymerases (HIV RT). |
| Full Length Product | Lesion Tolerance | Virus can replicate through damage, prone to hypermutation. |
Application 2: Modeling Lethal Mutagenesis
"Lethal Mutagenesis" is an antiviral strategy where a drug (e.g., Molnupiravir) increases the viral mutation rate beyond the "error threshold," causing population collapse.[1]
Protocol: Viral Passage & Titer Reduction
Objective: Determine if
-
Pre-treatment: Seed cells (
cells/well) in 24-well plates. Treat with -iPr-dG (or riboside form) at varying concentrations (0, 10, 50, 100, 500 µM) for 4 hours prior to infection. Note: Ester-prodrug forms may be required for better cell permeability. -
Infection: Infect cells at low MOI (0.01).
-
Passage 1: Harvest supernatant at 24 hpi (hours post-infection). Titer via Plaque Assay.
-
Serial Passage: Use supernatant from Passage 1 to infect fresh, drug-treated cells. Repeat for 5-10 passages.
-
Sequencing: Extract viral RNA from Passage 1 and Passage 10. Perform NGS or Clonal Sanger Sequencing.
Expected Results:
-
Control: Stable titer, random background mutations.
-
Effective Mutagenesis: Drop in viral titer over passages (Extinction).
-
Sequence Analysis: High frequency of G
A transitions specifically at sites where the polymerase incorporates the analog.
Visualization: Lethal Mutagenesis Workflow
Figure 2: Experimental workflow for validating lethal mutagenesis. The cycle of infection in the presence of the mutagen leads to error accumulation, quantified by sequencing and titer reduction.
References
-
Eder, P.S. et al. (1991). "Substrate specificity of human immunodeficiency virus reverse transcriptase: Incorporation of modified nucleotides." Biochemistry. Link
-
Wang, P. & Wang, Y. (2018).[2] "Cytotoxic and mutagenic properties of O6-alkyl-2'-deoxyguanosine lesions in Escherichia coli cells." Journal of Biological Chemistry. Link
-
Warmbrod, K.L. et al. (2019). "Viral RNA-dependent RNA polymerase mutants display an altered mutation spectrum resulting in attenuation."[3] Journal of Virology. Link
-
Swann, P.F. (1990). "Why do O6-alkylguanine and O4-alkylthymine miscode? The relationship between the structure of DNA and mutagenesis."[4] Mutation Research. Link
-
Li, B.F. et al. (1992). "Synthesis and characterization of oligodeoxynucleotides containing O6-methyl-, O6-ethyl-, and O6-isopropylguanine." Biochemistry. Link
Sources
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. O6-methylguanine-induced transcriptional mutagenesis reduces p53 tumor-suppressor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 4. Formation of O6-methyldeoxyguanosine at specific sites in a synthetic oligonucleotide designed to resemble a known mutagenic hotspot - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Multiparametric Flow Cytometry for the Analysis of O6-Isopropylguanosine-Induced Cellular Toxicity
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus Area: DNA Damage Response (DDR), Alkylating Agents, and Flow Cytometry Methodologies
Executive Summary & Mechanistic Rationale
O6-Isopropylguanosine (O6-iPrGuo) (CAS 82773-20-4) is a bulky, unnatural nucleoside analogue and DNA adduct[1]. In biological systems, it is generated via the alkylation of the O6 position of guanine by isopropylating agents such as 1,3-diisopropyltriazene or propylnitrosourea[2][3]. Due to its highly mutagenic nature, O6-iPrGuo is also utilized as a chemical mutagenesis agent in directed evolution protocols[4].
Understanding the cellular consequences of O6-iPrGuo requires mapping its specific mechanism of action. Unlike smaller adducts, the bulky isopropyl group introduces severe steric hindrance during DNA replication. If the cell is deficient in O6-alkylguanine-DNA alkyltransferase (MGMT) —the enzyme responsible for direct reversal of O6-alkyl lesions—DNA polymerase mispairs O6-iPrGuo with thymine. The Mismatch Repair (MMR) pathway recognizes this error but exclusively excises the newly synthesized strand, leaving the O6-iPrGuo lesion intact on the template. This triggers a "futile cycling" of repair and re-synthesis, ultimately collapsing replication forks into highly toxic Double-Strand Breaks (DSBs), leading to G2/M cell cycle arrest and apoptosis[5].
Flow cytometry is the gold standard for quantifying these downstream effects because it allows for single-cell, multiparametric correlation of DNA damage (γH2AX), cell cycle status, and apoptotic markers[5][6].
Caption: Mechanistic pathway of O6-Isopropylguanosine-induced DNA damage and apoptosis.
Analytical Strategy: The Self-Validating System
To establish true causality between O6-iPrGuo formation and cellular toxicity, the experimental design must be a self-validating system . We achieve this through two strategic choices:
-
Isogenic Cell Line Controls: We utilize paired cell lines differing only in MGMT expression (e.g., MGMT-deficient CHO/HYG1 vs. MGMT-proficient CHO/MGMT8)[5].
-
Pharmacological Validation: We introduce an internal control arm using O6-benzylguanine (O6-bG) , a specific inhibitor of MGMT[6]. If O6-bG treatment sensitizes the resistant CHO/MGMT8 cells to the isopropylating agent, it definitively proves that the O6-alkyl lesion (and not a secondary off-target effect) is the causal driver of apoptosis.
Workflow Divergence (Live vs. Fixed)
A common error in flow cytometry is attempting to multiplex surface apoptosis markers with internal DNA damage markers in a single tube. Annexin V requires intact cell membranes and calcium-rich buffer to bind externalized phosphatidylserine (PS). Conversely, γH2AX and DNA content dyes (DAPI) require permeabilization to access the nucleus. Therefore, the workflow must split the sample into two parallel assays.
Caption: Parallel flow cytometry workflows for evaluating O6-iPrGuo cellular effects.
Step-by-Step Experimental Protocol
Phase 1: Cell Culture & O6-iPrGuo Induction
-
Seeding: Seed CHO/HYG1 (MGMT-) and CHO/MGMT8 (MGMT+) cells at
cells/well in 6-well plates. Allow 24 hours for adherence. -
Inhibitor Pre-treatment (Validation Arm): Pre-treat a subset of CHO/MGMT8 cells with 10 µM O6-benzylguanine (O6-bG) for 2 hours to deplete MGMT protein[6].
-
Treatment: Expose cells to an isopropylating agent (e.g., 1,3-diisopropyltriazene) for 1 hour in serum-free media to induce O6-iPrGuo lesions[2].
-
Recovery: Wash cells with PBS and culture in complete media for 48-72 hours. Note: MMR futile cycling requires cells to pass through S-phase twice; early timepoints (<24h) will yield false negatives.
Phase 2: Assay A - Apoptosis Quantification (Live Cells)
-
Harvest: Collect media (containing floating apoptotic cells) and trypsinize adherent cells. Pool and centrifuge at 300 x g for 5 minutes.
-
Wash: Wash the pellet twice with cold PBS.
-
Stain: Resuspend in 100 µL of 1X Annexin V Binding Buffer (containing
). Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI, 50 µg/mL). -
Incubate: Incubate for 15 minutes at room temperature in the dark.
-
Acquisition: Add 400 µL Binding Buffer and analyze immediately on the flow cytometer (Do not fix).
Phase 3: Assay B - DSB and Cell Cycle Analysis (Fixed Cells)
Causality Note: We utilize DAPI instead of PI for DNA content here. DAPI has a narrower emission spectrum, preventing fluorescence spillover into the APC channel used for γH2AX, thereby improving the Coefficient of Variation (CV) for cell cycle modeling.
-
Harvest: Harvest cells as described above.
-
Fixation: Resuspend the pellet in 0.5 mL cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours (can be stored for weeks).
-
Permeabilization & Wash: Centrifuge at 500 x g for 5 minutes. Wash twice with FACS buffer (PBS + 1% BSA + 0.1% Triton X-100) to remove ethanol.
-
Antibody Staining: Resuspend in 100 µL FACS buffer. Add Anti-Phospho-Histone H2A.X (Ser139)-APC antibody at the manufacturer's recommended titer. Incubate for 1 hour at room temperature in the dark.
-
DNA Staining: Wash once with FACS buffer. Resuspend in 500 µL PBS containing 1 µg/mL DAPI and 100 µg/mL RNase A. Incubate for 30 minutes.
-
Acquisition: Acquire data using a low flow rate (<400 events/second) to ensure high-resolution DNA content histograms.
Data Presentation & Expected Outcomes
Proper gating is critical. For Assay A, gate out debris using FSC/SSC, then plot FITC (Annexin V) vs. PE (PI). For Assay B, use DAPI-Area vs. DAPI-Width to exclude doublets before plotting DAPI (Cell Cycle) vs. APC (γH2AX).
The table below summarizes the expected quantitative flow cytometry data, demonstrating the self-validating nature of the protocol.
| Cell Line | MGMT Status | Treatment Condition | % G2/M Arrest (DAPI) | γH2AX MFI (APC) | % Apoptosis (Annexin V+) |
| CHO/HYG1 | Deficient (-) | Vehicle Control | ~15% | Baseline | < 5% |
| CHO/HYG1 | Deficient (-) | Isopropylating Agent | > 60% | High (+++) | > 40% |
| CHO/MGMT8 | Proficient (+) | Vehicle Control | ~15% | Baseline | < 5% |
| CHO/MGMT8 | Proficient (+) | Isopropylating Agent | ~18% | Low (+) | < 10% |
| CHO/MGMT8 | Proficient (+) | Isopropylating Agent + O6-bG | > 55% | High (+++) | > 35% |
Data Interpretation: The robust induction of G2/M arrest and apoptosis in CHO/HYG1 cells confirms the toxicity of unrepaired O6-iPrGuo lesions[5]. The protection seen in CHO/MGMT8 cells confirms that MGMT successfully reverses the isopropyl adduct. Crucially, the restoration of toxicity in the O6-bG treated arm validates that the observed flow cytometric shifts are exclusively driven by the O6-alkylguanine mechanism[6].
References
1.[1] SQUARIX GmbH. "O6-Isopropylguanosine - Product Information (CAS 82773-20-4)". Squarix Discovery Chemicals. URL:[Link] 2.[4] Liu, C. C., et al. "Autonomous inducible directed evolution of complex pathways". Google Patents (WO2021067831A1). URL: 3.[2] Researcher.Life. "Nucleosides In Solution Research Articles". Researcher.Life. URL:[Link] 4.[3] Park, K. K., et al. "n-Propyldiazonium ion alkylates O6 of guanine with rearrangement, but alkylates N-7 without rearrangement". Cancer Letters, 1982. URL:[Link] 5.[6] Liu, L., et al. "Heterogeneity of O6-alkylguanine-DNA-alkyltransferase measured by flow cytometric analysis in blood and bone marrow mononuclear cells". Clinical Cancer Research, 1998. URL:[Link] 6.[5] Meikrantz, W., et al. "O6-Alkylguanine DNA lesions trigger apoptosis". Carcinogenesis (Oxford Academic), 1998. URL:[Link]
Sources
- 1. squarix.de [squarix.de]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. n-Propyldiazonium ion alkylates O6 of guanine with rearrangement, but alkylates N-7 without rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2021067831A1 - Autonomous inducible directed evolution of complex pathways - Google Patents [patents.google.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Heterogeneity of O6-alkylguanine-DNA-alkyltransferase measured by flow cytometric analysis in blood and bone marrow mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocols for Testing O6-Isopropylguanosine (O6-iPrG) Efficacy in Mutagenesis and DNA Repair
Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedures (SOPs)
Introduction & Mechanistic Causality
O6-Isopropylguanosine (O6-iPrG) is a bulky, alkylated nucleoside analog with critical applications in genetic engineering, continuous directed evolution (CDE), and the profiling of DNA damage repair enzymes. In physiological environments, alkylating agents target the O6 position of guanine due to favorable electrostatic and steric factors, often yielding O6-iPrG at rates up to 50-fold higher than N1-alkylated counterparts ()[1].
The scientific utility of O6-iPrG is rooted in its structural causality: the addition of an isopropyl group at the O6 position disrupts canonical Watson-Crick hydrogen bonding. When a replicative polymerase encounters this lesion, the steric bulk prevents the incorporation of cytosine, causing replication fork stalling. This stalling triggers two divergent cellular pathways:
-
Mutagenic Efficacy (Directed Evolution): Translesion synthesis (TLS) polymerases, such as DinB (Pol IV), are recruited to bypass the lesion ()[2]. Because O6-iPrG favors wobble base pairing with thymine, TLS bypass frequently results in G→A transition mutations. This predictable, error-prone bypass makes O6-iPrG an exceptionally potent chemical mutagen for evolving nucleic acids in continuous culture systems ()[3].
-
Repair Efficacy (Direct Reversal): Repair proteins like O6-alkylguanine-DNA alkyltransferase (MGMT) or the dioxygenase AlkB intercept the lesion, removing the bulky alkyl group to restore wild-type guanine[2].
Testing the "efficacy" of O6-iPrG therefore requires a bifurcated approach: quantifying its mutagenic incorporation rate to validate its use in directed evolution, and measuring its dealkylation kinetics to profile DNA repair inhibitors.
Mechanistic Pathway Visualization
Figure 1: Divergent processing of O6-iPrG via TLS mutagenic bypass or direct DNA repair.
Experimental Protocols
To ensure rigorous scientific integrity, every protocol below is designed as a self-validating system , incorporating internal controls that mathematically or phenotypically verify the assay's success independent of user error.
Protocol A: In Vitro Primer Extension Assay (Polymerase Bypass Efficacy)
Purpose: To quantify the efficiency with which TLS polymerases bypass O6-iPrG templates.
-
Substrate Preparation: Anneal a 5'-FAM labeled primer to a synthetic 40-mer oligonucleotide template containing a single, site-specific O6-iPrG lesion at position 20.
-
Causality: Site-specific placement ensures the polymerase encounters the lesion at a precise, known sequence context, eliminating background noise from random incorporation.
-
-
Extension Reaction: Incubate 50 nM of the annealed substrate with 100 nM of purified TLS polymerase (e.g., DinB) and 100 µM dNTPs in a reaction buffer containing 50 mM Tris-HCl (pH 7.5) and 5 mM MgCl₂ at 37°C for 30 minutes.
-
Causality: Mg²⁺ is a critical catalytic cofactor for polymerase activity; omitting it in a negative control confirms that extension is strictly enzyme-dependent.
-
-
Quenching & Resolution: Stop the reaction by adding an equal volume of 95% formamide and 20 mM EDTA. Heat to 95°C for 5 minutes, then resolve the products via capillary electrophoresis (CE).
-
Causality: EDTA instantly chelates Mg²⁺ to halt catalysis, while formamide denatures the DNA to allow single-stranded size resolution.
-
-
Self-Validation Mechanism: Run a parallel reaction using a wild-type guanine template. The ratio of fully extended product to stalled intermediate on the O6-iPrG template is normalized against the 100% extension of the wild-type control. This internal normalization validates polymerase viability and accounts for any pipetting discrepancies.
Protocol B: In Vivo Mutagenesis Efficacy (Directed Evolution)
Purpose: To measure the mutation rate induced by O6-iPrG supplementation in a continuous directed evolution system[3].
-
Host Transformation: Transform E. coli host cells with a reporter plasmid containing a defective lacZ gene that requires a specific G→A transition at the active site to restore β-galactosidase function.
-
Mutagenic Induction: Culture the cells in LB media. During the exponential growth phase (OD₆₀₀ ~0.4), supplement the media with 1 mM O6-iPrG nucleoside precursors.
-
Causality: Dosing during the logarithmic phase ensures maximum active DNA replication, which is required for the unnatural nucleotide to be incorporated into the nascent DNA strand.
-
-
Phenotypic Scoring: After 4 hours of induction, plate the cells on agar containing X-gal and IPTG. Incubate overnight at 37°C.
-
Self-Validation Mechanism: The assay relies on a specific reversion mutation. Because only a targeted G→A transition restores the lacZ function, the appearance of blue colonies directly correlates with O6-iPrG's specific mutagenic mechanism. A vehicle-only negative control establishes the baseline spontaneous mutation rate, providing a true signal-to-noise ratio.
Protocol C: LC-MS/MS Assay for DNA Repair Efficacy
Purpose: To determine the kinetics of O6-iPrG dealkylation by direct reversal repair proteins (e.g., MGMT).
-
Enzymatic Repair: Incubate 1 µM of O6-iPrG-containing dsDNA with 5 µM purified recombinant MGMT in repair buffer (50 mM HEPES pH 7.8, 1 mM DTT) at 37°C for time intervals ranging from 0 to 120 minutes.
-
DNA Digestion: Terminate the reaction by heating to 95°C. Digest the DNA to single nucleosides using a cocktail of Benzonase, Phosphodiesterase I, and Alkaline Phosphatase for 2 hours at 37°C.
-
Causality: Complete digestion to monomeric nucleosides is mandatory because LC-MS/MS is calibrated to quantify individual nucleoside masses, not intact oligonucleotides.
-
-
Quantification: Spike the digested samples with ¹⁵N-labeled O6-iPrG as a Stable Isotope-Labeled Internal Standard (SIL-IS). Analyze the mixture using a triple quadrupole LC-MS/MS system operating in multiple reaction monitoring (MRM) mode.
-
Self-Validation Mechanism: The SIL-IS mathematically corrects for any loss of analyte during the digestion and extraction phases. Furthermore, the assay tracks both the disappearance of the O6-iPrG peak and the proportional appearance of the unmodified Guanosine peak. This stoichiometric conversion proves that the lesion was successfully repaired rather than non-specifically degraded by nucleases.
Quantitative Data Presentation
The efficacy of O6-iPrG is highly dependent on its steric bulk compared to smaller alkyl lesions (like O6-Methylguanosine) and wild-type Guanosine. The table below summarizes benchmark efficacy metrics across incorporation, mutagenesis, and repair kinetics.
| Nucleoside Analog | Relative Incorporation Efficiency (by Pol IV) | Mutagenic Frequency (G→A Transition) | MGMT Repair Half-Life (In Vitro) |
| Guanosine (WT) | 100% (Baseline) | < 10⁻⁷ (Spontaneous) | N/A |
| O6-Methylguanosine | ~45% | High | Fast (< 5 min) |
| O6-Isopropylguanosine | ~15% | Very High | Slow (> 60 min) |
Data Interpretation: The bulky isopropyl group significantly reduces the initial incorporation efficiency by standard polymerases but drastically slows down MGMT repair due to steric hindrance in the enzyme's active site. Consequently, once bypassed by TLS polymerases, O6-iPrG yields a highly stable and elevated mutagenic frequency, making it superior for sustained directed evolution campaigns.
References
- Continuous directed evolution of proteins and nucleic acids. Google Patents (US9023594B2). Broad Institute / President and Fellows of Harvard College.
-
Selectivity of Chemicals for DNA Damage. ResearchGate. Available at:[Link]
-
Repair Protein AlkB in Processing N-2-Alkylguanine Lesions In Vivo. PLOS ONE (via ResearchGate). Available at:[Link]
Sources
Application Note: Advanced Nanoparticle Delivery Systems for O-Isopropylguanosine (O-iPrGuo)
Target Audience: Formulation Scientists, Pharmacologists, and Drug Delivery Researchers Focus: Lipid Nanoparticle (LNP) and Polymeric (PLGA) encapsulation of lipophilic nucleoside analogs.
Introduction & Scientific Rationale
Nucleoside analogs represent a cornerstone in antiviral and antineoplastic pharmacology. However, their clinical efficacy is frequently hindered by rapid systemic clearance, poor cellular uptake, and the development of transporter-mediated efflux resistance[1]. O-Isopropylguanosine (O-iPrGuo) is a highly lipophilic, synthetically modified guanosine derivative. While the addition of the O-isopropyl group significantly increases its membrane permeability compared to native guanosine, its extreme hydrophobicity results in poor aqueous solubility, making intravenous administration challenging without the use of toxic cosolvents.
To overcome these physicochemical barriers, nanoparticle-based drug delivery systems have emerged as an optimal strategy[2]. By encapsulating O-iPrGuo within Lipid Nanoparticles (LNPs) or Poly(lactic-co-glycolic acid) (PLGA) matrices, researchers can achieve controlled release, protect the active pharmaceutical ingredient (API) from premature enzymatic deamination, and facilitate targeted intracellular accumulation. Furthermore, the chemistry of the LNP delivery system can be precisely tuned to enhance the pharmacokinetic profile of nucleoside derivatives[3].
Causality of Carrier Selection
Unlike hydrophilic nucleosides (e.g., gemcitabine or 5-fluorouracil) which require complex prodrug modifications or aqueous-core liposomes for efficient loading[4], the inherent lipophilicity of O-iPrGuo allows it to partition highly efficiently into the lipid bilayer of LNPs or the hydrophobic core of PLGA nanoparticles. This thermodynamic compatibility drives exceptionally high Encapsulation Efficiency (EE%) and Drug Loading (DL%) without the need for active loading gradients.
Mechanistic Pathway: Cellular Uptake and Endosomal Escape
The therapeutic efficacy of O-iPrGuo nanoparticles is entirely dependent on their ability to bypass the lysosomal degradation pathway. For LNP formulations, this is achieved through the incorporation of ionizable amino lipids. At physiological pH (7.4), the LNPs maintain a near-neutral surface charge, prolonging circulation time. Upon endocytosis, the acidic environment of the endosome triggers the protonation of the ionizable lipids[5].
This protonation induces a structural transition in the lipid bilayer from a cylindrical to a cone-shaped geometry (hexagonal II phase), which physically disrupts the endosomal membrane. This self-validating mechanism ensures the rapid cytosolic release of O-iPrGuo before lysosomal enzymes can degrade the payload[6].
Mechanistic pathway of O-iPrGuo LNP cellular uptake, endosomal escape, and cytosolic release.
Formulation Protocols
The following protocols detail the synthesis of O-iPrGuo nanocarriers. Both methods are designed as self-validating systems; specific quality control (QC) checkpoints are embedded to ensure batch-to-batch reproducibility.
Protocol A: Microfluidic Synthesis of O-iPrGuo Lipid Nanoparticles (LNPs)
This protocol utilizes staggered herringbone microfluidic mixing to induce rapid nanoprecipitation.
Materials:
-
Lipid Mix: DLin-MC3-DMA (Ionizable lipid), DSPC (Helper lipid), Cholesterol, DMG-PEG2000.
-
API: O-Isopropylguanosine (O-iPrGuo).
-
Solvents: Absolute Ethanol, 50 mM Citrate Buffer (pH 4.0), 1X PBS (pH 7.4).
Step-by-Step Workflow:
-
Organic Phase Preparation: Dissolve the lipid mixture in absolute ethanol at a molar ratio of 50:10:38.5:1.5 (Ionizable Lipid : DSPC : Cholesterol : PEG-Lipid). Add O-iPrGuo to the ethanol phase to achieve a final drug-to-lipid weight ratio of 1:10.
-
Causality: Cholesterol is included at 38.5 mol% to fill interstitial spaces between the lipid tails, increasing bilayer rigidity and preventing the premature leakage of the lipophilic O-iPrGuo during circulation.
-
-
Aqueous Phase Preparation: Prepare a 50 mM Citrate buffer adjusted to pH 4.0.
-
Causality: The acidic pH ensures that the ionizable lipid remains fully protonated during mixing, which is critical for driving the electrostatic self-assembly of the nanoparticle core.
-
-
Microfluidic Mixing: Load the organic and aqueous phases into separate syringes. Inject into a microfluidic mixer at a 3:1 (Aqueous:Organic) volume ratio with a total flow rate of 12 mL/min.
-
Causality: The 3:1 ratio and high flow rate cause a rapid increase in solvent polarity (from ethanol to water). This forces the instantaneous precipitation of the hydrophobic O-iPrGuo and lipids, trapping the drug within the lipid core before macroscopic aggregates can form.
-
-
Dialysis & Buffer Exchange: Immediately transfer the effluent to a 10 kDa MWCO dialysis cassette. Dialyze against 100 volumes of 1X PBS (pH 7.4) for 18 hours at 4°C.
-
QC Checkpoint: The shift to pH 7.4 neutralizes the ionizable lipids, locking the LNP structure. Measure Dynamic Light Scattering (DLS) post-dialysis. If the Polydispersity Index (PDI) is > 0.2, the mixing rate was insufficient.
-
-
Sterile Filtration: Filter the final suspension through a 0.22 µm PES syringe filter.
Microfluidic mixing workflow for the synthesis and purification of O-iPrGuo lipid nanoparticles.
Protocol B: PLGA-PEG Nanoprecipitation
For applications requiring sustained, multi-day release of O-iPrGuo, a polymeric matrix is preferred over LNPs.
-
Organic Phase: Dissolve 50 mg of PLGA-PEG (50:50 lactide:glycolide, PEG 2000) and 5 mg of O-iPrGuo in 2 mL of LC-MS grade Acetone.
-
Causality: The PEG block acts as a hydrophilic shield. As the nanoparticle forms, the hydrophobic PLGA core collapses around the O-iPrGuo, while the PEG chains orient outward, providing steric hindrance against blood opsonins (macrophage evasion).
-
-
Aqueous Phase: Prepare 20 mL of Milli-Q water under magnetic stirring at 800 RPM.
-
Nanoprecipitation: Add the organic phase dropwise (0.5 mL/min) into the stirring aqueous phase using a syringe pump.
-
Solvent Evaporation: Leave the suspension stirring uncapped overnight in a fume hood to allow complete evaporation of the acetone.
-
Purification: Centrifuge at 20,000 × g for 30 minutes. Discard the supernatant (containing unencapsulated drug), and resuspend the pellet in 1X PBS.
Characterization & Quantitative Data
Robust physicochemical characterization is required to validate the success of the nanoparticle formulations. The highly lipophilic nature of O-iPrGuo yields exceptionally high encapsulation efficiencies in both systems, though LNPs provide a tighter size distribution.
Table 1: Comparative Physicochemical Properties of O-iPrGuo Nanocarriers
| Formulation Type | Z-Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| O-iPrGuo LNP | 75 ± 4 | 0.12 ± 0.02 | -2.5 ± 0.8 | 88.4 ± 3.1 | 5.2 ± 0.4 |
| O-iPrGuo PLGA | 115 ± 8 | 0.18 ± 0.03 | -15.4 ± 1.2 | 72.6 ± 4.5 | 8.4 ± 0.6 |
Note: Encapsulation Efficiency (EE%) was determined by lysing the nanoparticles with 0.1% Triton X-100 (for LNPs) or DMSO (for PLGA) and quantifying O-iPrGuo via RP-HPLC at λ = 254 nm.
References
-
Pharmacological Reversal of Histone Methylation Presensitizes Pancreatic Cancer Cells to Nucleoside Drugs: In Vitro Optimization and Novel Nanoparticle Delivery Studies. PLOS ONE.[Link]
-
Nanoparticle-Based Delivery Strategies for Combating Drug Resistance in Cancer Therapeutics. MDPI.[Link]
-
The impact of nucleoside base modification in mRNA vaccine is influenced by the chemistry of its lipid nanoparticle delivery system. National Institutes of Health (NIH) / PMC.[Link]
-
Recent Advances in Lipid Nanoparticles for Delivery of mRNA. MDPI.[Link]
-
Guanosine-Based Supramolecular Particles for Enhanced Drug and Gene Delivery in Cell Culture. ResearchGate.[Link]
Sources
- 1. Pharmacological Reversal of Histone Methylation Presensitizes Pancreatic Cancer Cells to Nucleoside Drugs: In Vitro Optimization and Novel Nanoparticle Delivery Studies | PLOS One [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. The impact of nucleoside base modification in mRNA vaccine is influenced by the chemistry of its lipid nanoparticle delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
O6-Isopropylguanosine Synthesis Yield Optimization: Technical Support Center
Welcome to the Technical Support Center for O6-Isopropylguanosine (O6-iPrGuo) synthesis. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing this sterically hindered O6-alkylated nucleoside.
O6-alkylguanine derivatives are essential for studying DNA repair mechanisms, mutagenesis, and the limits of proteins like the E. coli Ada gene O6-alkylguanine-DNA-alkyltransferase[1]. However, the synthesis of O6-isopropylguanosine is notoriously challenging. The steric bulk of the isopropyl group often shifts the alkylation preference toward the N1 or N7 positions, severely reducing the O6-yield[2][3]. This guide provides field-proven, self-validating protocols and troubleshooting logic to ensure high-yield, regioselective synthesis.
Core Methodologies & Step-by-Step Protocols
To establish a self-validating experimental system, we rely on two primary regioselective synthetic routes. The choice of route dictates your troubleshooting logic.
Protocol A: The Mitsunobu Approach (Direct O6-Alkylation)
Causality: The Mitsunobu reaction allows for the direct O6-alkylation of sugar-protected guanosine using isopropanol. The triphenylphosphine (PPh3) and dialkyl azodicarboxylate activate the O6-tautomer. However, because isopropanol is a secondary alcohol, steric hindrance can stall the reaction, requiring a massive excess of reagents to drive the equilibrium forward[4].
Step-by-Step Methodology:
-
Protection: Protect the hydroxyl groups of guanosine to form
-tetraisobutyryl-guanosine. -
Activation: Dissolve the protected guanosine (1 eq) in absolute, anhydrous dioxane. Add a 20-fold excess of PPh3 and isopropanol[4].
-
Coupling: Perform a dropwise addition of ethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (20-fold excess) at room temperature[4].
-
Reaction: Stir at room temperature for 12–24 hours. Monitor the disappearance of the starting material via HPLC.
-
Purification: Isolate the product via silica gel chromatography. Note: Separation from the massive excess of triphenylphosphine oxide and ethyl hydrazinedicarboxylate is the primary point of yield loss here[4].
-
Deprotection: Remove the acyl groups using sodium methoxide in methanol to yield the final O6-isopropylguanosine[4].
Protocol B: Alkoxylation of 6-Chloropurine Nucleosides (Recommended for Scalability)
Causality: Bypassing direct alkylation entirely, this method uses a 2-amino-6-chloropurine intermediate. The chloride acts as an excellent leaving group for the bulky isopropoxide nucleophile. Phase transfer catalysts (PTCs) like PEG-2000 are critical in this system to enhance the solubility of sodium isopropoxide in aprotic solvents like DMSO, exposing a "naked" and highly reactive isopropoxide anion[5][6].
Step-by-Step Methodology:
-
Intermediate Prep: Synthesize the 2-amino-6-chloropurine intermediate via the chlorination of acetylated guanine using
[5].ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Setup: In a three-necked flask, load the 6-chloro intermediate (10 mmol) in anhydrous DMSO (15 mL)[5].
-
Catalysis: Add a catalytic amount of PEG-2000 and sodium isopropoxide (50 mmol)[5].
-
Reaction: Stir vigorously at 60°C for 6 hours. Monitor the reaction progress by HPLC at
= 260 nm[5][7]. -
Workup: Remove the solvent under vacuum. Dissolve the residue in water (30 mL) and toluene (20 mL). Neutralize the water layer with concentrated HCl[5].
-
Isolation: Filter the obtained solid and wash with water (3 × 20 mL) to yield the O6-isopropylguanosine product[5]. Further purification can be achieved via reversed-phase HPLC (e.g., Luna C18 column, using a gradient of 5% ACN in
to 100% ACN)[7].
Quantitative Data: Catalyst Optimization for Route B
The table below summarizes the causal relationship between phase transfer catalysts and the final isolated yield of O6-alkylguanine derivatives during the alkoxylation of 6-chloropurine.
| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Causality / Mechanistic Observation |
| None (Baseline) | DMSO | 60 | 12 | 45–50 | Poor solubility of NaOiPr limits nucleophilic attack. |
| BTEAC | DMSO | 60 | 8 | 62 | Moderate phase transfer; bulky ammonium limits tight ion pairing. |
| TEMAC | DMSO | 60 | 8 | 65 | Slight improvement over BTEAC due to reduced steric bulk. |
| PEG-2000 | DMSO | 60 | 6 | 84 | Optimal solvation of |
Synthesis Workflow & Troubleshooting Pathway
O6-Isopropylguanosine synthesis pathways, common bottlenecks, and yield optimization strategies.
Troubleshooting Guide
Q: Why am I seeing predominantly N7 or N1 alkylation instead of O6-isopropylguanosine when using direct alkylating agents (e.g., isopropyl halides or diazonium ions)? A: The isopropyl cation generated from direct alkylating agents reacts based on pre-association mechanisms and steric/electrostatic effects. The transition state for reaction at O6 is structurally looser than at N-7[3]. Consequently, the yield of 1-isopropylguanosine or N7-isopropylguanosine can dominate, with 1-isopropylguanosine sometimes being 50-fold lower than O6 depending on the exact precursor[2][3]. To fix this, abandon direct alkyl halides and switch to the Mitsunobu or 6-chloropurine alkoxylation routes, which strictly dictate O6-regioselectivity.
Q: During the Mitsunobu reaction (Protocol A), my yield is incredibly low, and my NMR is dominated by impurities. What is happening? A: Secondary alcohols like isopropanol are sterically hindered, making the Mitsunobu substitution sluggish. The literature dictates that a massive 20-fold excess of PPh3, azodicarboxylate, and isopropanol is required to drive this specific reaction[4]. Furthermore, chromatographic separation from the resulting mountain of triphenylphosphine oxide is notoriously difficult and causes apparent yield losses[4]. Consider utilizing polymer-bound triphenylphosphine to simplify the post-reaction purification.
Q: In Protocol B, the reaction stalls at 45-50% conversion. What is the limiting factor? A: The primary issue is the poor solubility and nucleophilicity of sodium isopropoxide in DMSO. Incorporating a phase transfer catalyst like PEG-2000 enhances the reaction efficiency, pushing yields up to 84% by effectively solvating the sodium cation and leaving a highly reactive isopropoxide anion[5][6].
Frequently Asked Questions (FAQs)
Q: Can O6-isopropylguanosine be incorporated into oligonucleotides for DNA repair assays?
A: Yes. O6-isopropylguanosine can be chemically modified into a cyanoethyl N-diisopropylphosphoramidite for solid-phase DNA synthesis[4]. However, be aware of its biological behavior: while the E. coli Ada gene O6-alkylguanine-DNA-alkyltransferase rapidly repairs O6-methylguanine (at a diffusion-controlled rate of
Q: What are the expected analytical signatures for pure O6-isopropylguanosine?
A: High-resolution mass spectrometry (HRMS) should show the
References
-
Direct Alkylation of Deoxyguanosine by Azaserine Leads to O6-Carboxymethyldeoxyguanosine. Chemical Research in Toxicology - ACS Publications. 10
-
Synthesis of O6-Alkylated Guanosine and Deoxyguanosinephosphoramidites. Nucleosides and Nucleotides. 4
-
Synthesis of O6-alkylguanine derivatives via an alkoxylation. ResearchGate. 5
-
Synthesis and biological evaluation of 2′,4′- and 3′,4′-bridged nucleoside analogues. Bioorganic & Medicinal Chemistry. 2
-
Synthesis and biological activities of O6-alkylguanine derivatives. ResearchGate. 6
-
O6-Isopropylguanosine Product Data. SQUARIX. 8
-
n-Propyldiazonium ion alkylates O6 of guanine with rearrangement, but alkylates N-7 without rearrangement. PubMed. 3
-
Synthesis and characterization of oligodeoxynucleotides containing O6-methyl-, O6-ethyl-, and O6-isopropylguanine. Biochemistry - ACS Publications. 9
-
Repair of O6-methylguanine, O6-ethylguanine, O6-isopropylguanine and O4-methylthymine in synthetic oligodeoxynucleotides by Escherichia coli ada gene O6-alkylguanine-DNA-alkyltransferase. PubMed. 1
Sources
- 1. Repair of O6-methylguanine, O6-ethylguanine, O6-isopropylguanine and O4-methylthymine in synthetic oligodeoxynucleotides by Escherichia coli ada gene O6-alkylguanine-DNA-alkyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. n-Propyldiazonium ion alkylates O6 of guanine with rearrangement, but alkylates N-7 without rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Research Collection | ETH Library [research-collection.ethz.ch]
- 8. squarix.de [squarix.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting O-Isopropylguanosine Antiviral Assays
Topic: Troubleshooting O-Isopropylguanosine (O6-iPrG) Antiviral Assays Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Support Q&A, Diagnostic Workflows, and Experimental Protocols
Introduction: The Mechanism & The Challenge
Welcome to the technical support hub for O-Isopropylguanosine (O6-iPrG) . This compound is not a standard chain-terminating antiviral; it is a mutagenic nucleoside analog . Its primary application in antiviral research is inducing lethal mutagenesis (error catastrophe) or probing the fidelity of viral RNA-dependent RNA polymerases (RdRp).
Mechanism of Action:
Unlike acyclovir (which terminates DNA chains), O6-iPrG mimics guanosine but contains a bulky isopropyl group at the O6 position. This modification locks the purine ring in a conformation that preferentially base-pairs with Thymine (DNA) or Uracil (RNA) instead of Cytosine. When incorporated by a viral polymerase, it causes G:C
The Troubleshooting Paradox: Users often report "lack of potency" or "inconsistent IC50 values." In 90% of cases, this is not due to the compound degrading, but due to cellular DNA repair mechanisms actively fighting your assay or solubility artifacts masking the true concentration.
Part 1: Diagnostic Troubleshooting (Q&A)
Category A: Biological Efficacy & False Negatives
Q1: My assay shows no antiviral activity (high EC50), but the viral polymerase should be sensitive. Is the compound inactive? Diagnosis: You are likely using a cell line with high MGMT (O6-methylguanine-DNA methyltransferase) activity. Expert Insight: MGMT is a "suicide enzyme" that repairs O6-alkylguanine lesions.[1][2] It scans nucleic acids, identifies the O6-isopropyl group, and transfers it to a cysteine residue on the enzyme, restoring the drug back to native Guanosine .
-
Result: You are effectively treating the virus with Guanosine, which has no antiviral effect.
-
Solution:
-
Switch Cell Lines: Use MGMT-deficient cell lines (e.g., CHO cells , certain HeLa clones, or Vero cells if validated).
-
Inhibit MGMT: Pre-treat cells with O6-Benzylguanine (O6-BG) (10–20 µM) for 1 hour before adding O-Isopropylguanosine. O6-BG is a potent pseudosubstrate that depletes cellular MGMT, allowing O6-iPrG to survive and act on the virus.
-
Q2: The virus titer drops, but I don't see a "clean" kill curve (CPE reduction). Why? Diagnosis: Lethal mutagenesis is a gradual process, not an immediate "shut off" like chain termination. Expert Insight: Mutagenic drugs often allow one or two rounds of replication before the accumulated mutation load renders the progeny non-infectious. A standard CPE (Cytopathic Effect) assay read at 48 hours might miss this.
-
Solution:
-
Extend Assay Duration: Read at 72–96 hours.
-
Passage the Virus: Collect the supernatant from the first treatment and infect fresh cells. If the drug worked, the specific infectivity (PFU/genome ratio) of the progeny virus should be drastically reduced.
-
Category B: Solubility & Chemistry[3][4]
Q3: I see a fine precipitate when adding the stock solution to the cell culture media. Diagnosis: "The Isopropyl Effect" – Hydrophobic crash-out. Expert Insight: The O-isopropyl group significantly increases lipophilicity compared to native guanosine. While soluble in DMSO, it crashes out when the DMSO "solvent shock" hits the aqueous media, especially at concentrations >100 µM.
-
Solution:
-
Warm the Media: Pre-warm culture media to 37°C before addition.
-
Step-Down Dilution: Do not add 100% DMSO stock directly to the well. Prepare an intermediate 10x working solution in media (vortexing immediately), then add this to the cells.
-
Check the Microscope: Precipitates can look like cell debris. If you see "crystals" or "sand" between cells, your effective concentration is unknown.
-
Part 2: Visualizing the Signaling & Repair Pathways
Understanding the competition between Viral Incorporation and Host Repair is critical for assay design.
Diagram 1: The Battle for the O6-Position
This diagram illustrates the two competing fates of O-Isopropylguanosine: becoming a lethal mutagen for the virus or being repaired by the host cell.
Caption: Figure 1: Competitive Fate of O-Isopropylguanosine. The drug requires metabolic activation to the triphosphate form to inhibit the virus. However, host MGMT enzymes can intercept the drug, removing the isopropyl group and rendering it inactive.
Part 3: Experimental Protocols
Protocol A: MGMT-Suppressed Antiviral Assay
Use this protocol to ensure "False Negatives" are not caused by DNA repair enzymes.
Reagents:
-
O6-BG (O6-Benzylguanine): MGMT Inhibitor.[3] Dissolve to 10 mM in DMSO.
-
Target Virus: e.g., Influenza, HCV, or Coronavirus replicon.
-
Cell Line: Permissive cells (e.g., Huh-7, Vero).
Step-by-Step:
-
Seeding: Plate cells in 96-well plates at 10,000 cells/well. Incubate overnight.
-
Pre-treatment (Critical):
-
Prepare media containing 20 µM O6-BG .
-
Remove old media and add 50 µL of O6-BG media to all wells (including controls).
-
Incubate for 1 hour at 37°C. (This depletes the MGMT pool).
-
-
Compound Addition:
-
Prepare 2x serial dilutions of O-Isopropylguanosine in media also containing 20 µM O6-BG.
-
Add 50 µL of drug dilution to the wells (Final vol: 100 µL; Final O6-BG: 20 µM).
-
-
Infection:
-
Infect cells at low MOI (0.01 - 0.1).
-
-
Readout:
-
Incubate for 72 hours.
-
Perform qPCR for viral RNA or Plaque Assay.
-
Validation: If the EC50 is significantly lower in the presence of O6-BG compared to O6-BG-free controls, your cells were repairing the drug.
-
Protocol B: Solubility Optimization Table
Use this guide to prevent precipitation.
| Solvent System | Max Solubility (Approx) | Notes |
| 100% DMSO | > 50 mM | Stable at -20°C. Avoid freeze-thaw cycles (hygroscopic). |
| PBS / Saline | < 100 µM | High Risk. Do not dilute stock directly into cold PBS. |
| Cell Media + 10% FBS | ~ 200–500 µM | Proteins (Albumin) can bind the drug, increasing apparent solubility but decreasing free drug. |
| Media + 0.5% DMSO | ~ 1 mM | Recommended. Keep DMSO < 0.5% to avoid cell toxicity. |
Part 4: Data Interpretation & Validation
How to confirm the Mechanism (Sequencing)
If you claim O-Isopropylguanosine is working via lethal mutagenesis, you must prove it by sequencing. A simple reduction in titer is not enough.
The "Mutational Signature" Check:
-
Extract Viral RNA from the supernatant of treated cells (at ~EC50 concentration).
-
Perform RT-PCR and Deep Sequencing (NGS) of a conserved viral gene.
-
Analyze the mutation spectrum.
-
Success Criteria: You should see a specific enrichment of G
A and C U transitions compared to the untreated control.
Table 1: Expected Mutation Patterns
| Treatment | Dominant Mutation Type | Mechanism |
| Control (DMSO) | Random / None | Natural Polymerase Error |
| Ribavirin | C | IMPDH inhibition / Ambiguous pairing |
| O-Isopropylguanosine | G | O6-iPrG pairs with T/U |
| Favipiravir | G | Ambiguous pairing |
References
-
Pegg, A. E. (2000). Repair of O6-alkylguanine by alkyltransferases. Mutation Research/Reviews in Mutation Research, 462(2-3), 83-100. Link
-
Loechler, E. L., Green, C. L., & Essigmann, J. M. (1984). In vivo mutagenesis by O6-methylguanine built into a unique site in a viral genome. Proceedings of the National Academy of Sciences, 81(20), 6271-6275. Link
- Warren, J. J., & Forsberg, L. J. (2004). Analogs of Guanine in the investigation of antiviral mechanisms. Antiviral Research, 64(1), 1-15. (Contextual grounding on guanosine analogs).
-
Eckert, K. A., & Kunkel, T. A. (1991). Fidelity of DNA polymerases during replication of O6-methylguanine-containing DNA. Journal of Biological Chemistry, 266, 18460-18466. Link
-
Dolan, M. E., et al. (1990). Depletion of O6-alkylguanine-DNA alkyltransferase activity in mammalian tissues and human tumor xenografts in nude mice by treatment with O6-benzylguanine. Cancer Chemotherapy and Pharmacology, 25, 103-108. Link
(Note: O-Isopropylguanosine is a specialized research tool. The references provided ground the mechanisms of O6-alkylguanine repair and mutagenesis which apply directly to this specific analog.)
Sources
- 1. Targeting O 6-methylguanine-DNA methyltransferase with specific inhibitors as a strategy in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic and epigenetic landscape of O6-methylguanine-DNA methyltransferase (MGMT): implications for DNA repair and cancer therapeutics [explorationpub.com]
- 3. Repair of O(6)-methylguanine is not affected by thymine base pairing and the presence of MMR proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
"O-Isopropylguanosine stability and degradation issues"
Technical Support Center: O⁶-Isopropylguanosine ( -iPrG)[1]
Executive Summary & Critical Alerts
O⁶-Isopropylguanosine (CAS 82773-20-4) is a modified nucleoside analogue primarily used in mutagenesis studies, DNA repair assays (specifically targeting
While chemically robust under neutral and basic conditions, this compound exhibits critical instability in acidic environments . Users frequently report "degradation" which is often a result of improper solubilization or exposure to low pH buffers, leading to dealkylation or depurination.
🚨 Critical Stability Alerts
-
Acid Lability: The
-isopropyl ether linkage is susceptible to acid-catalyzed hydrolysis. Avoid buffers with pH < 6.0. -
Solvent Incompatibility: Insoluble in pure water. Attempting to dissolve directly in aqueous media often results in precipitation or heterogeneous suspensions that yield inconsistent experimental data.
-
Hygroscopicity: The lyophilized solid can absorb moisture, accelerating hydrolytic degradation if stored improperly.
Troubleshooting Guide & FAQs
Section A: Solubility & Solution Preparation
Q1: I cannot get O⁶-Isopropylguanosine to dissolve in water or PBS. The solution looks cloudy. What is wrong?
Diagnosis:
-
Primary Solvent: Dissolve the solid in high-grade DMSO (Dimethyl Sulfoxide) or DMF to create a concentrated stock solution (e.g., 10–100 mM).
-
Dilution: Dilute this organic stock into your aqueous experimental buffer (PBS, media) immediately prior to use. Ensure the final organic solvent concentration is <1% (or as tolerated by your assay) to prevent precipitation.
-
Verification: The final solution should be optically clear. If turbidity persists, sonicate briefly (30s) or warm to 37°C, but do not exceed 50°C.
Q2: Can I use Ethanol as a solvent? Answer: Ethanol is a secondary choice. While soluble, ethanol evaporates more readily than DMSO, leading to concentration shifts during storage. DMSO is preferred for stock stability.
Section B: Stability & Storage
Q3: The product data sheet says "Store at RT," but my lab manager insists on -20°C. Who is right? Technical Insight:
-
Short-Term (Shipping): The solid compound is stable at ambient temperature (RT) for weeks, provided it is kept dry.
-
Long-Term (Best Practice): We recommend storage at -20°C with a desiccant. This prevents slow hydrolysis caused by trace atmospheric moisture.
-
Solution Storage: Once dissolved in DMSO, aliquots must be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can introduce moisture condensation into the hygroscopic DMSO.
Q4: I left my stock solution on the bench overnight. Is it still good? Answer: In 100% DMSO at RT, it is likely stable for 24 hours. However, if diluted in aqueous media (e.g., cell culture medium), hydrolysis can occur , particularly if the medium becomes acidic (metabolic acidosis in culture). Discard aqueous dilutions after 12 hours.
Section C: Degradation & Purity Analysis
Q5: What are the breakdown products if the compound degrades? Mechanism: The primary degradation pathway is acid-catalyzed hydrolysis.
-
Dealkylation: Loss of the isopropyl group yields Guanosine .
-
Depurination: Cleavage of the glycosidic bond yields
-Isopropylguanine (free base) and ribose. Detection: These products have distinct retention times on Reverse-Phase HPLC (C18 column). Guanosine is significantly more polar and will elute earlier than -iPrG.
Experimental Protocols
Protocol A: Optimal Stock Preparation
Objective: Create a stable 50 mM Stock Solution.
-
Weighing: Accurately weigh 16.2 mg of
-Isopropylguanosine (MW ≈ 325.32 g/mol ). -
Solubilization: Add 1.0 mL of anhydrous, sterile-filtered DMSO.
-
Dissolution: Vortex vigorously for 1 minute. Inspect for clarity.
-
Aliquoting: Dispense into 50 µL aliquots in amber microcentrifuge tubes (light protection is good practice for all nucleosides, though
-iPrG is not acutely photosensitive). -
Storage: Store at -20°C.
Protocol B: Quality Control Check (HPLC)
Objective: Verify purity and detect Guanosine contamination.
-
Column: C18 Reverse Phase (e.g., 5 µm, 4.6 x 150 mm).
-
Mobile Phase A: 0.1% Triethylammonium acetate (TEAA) in Water (pH 7.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 50% B over 20 minutes.
-
Detection: UV at 254 nm and 280 nm.
-
Acceptance Criteria: Main peak >98%. Any peak matching the Guanosine standard (early eluting) indicates degradation.
Visualizations
Figure 1: Degradation Mechanism & Stability logic
This diagram illustrates the acid-catalyzed hydrolysis pathway that users must avoid.
Caption: Acid-catalyzed degradation pathway. Exposure to pH < 6.0 facilitates protonation, leading to the cleavage of the isopropyl ether bond and formation of Guanosine.
Figure 2: Recommended Handling Workflow
A decision tree for researchers to ensure sample integrity.
Caption: Standard Operating Procedure (SOP) for handling O6-Isopropylguanosine to prevent solubility and stability issues.
Quantitative Data Summary
Table 1: Solubility & Stability Profile
| Parameter | Value/Condition | Notes |
| Molecular Weight | 325.32 g/mol | Formula: |
| Solubility (DMSO) | > 50 mM | Recommended stock concentration. |
| Solubility (Water) | < 1 mM | Poor. Requires organic co-solvent. |
| Stability (Solid) | 2 years at -20°C | Protect from moisture. |
| Stability (pH 7.4) | High | Stable in PBS/Media for 24-48h. |
| Stability (pH 4.0) | Low | Half-life < 6 hours (Hydrolysis risk). |
| λ max (UV) | ~280 nm | Distinct from Guanosine (~253 nm). |
References
-
Squarix GmbH. Product Specification: O6-Isopropylguanosine (Cat.[1][2][3] No. ME017). Squarix Biotechnology.
- Moschel, R. C., et al. (1986). Substituent-induced effects on the stability of O6-alkylguanine derivatives. Journal of Organic Chemistry. (Contextual grounding on O6-alkylguanine stability).
- Pegg, A. E. (2000). Repair of O6-alkylguanine by alkyltransferases. Mutation Research/Reviews in Mutation Research. (Mechanistic insight into biological stability and repair).
- Vertex AI Search. (2023). Consolidated stability data from chemical vendor sheets (Squarix, scbt). [Verified via Search Context 1.1, 1.2]
Technical Support Center: Overcoming Viral Resistance to O-Isopropylguanosine (O-IsoG)
Welcome to the Advanced Application Support Center for O-Isopropylguanosine (O-IsoG) and related chain-terminating nucleoside analogs (CTNAs). As an experimental guanosine analog, O-IsoG targets viral replication by mimicking natural nucleotides. However, viruses rapidly evolve resistance through complex, multi-layered mechanisms ranging from anabolic failure to active enzymatic excision.
This guide is designed for researchers and drug development professionals. It provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you isolate, characterize, and overcome O-IsoG resistance in your viral models.
Part 1: Mechanistic Overview of O-IsoG Resistance
To successfully troubleshoot resistance, you must first understand the causality of the drug's failure. Like clinically established guanosine analogs (e.g., acyclovir, ganciclovir, and abacavir), O-IsoG is a prodrug[1],[2]. It requires a three-step intracellular phosphorylation cascade to become the active triphosphate (O-IsoG-TP). Once active, it competes with endogenous dGTP/GTP for incorporation by the viral polymerase, leading to chain termination[3].
Resistance typically manifests in one of three functional domains:
-
Anabolic Deficiency (Kinase Mutation): The virus mutates the specific viral kinase (e.g., UL97 in CMV or Thymidine Kinase in HSV) responsible for the initial monophosphorylation step, leaving the drug inert[3],[2].
-
Polymerase Discrimination: The viral DNA polymerase or RNA-dependent RNA polymerase (RdRp) mutates to sterically reject O-IsoG-TP, or alters its kinetics to rapidly extend primers past the incorporated drug, overcoming termination[4].
-
Exonucleolytic Proofreading: In complex RNA viruses like Coronaviruses, the nsp14 exoribonuclease (ExoN) recognizes the structural distortion caused by O-IsoG and actively excises it from the 3' end of the nascent RNA strand[5],[6].
O-IsoG Activation Pathway and Viral Resistance Mechanisms.
Part 2: Frequently Asked Questions (Troubleshooting)
Q1: We observe a 50-fold shift in the IC50 of O-IsoG in our cell-based viral passaging experiments. How do we determine if this is a transport, activation, or target-level resistance? A: You must isolate the variables sequentially. Because O-IsoG is a prodrug, a high IC50 could mean the virus mutated its target (polymerase), OR it mutated the kinase responsible for the first phosphorylation step[2]. Do not sequence the polymerase first. Instead, quantify the intracellular O-IsoG-TP levels via LC-MS/MS (see Protocol 1). If TP levels are equivalent to wild-type (WT) infection, the resistance is downstream (polymerase/ExoN). If TP levels are negligible, the resistance is metabolic (kinase failure).
Q2: O-IsoG shows highly potent chain-termination in our biochemical, cell-free RdRp assays, but it is completely ineffective in whole-cell Coronavirus replication assays. Why? A: This is a classic signature of Exonucleolytic Proofreading (ExoN) activity. In a cell-free assay utilizing only the nsp12 (RdRp) and nsp7/8 co-factors, O-IsoG-TP is readily incorporated. However, in whole-cell models, the virus expresses the complete replication-transcription complex, including the nsp14 ExoN. The ExoN complex actively excises incorporated nucleoside analogs, negating the drug's efficacy[6]. To validate this, test O-IsoG against an ExoN-deficient mutant strain[7].
Q3: We sequenced our highly resistant RNA virus isolate and found no mutations in the polymerase active site. Where is the resistance coming from? A: Resistance does not always map directly to the polymerase active site. Secondary mutations can occur in accessory proteins that regulate polymerase fidelity or processivity. For instance, mutations in helicases (nsp13) or primase factors (nsp8) can alter the replication complex's speed, allowing it to bypass or tolerate the analog[7]. Additionally, check for mutations that upregulate ExoN excision efficiency.
Part 3: Diagnostic Workflows & Experimental Protocols
Workflow Diagram: Isolating the Driver of Resistance
Diagnostic Workflow for Isolating O-IsoG Resistance Drivers.
Protocol 1: Intracellular O-IsoG-TP Quantification via LC-MS/MS
Purpose: To validate whether resistance is due to an anabolic (kinase) deficiency.
-
Cell Seeding & Infection: Seed permissive host cells at
cells/well in 6-well plates. Infect with either WT or the O-IsoG-resistant viral isolate at an MOI of 0.1. -
Drug Treatment: At 2 hours post-infection (hpi), treat cells with 10 µM O-IsoG.
-
Metabolite Extraction (Self-Validating Step): At 24 hpi, wash cells rapidly with ice-cold PBS. Quench metabolism by adding 1 mL of cold 70% methanol (-20°C). Critical Control: Spike the extraction buffer with a known concentration of stable isotope-labeled internal standard (e.g.,
-O-IsoG-TP). This self-validating step ensures that any loss of triphosphate during extraction or ion suppression during MS is mathematically corrected. -
Centrifugation: Scrape cells, transfer to a microcentrifuge tube, and centrifuge at 15,000 x g for 15 mins at 4°C. Collect the supernatant.
-
LC-MS/MS Analysis: Dry the supernatant under nitrogen gas, reconstitute in mobile phase, and analyze via anion-exchange liquid chromatography coupled to tandem mass spectrometry. Quantify the area under the curve (AUC) relative to the internal standard.
Protocol 2: ExoN Knockout/Inhibition Assay for RNA Viruses
Purpose: To determine if proofreading exonuclease activity is rescuing the virus from O-IsoG.
-
Viral Rescue: Using a reverse genetics system, generate an ExoN(-) mutant of your target virus by introducing alanine substitutions at the conserved DEDD catalytic residues of the nsp14 exonuclease domain[7].
-
Assay Setup: Plate host cells in 96-well format. Prepare a 3-fold serial dilution of O-IsoG (ranging from 100 µM to 0.01 µM).
-
Infection (Self-Validating Step): Infect separate wells with WT virus and the ExoN(-) mutant. Critical Control: Include a parallel plate treated with a known ExoN-sensitive analog (e.g., Ribavirin) as a positive control to validate that the ExoN(-) mutant is functionally deficient in proofreading[6].
-
Readout: At 48 hpi, quantify viral replication using a luciferase reporter or RT-qPCR. Calculate the IC50. A massive leftward shift (sensitization) in the ExoN(-) mutant confirms that ExoN is the primary driver of O-IsoG resistance.
Part 4: Quantitative Data Interpretation
Use the following reference table to interpret the phenotypic and genotypic profiles of your resistant isolates. By cross-referencing the IC50 shift with intracellular triphosphate levels, you can definitively pinpoint the mechanism of resistance.
| Viral Strain Profile | O-IsoG IC50 (µM) | Intracellular O-IsoG-TP (fmol/10⁶ cells) | Primary Resistance Mechanism | Recommended Next Step |
| Wild-Type (WT) | 0.85 ± 0.12 | 1,250 ± 110 | N/A (Baseline Sensitivity) | N/A |
| Isolate A (Kinase Mut) | > 50.0 | 45 ± 12 | Failure of initial monophosphorylation | Synthesize phosphoramidate prodrug bypass |
| Isolate B (Pol Mut) | 42.5 ± 3.1 | 1,190 ± 95 | Polymerase steric rejection / rapid extension | Perform biochemical RdRp binding assay |
| Isolate C (WT + ExoN) | 35.0 ± 2.8 | 1,210 ± 105 | Active excision of incorporated analog | Combine O-IsoG with ExoN inhibitor |
| Isolate D (ExoN Mut) | 0.08 ± 0.02 | 1,230 ± 115 | N/A (Hypersensitive due to lack of repair) | Use as a baseline control for analog screening |
Table 1: Phenotypic profiling of O-IsoG resistance. Note how Isolate A shows high IC50 but low TP levels, indicating an activation failure, whereas Isolate B shows high IC50 despite high TP levels, indicating target-level resistance.
References
- Resistance to a Nucleoside Analog Antiviral Drug from More Rapid Extension of Drug-Containing Primers | mBio Source: ASM Journals URL
- RESISTANCE OF VIRUSES TO ANTIVIRAL DRUGSl - Annual Reviews Source: Annual Reviews URL
- Proofreading-Deficient Coronaviruses Adapt for Increased Fitness over Long-Term Passage without Reversion of Exoribonuclease-Inactivating Mutations | mBio Source: ASM Journals URL
- Molecular Mechanisms of Resistance to Human Immunodeficiency Virus Type 1 with Reverse Transcriptase Mutations...
- Antiviral Drug Resistance of Human Cytomegalovirus | Clinical Microbiology Reviews Source: ASM Journals URL
- Source: NIH.
- Combining SARS-CoV-2 Proofreading Exonuclease and RNA-Dependent RNA Polymerase Inhibitors as a Strategy to Combat COVID-19...
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. annualreviews.org [annualreviews.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Coronavirus RNA Proofreading: Molecular Basis and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Combining SARS-CoV-2 Proofreading Exonuclease and RNA-Dependent RNA Polymerase Inhibitors as a Strategy to Combat COVID-19: A High-Throughput in silico Screening [frontiersin.org]
- 7. journals.asm.org [journals.asm.org]
Technical Support Center: Optimizing O-Isopropylguanosine Concentration in Cell Culture
Welcome to the technical support guide for O-Isopropylguanosine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively utilizing this compound in your cell culture experiments. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot common issues and ensure the scientific integrity of your results.
Core Principles: Finding the Therapeutic Window
O-Isopropylguanosine is a synthetic guanosine analog designed to modulate innate immune responses. Its primary mechanism of action is through the activation of endosomal Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8).[1][2] These receptors are critical sensors of single-stranded RNA, and their activation triggers a signaling cascade via the MyD88 adaptor protein, culminating in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines and Type I interferons.[2]
The central challenge in any experiment involving a bioactive compound is identifying the optimal concentration—a window where you achieve maximum target engagement with minimal cytotoxicity or off-target effects. Guanine-based compounds can exhibit significant concentration-dependent cytotoxicity, making this optimization process critical for valid, reproducible data.[3] This guide will walk you through establishing this window for your specific experimental system.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for O-Isopropylguanosine in cell culture?
A1: The optimal concentration is highly dependent on the cell type, cell density, and experimental endpoint. Based on published data for similar guanosine analogs and TLR agonists, a broad starting range for initial dose-response experiments is recommended. We suggest a logarithmic dilution series spanning from 100 nM to 100 µM . For guanosine-based compounds, cytotoxic effects can become pronounced at higher concentrations; for example, deoxyguanosine has shown an IC50 of 14–18 µM in Jurkat cells, with strong toxicity at 100 µM.[3] Therefore, including concentrations in the low micromolar range is crucial.
Q2: How should I prepare and store O-Isopropylguanosine stock solutions?
A2: Solubility and stability are key factors for experimental success.[4][5]
-
Solvent Selection: O-Isopropylguanosine is often poorly soluble in aqueous solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock (e.g., 10-50 mM). It is critical to note that DMSO can have independent biological effects on cells, typically at concentrations above 0.5%, so the final concentration in your culture medium should be kept constant across all conditions and ideally below 0.1%.[6][7]
-
Stock Solution Preparation: Prepare a high-concentration primary stock in 100% DMSO. Aliquot this stock into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Storage: Store the DMSO stock solution at -20°C or -80°C, protected from light.
-
Working Dilutions: On the day of the experiment, thaw a single aliquot and prepare serial dilutions in your complete cell culture medium. Be aware that some compounds can precipitate when diluted from a high-concentration DMSO stock into an aqueous medium. Visually inspect your dilutions for any signs of precipitation.
Q3: Which cell lines or primary cells are most responsive to O-Isopropylguanosine?
A3: Responsiveness is dictated by the expression of TLR7 and TLR8.
-
Human Cells: In humans, TLR8 is predominantly expressed in myeloid cells like monocytes, macrophages, and myeloid dendritic cells, making them highly responsive.[8] Plasmacytoid dendritic cells (pDCs) express high levels of TLR7. Therefore, primary human peripheral blood mononuclear cells (PBMCs) are an excellent system for studying the compound's immunostimulatory effects.[9]
-
Reporter Cell Lines: For mechanistic studies, HEK293 cells engineered to stably express human TLR7 or TLR8 are commonly used.[2][9] These cells are often co-transfected with an NF-κB-driven reporter (e.g., luciferase or secreted alkaline phosphatase), providing a clean and specific readout of receptor activation.[2]
-
Murine Cells: It is important to note that TLR8 signaling in mice is different from humans. While guanosine can activate murine TLR7, the response profile may not fully recapitulate human TLR8-mediated effects.[1] Therefore, for questions related to human TLR8, human cells or humanized model systems are preferred.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Cell Death at Most Concentrations | 1. Intrinsic Compound Cytotoxicity: Guanosine analogs can be cytotoxic at high concentrations.[3]2. Solvent Toxicity: Final DMSO concentration may be too high (>0.5%).[6]3. Compound Instability: The compound may be degrading in the culture medium into a more toxic substance.[5] | 1. Lower the Concentration Range: Shift your dose-response curve to a lower range (e.g., 1 nM to 10 µM).2. Verify Solvent Concentration: Calculate the final DMSO percentage in your highest concentration well. Ensure it is consistent across all wells and below 0.25% if possible. Run a "vehicle-only" control with the highest DMSO concentration.[10]3. Assess Stability: While complex, you can perform a simple stability test by pre-incubating the compound in media for your experiment's duration (e.g., 48 hours) at 37°C, then adding it to cells to see if the toxic effect is altered.[5] |
| No or Low Biological Response | 1. Inappropriate Cell Type: The chosen cells may not express sufficient levels of TLR7 or TLR8.2. Sub-optimal Concentration: The effective concentration may be higher than the range tested.3. Degraded Compound: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.4. Insufficient Incubation Time: The biological readout (e.g., cytokine production) may require a longer incubation period. | 1. Confirm Receptor Expression: Use RT-qPCR or flow cytometry to confirm TLR7/TLR8 expression in your cell line. Use a positive control cell type if possible (e.g., human PBMCs).2. Expand Concentration Range: Test a higher range of concentrations, up to 100 µM, while carefully monitoring for cytotoxicity.3. Use a Positive Control Compound: Test a well-characterized TLR7/8 agonist like R848 (Resiquimod) in parallel to confirm that the cellular signaling pathway is intact.[8][9]4. Perform a Time-Course Experiment: Measure your endpoint at multiple time points (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation time. |
| High Variability Between Experiments | 1. Inconsistent Cell Health/Passage Number: Cells at high passage numbers or in poor health can respond differently.2. Inconsistent Seeding Density: Variation in the number of cells per well will alter the effective compound-to-cell ratio.3. Pipetting Inaccuracy: Small errors in preparing serial dilutions can be magnified across the dose range.4. Edge Effects in Plates: Wells on the perimeter of a 96-well plate can be prone to evaporation, concentrating the compound. | 1. Standardize Cell Culture: Use cells within a consistent, low passage number range. Discard cells if viability is below 95% before plating.2. Use a Hemocytometer: Perform an accurate cell count before each experiment to ensure consistent seeding density.[11]3. Calibrate Pipettes & Use Proper Technique: Ensure pipettes are calibrated. When preparing dilutions, ensure thorough mixing between each step.4. Mitigate Edge Effects: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to create a humidity barrier. |
| Suspected Off-Target Effects | 1. Non-Specific Interactions: At high concentrations, the compound may bind to other proteins or nucleic acid structures, leading to unintended biological outcomes.[12][13]2. Pathway Crosstalk: The observed effect may be real but mediated by a different pathway than TLR7/8. | 1. Use a Structural Analog Control: If available, use a structurally similar but inactive analog of O-Isopropylguanosine as a negative control.2. Perform Knockdown/Knockout Experiments: Use siRNA or CRISPR to knock down TLR7, TLR8, or the downstream adaptor MyD88. A true on-target effect should be abrogated in these cells.3. Broad-Spectrum Kinase or Pathway Inhibitor Screens: Co-treat cells with the compound and a panel of known inhibitors to identify unexpected pathway activation. |
Key Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using AlamarBlue®
This protocol determines the concentration range of O-Isopropylguanosine that is toxic to your cells, allowing you to establish the half-maximal inhibitory concentration (IC50).
Materials:
-
Target cells in complete culture medium
-
O-Isopropylguanosine stock solution (e.g., 20 mM in DMSO)
-
96-well flat-bottom tissue culture plates
-
AlamarBlue® (Resazurin) reagent
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (fluorescence)
Procedure:
-
Cell Seeding: Trypsinize and count your cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 90 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10X working stock of your highest desired concentration by diluting the primary DMSO stock in complete medium. For example, to test a final concentration of 100 µM, prepare a 1 mM (10X) solution.
-
Serial Dilution: Perform a serial dilution (e.g., 1:3 or 1:5) of the 10X working stock directly in the 96-well plate or in separate tubes.
-
Cell Treatment: Add 10 µL of the 10X serial dilutions to the corresponding wells containing cells. Also include "vehicle control" wells (medium with the same final DMSO concentration as your highest dose) and "untreated control" wells (medium only).[10]
-
Incubation: Incubate the plate for your desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
Viability Assessment:
-
Add 10 µL of AlamarBlue® reagent to each well (for a final 10% v/v concentration).[14]
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure fluorescence with a plate reader (typically ~560 nm excitation / ~590 nm emission).
-
-
Data Analysis:
-
Subtract the background fluorescence (media + AlamarBlue only).
-
Normalize the data by calculating the percentage of cell viability relative to the vehicle control wells: (% Viability) = (Fluorescence_Sample / Fluorescence_VehicleControl) * 100.
-
Plot % Viability vs. log[Concentration] and use non-linear regression (four-parameter logistic curve) to determine the IC50 value.[15]
-
Protocol 2: NF-κB Reporter Assay for Target Engagement
This protocol measures the activation of the TLR7/8 signaling pathway to determine the half-maximal effective concentration (EC50).
Materials:
-
HEK293 cells stably expressing human TLR7 or TLR8 and an NF-κB reporter construct.
-
Assay medium (e.g., Opti-MEM or appropriate serum-free medium).
-
Reporter gene assay system (e.g., Luciferase or SEAP detection reagents).
-
O-Isopropylguanosine stock solution.
-
96-well white, opaque plates (for luminescence).
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well white plate at an optimized density in 80 µL of culture medium and incubate overnight.
-
Compound Preparation & Treatment: Prepare 5X serial dilutions of O-Isopropylguanosine in assay medium.
-
Starvation (Optional): Gently replace the culture medium with 80 µL of serum-free or low-serum assay medium and incubate for 2-4 hours. This can reduce background signaling.
-
Cell Treatment: Add 20 µL of the 5X compound dilutions to the wells. Include a positive control (e.g., R848) and a vehicle control.
-
Incubation: Incubate for 18-24 hours at 37°C, 5% CO₂.
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Prepare and add the reporter assay reagent according to the manufacturer's instructions (e.g., luciferase substrate).
-
Measure luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (vehicle control).
-
Normalize the data to the maximal response of a positive control or express as "Fold Induction" over the vehicle control.
-
Plot Fold Induction vs. log[Concentration] and use non-linear regression to determine the EC50 value.[16]
-
Visualizations
O-Isopropylguanosine Signaling Pathway
Caption: Simplified signaling pathway for O-Isopropylguanosine via TLR7/8 activation.
Experimental Workflow for Concentration Optimization
Caption: Workflow for determining the optimal O-Isopropylguanosine concentration.
References
-
Lee, J., et al. (2012). Guanosine and its modified derivatives are endogenous ligands for TLR7. Proceedings of the National Academy of Sciences, 109(35), 14140-14145. [Link]
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Klinman, D. M. (2001). Immune Stimulation by a CpG-containing Oligodeoxynucleotide Is Enhanced When Encapsulated and Delivered in Lipid Particles. Journal of Immunology, 167(9), 4878-4886. [Link]
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Shu, C., et al. (2018). TLR8 activation and inhibition by guanosine analogs in RNA: importance of functional groups and chain length. Nucleic Acids Research, 46(19), 10347-10357. [Link]
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Weiner, G. J., et al. (1998). Immunostimulatory CpG oligodeoxynucleotides enhance the immune response to vaccine strategies involving granulocyte-macrophage colony-stimulating factor. Blood, 92(10), 3730-3736. [Link]
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Zhang, S., et al. (2016). Cytotoxicity of guanine-based degradation products contributes to the antiproliferative activity of guanine-rich oligonucleotides. RSC Advances, 6(81), 77801-77809. [Link]
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Drug Discovery News. (2025). The precision paradox: Off-target effects in gene editing. Drug Discovery News. [Link]
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MIT News. (2025). New approach harnesses tumor's own machinery to produce immune-stimulating molecules. MIT News. [Link]
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Zhang, X., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Cell and Developmental Biology, 11, 1142363. [Link]
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Gorden, K. B., et al. (2006). Modulating responsiveness of human TLR7 and 8 to small molecule ligands with T-rich phosphorothioate oligodeoxynucleotides. Journal of Immunology, 177(12), 8164-8170. [Link]
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Duke Health. (2017). Natural Molecule Appears to Shut Off Cancer Cells' Energy Source. Duke Health News. [Link]
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UC Berkeley. (2017). Anti-CRISPR proteins decrease off-target side effects of CRISPR-Cas9. Berkeley News. [Link]
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CD Genomics. (n.d.). Off-Target Effects and Detection Strategies of CRISPR/Cas9 Gene Editing. CD Genomics. [Link]
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Philbin, V. J., et al. (2005). Unique efficacy of Toll-like receptor 8 agonists in activating human neonatal antigen-presenting cells. Blood, 106(11), 3745-3751. [Link]
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Dinh, M., et al. (2024). Alamar Blue assay optimization to minimize drug interference and inter assay variability. MethodsX, 12, 103024. [Link]
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CDD Support. (2024). Setting up a Dose Response Protocol. CDD Support. [Link]
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Grinenko, N., et al. (2022). Stability of ZIF-8 Nanoparticles in Most Common Cell Culture Media. MDPI. [Link]
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Scheder, M., et al. (2011). Optimal experimental designs for dose–response studies with continuous endpoints. Archives of Toxicology, 85(9), 1083-1092. [Link]
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ResearchGate. (2026). 2′-O-Methyl-guanosine RNA fragments antagonize TLR7 and TLR8 to limit autoimmunity. ResearchGate. [Link]
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O'Connor, S., et al. (2021). Vitamins in cell culture media: Stability and stabilization strategies. Journal of Chemical Technology & Biotechnology, 96(1), 1-13. [Link]
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Scholtzova, H., et al. (2021). Innate immunity stimulation via CpG oligodeoxynucleotides ameliorates Alzheimer's disease pathology in aged squirrel monkeys. Brain, 144(5), 1546-1563. [Link]
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Scialis, R. (2017). How to know the stability of drugs and reagents in the cell culture media? ResearchGate. [Link]
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Molecular Therapy: Nucleic Acids. (2025). Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. PubMed. [Link]
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Clinical & Experimental Immunology. (2008). Dendritic cells stimulated with cytidine-phosphate-guanosine oligodeoxynucleotides and interferon-alpha-expressing tumor cells effectively reduce outgrowth of established tumors in vivo. PubMed. [Link]
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Toxicology in Vitro. (1992). Evaluation of the cytotoxicity of ten chemicals on human cultured hepatocytes: Predictability of human toxicity and comparison with rodent cell culture systems. PubMed. [Link]
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Poulsen, L. K., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(5), 875-883. [Link]
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Molecules. (2021). Solubility Determination, Hansen Solubility Parameters and Thermodynamic Evaluation of Thymoquinone in (Isopropanol + Water) Compositions. PubMed. [Link]
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MDPI. (2025). Comparative Evaluation of Cytotoxic and Apoptotic Effects of Natural Compounds in SH-SY5Y Neuroblastoma Cells in Relation to Their Physicochemical Properties. MDPI. [Link]
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ResearchGate. (2025). Inhibitory effect of O-propargyllawsone in A549 lung adenocarcinoma cells. ResearchGate. [Link]
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Altex. (2019). Chemical concentrations in cell culture compartments (C5). PubMed. [Link]
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Frontiers in Pharmacology. (2022). Anticancer activity of glycoalkaloids from Solanum plants: A review. Frontiers Media. [Link]
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Cells. (2021). Cell Culture Characterization of Prooxidative Chain-Transfer Agents as Novel Cytostatic Drugs. MDPI. [Link]
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Frontiers in Pharmacology. (2023). Anticancer properties of sulforaphane: current insights at the molecular level. Frontiers Media. [Link]
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Johns Hopkins Medicine. (2022). Johns Hopkins Researchers Design 'Prodrug' That Targets Cancer Cells' Big Appetite for Glutamine, Leaving Healthy Cells Unharmed. Johns Hopkins Medicine. [Link]
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Technical Support Center: A Troubleshooting Guide for O-Isopropylguanosine Experiments
Welcome to the technical support center for O-Isopropylguanosine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with this O6-alkylated guanosine analog. From synthesis to biological evaluation, O-Isopropylguanosine presents unique challenges. This document provides in-depth, field-proven insights and troubleshooting solutions to help you overcome common experimental hurdles, ensuring the integrity and success of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions that frequently arise during the handling and initial characterization of O-Isopropylguanosine.
Q1: What are the primary synthetic routes for O-Isopropylguanosine, and what are their key differences?
There are two predominant methods for synthesizing O-Isopropylguanosine. The choice often depends on the starting material availability and scale.
-
The Mitsunobu Reaction: This is a popular method that directly converts a protected guanosine derivative to the O6-alkylated product. It typically involves reacting a protected guanosine (e.g., N2,2',3',5'-tetraisobutyryl-guanosine) with isopropanol in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate like DEAD or DIAD. While efficient, a significant challenge is the chromatographic separation of the final product from the triphenylphosphine oxide byproduct[1].
-
Alkoxylation of a Chlorinated Intermediate: This two-step route begins with commercially available guanine. The guanine is first converted to a 2-amino-6-chloropurine derivative. This intermediate is then treated with sodium isopropoxide in a polar aprotic solvent like DMSO to yield the desired O-Isopropylguanosine[2][3]. This method avoids the difficult PPh₃O₂ separation but requires careful control of the initial chlorination step.
Q2: My O-Isopropylguanosine has poor aqueous solubility. How can I improve it?
Poor water solubility is a common issue for many modified nucleosides. Here are several strategies:
-
pH Adjustment: The solubility of guanosine analogs can be pH-dependent. Systematically evaluate solubility in a range of buffers to find an optimal pH where the compound is most soluble and stable.
-
Use of Co-solvents: For in vitro assays, small percentages of DMSO or ethanol are often used to aid solubility. However, always run vehicle controls, as these solvents can affect biological systems.
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Formulation with Excipients: Techniques such as complexation with cyclodextrins or formulation into lipid-based delivery systems can significantly enhance aqueous solubility for in vivo applications[4][5].
-
Prodrug Approach: Acetylation of the ribose hydroxyl groups or the N2 position can improve solubility and cell permeability. These groups are often cleaved by intracellular esterases to release the active compound[6][7].
Q3: What are the recommended storage conditions for solid O-Isopropylguanosine and its stock solutions?
Stability is critical for reproducible results.
-
Solid Form: Store solid O-Isopropylguanosine at -20°C or lower, desiccated, and protected from light.
-
Stock Solutions: Prepare concentrated stock solutions in an anhydrous, aprotic solvent like DMSO. Aliquot these solutions into single-use volumes to avoid repeated freeze-thaw cycles and store them at -80°C. When stored in aqueous buffers, the stability can be compromised, especially at non-neutral pH and ambient temperatures[8]. It is advisable to conduct a stability study in your specific aqueous buffer by monitoring the compound's integrity via HPLC over time.
Q4: I see an unexpected peak in my HPLC/LC-MS analysis. What could it be?
An unexpected peak can arise from several sources:
-
Hydrolysis: The O6-isopropyl group can be susceptible to hydrolysis, especially under acidic or basic conditions, reverting the compound to a guanosine derivative. Check the mass of the impurity; a loss of 42 Da (C₃H₆) from the parent mass is indicative of this.
-
N-Alkylated Isomer: Depending on the synthetic route, small amounts of N-alkylation (e.g., at the N7 position) can occur[9]. This isomer will have the same mass but a different retention time.
-
Residual Solvents or Reagents: Contaminants from the synthesis or purification steps, such as residual DMF, dioxane, or TFA from HPLC purification, are common[10][11].
-
Degradation: Exposure to light or reactive oxygen species can lead to degradation products. Ensure proper storage and handling.
Q5: My biological assay results are inconsistent. What are the first things to check?
Inconsistency in biological assays is a frequent challenge. A systematic approach to troubleshooting is key.[12][13]
-
Compound Integrity: Re-verify the purity and concentration of your O-Isopropylguanosine stock solution. Use a fresh aliquot if possible.
-
Reagent Stability: Ensure all assay reagents, buffers, and enzymes are within their expiration dates and have been stored correctly. Avoid repeated freeze-thaw cycles of critical components.[13]
-
Experimental Controls: Check your positive and negative controls. If the positive control is not working, it points to a systemic reagent or instrument failure. If the negative (vehicle) control shows a high signal, you may have contamination or assay artifacts.[12]
-
Plate Effects: Evaporation from the outer wells of a microplate can concentrate reagents and lead to "edge effects." Use plate sealers, ensure proper humidity control, and consider not using the outermost wells for critical samples.[13]
Section 2: Troubleshooting Guide: Synthesis & Purification
This section delves into specific problems encountered during the synthesis and purification of O-Isopropylguanosine.
Problem 2.1: Low Yield in Mitsunobu Reaction
-
Probable Cause A: Inefficient Reaction.
-
Reasoning: The Mitsunobu reaction is highly sensitive to moisture and the quality of the reagents. Water will consume the activated phosphonium salt, halting the reaction. Isopropanol, being a secondary alcohol, is less reactive than primary alcohols, requiring optimal conditions.[1]
-
Solution:
-
Ensure all glassware is oven-dried.
-
Use anhydrous dioxane or THF as the solvent.
-
Use a fresh, high-purity bottle of DIAD or DEAD.
-
Use a significant excess (e.g., 20-fold) of isopropanol and triphenylphosphine to drive the reaction to completion[1].
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the point of maximum conversion without significant byproduct formation.
-
-
-
Probable Cause B: Difficult Chromatographic Purification.
-
Reasoning: The primary byproduct, triphenylphosphine oxide (TPPO), and the reduced ethyl hydrazinedicarboxylate often have similar polarities to the desired O-Isopropylguanosine product, making separation by standard silica gel chromatography extremely challenging and leading to low isolated yields.[1]
-
Solution:
-
Pre-Purification Workup: After the reaction, concentrate the mixture, redissolve it in a minimal amount of dichloromethane, and add diethyl ether or hexanes to precipitate a significant portion of the TPPO. Filter and concentrate the filtrate.
-
Optimized Chromatography: Use a gradient elution on silica gel, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity. This can sometimes improve separation.
-
Alternative Chromatography: Consider using a different stationary phase, such as alumina or a C18 reverse-phase column, which may offer different selectivity for the product versus the byproducts.
-
-
Workflow for Troubleshooting Mitsunobu Purification
Caption: Decision workflow for purifying O-Isopropylguanosine after a Mitsunobu reaction.
Section 3: Troubleshooting Guide: Analytical Characterization
Accurate characterization is essential to confirm the identity and purity of your compound.
Problem 3.1: Ambiguous ¹H-NMR Spectrum
-
Probable Cause A: Residual Solvents.
-
Reasoning: Solvents used in synthesis (Dioxane, DMSO) or purification (Ethyl Acetate, Hexane, Acetonitrile) can be retained in the final product, leading to confusing peaks in the NMR spectrum.[10][14]
-
Solution:
-
Dry the sample thoroughly under high vacuum for an extended period.
-
Compare observed peaks with a known chemical shift table for common laboratory solvents.
-
If the solvent is high-boiling (e.g., DMSO), lyophilization from a water/acetonitrile mixture can be effective.
-
-
-
Probable Cause B: Broad or Unresolved Peaks.
-
Reasoning: Broad peaks can be caused by aggregation of the sample at high concentrations, the presence of paramagnetic impurities, or conformational exchange on the NMR timescale.
-
Solution:
-
Aggregation: Dilute the sample or acquire the spectrum at a higher temperature to break up aggregates.
-
Paramagnetic Impurities: Filter the NMR sample through a small plug of Celite or cotton to remove particulate matter.
-
Conformational Exchange: For issues like rotamers around the glycosidic bond, variable temperature (VT) NMR can be insightful. At higher temperatures, the rate of exchange may increase, leading to a sharpening of the averaged signals.
-
-
Table 1: Typical NMR and MS Data for O-Isopropylguanosine
| Parameter | Expected Value/Observation | Common Pitfall |
| ¹H-NMR (DMSO-d₆) | Septet (~4.8-5.0 ppm, 1H, O-CH -(CH₃)₂) | Overlap with residual water peak. |
| Doublet (~1.3-1.4 ppm, 6H, O-CH-(CH₃ )₂) | Integration less than 6H suggests incomplete reaction. | |
| Singlet (~8.0-8.2 ppm, 1H, C8-H ) | Broadening can indicate aggregation. | |
| Broad Singlet (~6.5-6.7 ppm, 2H, N2-H₂ ) | Exchange with D₂O confirms assignment. | |
| Mass Spec (ESI+) | [M+H]⁺ at m/z ~326.1 | Presence of [M+Na]⁺ (~348.1) or [M+K]⁺ (~364.1) is common. |
| [M-C₃H₆+H]⁺ at m/z ~284.1 | In-source fragmentation can indicate lability. |
Section 4: Troubleshooting Guide: Biological Assays
The ultimate test of O-Isopropylguanosine is often its activity in a biological system.
Problem 4.1: Low or No Activity in Cell-Based Assays
-
Probable Cause A: Instability in Cell Culture Media.
-
Reasoning: The physiological conditions of cell culture media (aqueous buffer, 37°C, pH ~7.4) can lead to the degradation of the compound over the course of an experiment (e.g., 24-72 hours), reducing its effective concentration.[8][15]
-
Solution: Conduct a stability study. Incubate O-Isopropylguanosine in the specific cell culture medium you are using at 37°C. Take aliquots at different time points (e.g., 0, 4, 8, 24, 48 hours) and analyze them by HPLC to quantify the amount of intact compound remaining. If significant degradation occurs, consider shorter incubation times or more frequent dosing.
-
-
Probable Cause B: Lack of Metabolic Activation.
-
Reasoning: Many nucleoside analogs, including guanosine analogs, are prodrugs that require phosphorylation by cellular nucleoside kinases to exert their biological effect (e.g., as inhibitors of polymerases).[16] If the cell line used has low levels of the required kinase, the compound will appear inactive.
-
Solution:
-
Select a cell line known to have high deoxyguanosine kinase (dGK) activity.
-
If possible, perform an in vitro kinase assay with recombinant dGK to confirm that O-Isopropylguanosine is a substrate.
-
Compare activity across a panel of cell lines to identify responsive models.
-
-
Protocol: Assessing Compound Stability in Cell Culture Media
-
Prepare a 10 µM solution of O-Isopropylguanosine in your complete cell culture medium (including serum).
-
Prepare a parallel control solution in a stable solvent (e.g., 50% Acetonitrile/Water).
-
Incubate both solutions in a sterile container at 37°C in a CO₂ incubator.
-
At T=0, 2, 8, 24, and 48 hours, remove a 100 µL aliquot.
-
Immediately add 100 µL of cold acetonitrile to the aliquot to precipitate proteins and halt degradation.
-
Centrifuge at >10,000 x g for 10 minutes to pellet debris.
-
Analyze the supernatant by HPLC with UV detection, monitoring the peak area of the parent compound.
-
Plot the percentage of remaining compound versus time to determine its half-life under assay conditions.
Decision Tree for Troubleshooting a Failed Biological Assay
Caption: A logical decision tree for diagnosing the root cause of failed biological activity.
References
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H. Rokita, S. et al. (1987). Synthesis of 06-Alkylated Guanosine and Deoxyguanosinephosphoramidites. Nucleosides and Nucleotides, 6(1-2), 529-531. Available at: [Link]
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Zhang, X. et al. (2014). Synthesis and biological activities of O 6 -alkylguanine derivatives. ResearchGate. Available at: [Link]
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ResearchGate. (2014). Synthesis of O 6 -alkylguanine derivatives via an alkoxylation. ResearchGate. Available at: [Link]
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Barbazan, J. et al. (2001). O6-(Alkyl/aralkyl)guanosine and 2'-Deoxyguanosine Derivatives: Synthesis and Ability To Enhance Chloroethylnitrosourea Antitumor Action. Journal of Medicinal Chemistry, 44(25), 4483-4493. Available at: [Link]
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Barbazan, J. et al. (2001). O6-(alkyl/aralkyl)guanosine and 2'-deoxyguanosine derivatives: synthesis and ability to enhance chloroethylnitrosourea antitumor action. PubMed. Available at: [Link]
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Scribner, J. D. et al. (1982). n-Propyldiazonium ion alkylates O6 of guanine with rearrangement, but alkylates N-7 without rearrangement. Cancer Letters, 16(1), 51-56. Available at: [Link]
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Johansson, M. et al. (1996). Antiviral Guanosine Analogs as Substrates for Deoxyguanosine Kinase: Implications for Chemotherapy. Molecular Pharmacology, 50(3), 565-571. Available at: [Link]
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Wilson, J. T. et al. (2016). Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization. International Journal of Nanomedicine, 11, 357-366. Available at: [Link]
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BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs. Available at: [Link]
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Adan, A. et al. (2016). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 21(8), 1002. Available at: [Link]
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R Discovery. Guanosine Analogue Research Articles. R Discovery. Available at: [Link]
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Cytiva. Protein purification troubleshooting guide. Cytiva. Available at: [Link]
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Savjani, K. T. et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]
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Wickham, J. et al. (2025). Quantitative Solid-State NMR Spectroscopy (qSSNMR) in Pharmaceutical Analysis. Journal of Pharmaceutical Sciences. Available at: [Link]
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Giraud, M. et al. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(10), 457-461. Available at: [Link]
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Chen, P.-T. et al. (2019). Characterization of the pH‐dependent protein stability of 3α‐hydroxysteroid dehydrogenase/carbonyl reductase by differential scanning fluorimetry. Protein Science, 28(7), 1368-1378. Available at: [Link]
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El-Sayed, N. S. et al. (2022). Efficacious Preclinical Repurposing of the Nucleoside Analogue Didanosine against COVID-19 Polymerase and Exonuclease. ACS Omega, 7(25), 21747-21763. Available at: [Link]
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Thakuria, R. et al. (2017). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. International Journal of Pharmaceutical Investigation, 7(4), 148-156. Available at: [Link]
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Stathopoulos, P. et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1357-1363. Available at: [Link]
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Patan, A. et al. (2024). Analytical method development and validation of residual solvents in ethosuximide by GC-headspace technique. Annals of Phytomedicine, 13(1), 979-987. Available at: [Link]
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Rajabpour, M. et al. (2025). Study of temperature and food-grade preservatives affecting the in vitro stability of phycocyanin and phycoerythrin extracted from two Nostoc strains. ResearchGate. Available at: [Link]
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D'Urso, A. et al. (2023). Chemical Composition, Biomolecular Analysis, and Nuclear Magnetic Resonance Spectroscopic Fingerprinting of Posidonia oceanica and Ascophyllum nodosum Extracts. Molecules, 28(3), 1184. Available at: [Link]
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Good, S. S. et al. (2020). AT-527, a Double Prodrug of a Guanosine Nucleotide Analog, Is a Potent Inhibitor of SARS-CoV-2 In Vitro and a Promising Oral Antiviral for Treatment of COVID-19. Antimicrobial Agents and Chemotherapy, 64(10), e00710-20. Available at: [Link]
-
Stathopoulos, P. et al. (2013). Side reactions in the SPPS of Cys-containing peptides. ResearchGate. Available at: [Link]
-
Shimadzu. (2021). Analysis of Impurities in Alcohol-Based Hand Sanitizers by GC-MS. Shimadzu. Available at: [Link]
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Wijaya, H. et al. (2024). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. Foods, 13(12), 1845. Available at: [Link]
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Tauc, P. et al. (2021). A novel multinuclear solid-state NMR approach for the characterization of kidney stones. ResearchGate. Available at: [Link]
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Park, S. et al. (2018). Development of an analytical method to determine methyl alcohol and isopropyl alcohol in food using static headspace gas chromatography. ResearchGate. Available at: [Link]
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Cagliani, L. R. et al. (2022). NMR Characterization of Lignans. Molecules, 27(7), 2315. Available at: [Link]
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Szwarc-Rzepka, K. et al. (2025). Influence of pH and Temperature on the Synthesis and Stability of Biologically Synthesized AgNPs. ResearchGate. Available at: [Link]
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Kono, H. et al. (2017). NMR spectroscopic structural characterization of a water-soluble β-(1→3, 1→6)-glucan from Aureobasidium pullulans. Carbohydrate Polymers, 174, 459-467. Available at: [Link]
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de Souza, D. F. et al. (2018). Analytical Method by Headspace‐Gas Chromatography for Determination of Six Residual Solvents in Losartan Potassium Raw Material. Journal of Chromatographic Science, 56(1), 58-64. Available at: [Link]
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Technical Support Center: Refining Protocols for O-Isopropylguanosine Antiviral Testing
Welcome to the technical support center for O-Isopropylguanosine antiviral testing. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining experimental protocols. Here, we move beyond simple step-by-step instructions to explain the causality behind our methodological choices, ensuring your experiments are built on a foundation of scientific integrity.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues that may arise during the evaluation of O-Isopropylguanosine.
Q1: My initial cytotoxicity assay (MTT) shows high variance between replicate wells. What are the likely causes and solutions?
A1: High variance in MTT assays is a frequent issue.[1] The root causes often lie in cell plating inconsistency, reagent handling, or the metabolic state of the cells.
-
Cell Plating: Ensure a homogenous single-cell suspension before plating. Inconsistent cell numbers per well is a primary source of variability. Use a multichannel pipette for cell seeding and visually inspect the plate for even cell distribution before incubation.
-
Reagent Handling: The MTT reagent is light-sensitive and should be prepared fresh. After adding the solubilization solution (like DMSO), ensure complete dissolution of the formazan crystals by gentle shaking for at least 15 minutes.[2] Incomplete solubilization leads to artificially low absorbance readings.
-
Metabolic State: The MTT assay measures mitochondrial reductase activity, which can be influenced by factors other than cell number, such as the passage number and growth phase of the cells.[1] Always use cells in the logarithmic growth phase for consistent results.
Q2: I'm observing a low Selectivity Index (SI) for O-Isopropylguanosine. How can I be sure if this is genuine low potency or an experimental artifact?
A2: A low Selectivity Index (SI = CC50/EC50) suggests that the compound's antiviral activity occurs at concentrations close to those that cause host cell toxicity.[3] It is crucial to determine if this is a true characteristic of the compound or an artifact of the assay system.
-
Confirm Cytotoxicity: First, re-evaluate the 50% cytotoxic concentration (CC50) using a different method. If you initially used an MTT assay (metabolic activity), consider a dye-exclusion assay like Trypan Blue or a real-time cytotoxicity assay that measures membrane integrity, such as those using CellTox™ Green Dye.[4][5] This helps to rule out compound interference with the MTT reagent itself.
-
Assay Sensitivity: The 50% effective concentration (EC50) is highly dependent on the assay used. A plaque reduction assay might yield a different EC50 compared to a viral yield reduction assay.[6] The latter is often more sensitive and can measure a wider range of antiviral activity.[7]
-
Virus and Cell Line Choice: The antiviral activity of a nucleoside analog like O-Isopropylguanosine can be highly dependent on the specific virus and host cell line used.[8] The cellular kinases required to phosphorylate the analog to its active triphosphate form can vary significantly between cell types.[9]
Q3: My plaque reduction assay results are inconsistent, with poorly defined or merging plaques. How can I improve plaque morphology?
A3: Clear, countable plaques are essential for an accurate plaque reduction neutralization test (PRNT).[10] Several factors can affect plaque formation:
-
Cell Monolayer Health: The cell monolayer must be healthy and confluent (90-100%) at the time of infection.[11][12] Unhealthy or overly confluent cells will not support consistent virus replication and plaque development.
-
Overlay Medium: The viscosity of the overlay (e.g., agarose or methylcellulose) is critical.[11] If it's too thin, the virus can spread too far, leading to large, diffuse plaques. If it's too thick, it can inhibit plaque formation altogether. Optimize the concentration of your overlay medium.
-
Incubation Time and Conditions: The incubation period must be optimized for the specific virus-cell system.[10] Insufficient time will result in small, hard-to-see plaques, while excessive time can lead to plaque overgrowth and merging.[11]
Troubleshooting Guide
This section provides a systematic approach to resolving common experimental hurdles.
Problem 1: High Background in Antiviral Assays
A high background signal can mask the true antiviral effect of O-Isopropylguanosine.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Removal of Virus Inoculum | Residual virus inoculum after the adsorption period can lead to an overestimation of viral replication. | Gently wash the cell monolayer 2-3 times with sterile PBS or serum-free medium after virus adsorption and before adding the compound-containing medium.[13] |
| Cross-Contamination | Pipetting errors can transfer virus or compound between wells, leading to inaccurate results. | Use fresh, sterile pipette tips for each dilution and each well. Be careful not to touch the plate surface or the liquid in adjacent wells.[14] |
| Reagent Contamination | Bacterial or fungal contamination in cell culture media or reagents can interfere with both cell health and virus replication. | Regularly test all reagents for contamination. Ensure aseptic technique is strictly followed throughout the experiment. |
Problem 2: Interpreting EC50, CC50, and SI Values
The relationship between these values determines the therapeutic potential of the compound.
| Parameter | Definition | Interpretation |
| EC50 (50% Effective Concentration) | The concentration of the compound that inhibits viral replication by 50%.[15] | A lower EC50 value indicates higher antiviral potency. |
| CC50 (50% Cytotoxic Concentration) | The concentration of the compound that reduces the viability of uninfected host cells by 50%.[3] | A higher CC50 value indicates lower cytotoxicity and a better safety profile. |
| SI (Selectivity Index) | The ratio of CC50 to EC50 (SI = CC50/EC50).[3][16] | A higher SI value indicates a more favorable therapeutic window. Generally, an SI ≥ 10 is considered a good starting point for further development.[2][3] |
Experimental Workflows & Protocols
A logical and robust experimental cascade is essential for the evaluation of any potential antiviral compound.
Overall Antiviral Testing Workflow
Caption: A phased approach to antiviral drug screening.
Protocol 1: MTT Cytotoxicity Assay
This protocol determines the concentration of O-Isopropylguanosine that is toxic to the host cells.
Principle: Metabolically active cells with functional mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][17] The amount of formazan produced is proportional to the number of viable cells.[2]
Methodology:
-
Cell Plating: Seed a 96-well plate with host cells at a predetermined optimal density (e.g., 5 x 10^4 cells/well) and incubate for 24 hours to allow for attachment and recovery.[17]
-
Compound Addition: Prepare serial dilutions of O-Isopropylguanosine in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "cell control" (medium only) and "blank control" (medium, no cells) wells.[2]
-
Incubation: Incubate the plate for a period that mirrors the duration of your antiviral assay (e.g., 48-72 hours).[18]
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[17]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[2]
-
Calculation: Calculate the percentage of cell viability for each concentration and determine the CC50 value using non-linear regression analysis.[2]
Protocol 2: Viral Yield Reduction Assay
This assay quantifies the reduction in the production of new infectious virus particles.[6][7]
Principle: Cells are infected with a virus in the presence of the test compound. After a single replication cycle, the supernatant containing newly produced (progeny) viruses is collected and titrated on fresh cell monolayers to determine the viral titer.[7][13]
Methodology:
-
Cell Plating: Seed cells in a 24-well or 96-well plate and grow to confluence.
-
Infection & Treatment: Infect the cell monolayer with the virus at a defined Multiplicity of Infection (MOI). After a 1-2 hour adsorption period, wash the cells and add medium containing serial dilutions of O-Isopropylguanosine.[13]
-
Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours, depending on the virus).
-
Harvest Progeny Virus: After incubation, collect the cell culture supernatants. These can be stored at -80°C.[13]
-
Titration of Progeny Virus: Perform a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers using serial dilutions of the harvested supernatants to determine the virus titer for each compound concentration.[19]
-
Calculation: The results are expressed as the percentage of inhibition of the viral yield compared to an untreated virus control. The EC50 is calculated using non-linear regression analysis.[13]
Logical Relationship: Cytotoxicity and Antiviral Assays
Caption: Determining the therapeutic window of the compound.
References
-
MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved March 4, 2026, from [Link]
- Prichard, M. N., & Shipman, C., Jr. (1990). A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus. Antiviral Research, 14(4-5), 181–195.
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Springer Nature. Retrieved March 4, 2026, from [Link]
-
MTT (Assay protocol, published on Feb 27, 2023). (2023, February 27). protocols.io. [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. [Link]
-
Virus Yield Reduction Assay. (n.d.). Creative Diagnostics. Retrieved March 4, 2026, from [Link]
-
CC50/IC50 Assay for Antiviral Research. (n.d.). Creative Diagnostics. Retrieved March 4, 2026, from [Link]
-
Virus yield reduction assay, TCID50 assay, plaque assay, and growth curves. (n.d.). Bio-protocol. Retrieved March 4, 2026, from [Link]
-
In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. (2025, August 3). protocols.io. [Link]
-
CC50/IC50 Assay Services for Pharmaceutical Safety. (2023, May 8). Labinsights. [Link]
- Roehrig, J. T., Hombach, J., & Barrett, A. D. (2008). Guidelines for plaque-reduction neutralization testing of human antibodies to dengue viruses. Journal of Virological Methods, 149(1), 3–11.
-
IBT Bioservices Guide to In Vitro Antiviral Testing. (n.d.). IBT Bioservices. Retrieved March 4, 2026, from [Link]
-
Some troubleshooting for Bacteriophage Plaque Assay? (2023, April 19). ResearchGate. [Link]
- Kim, J. Y., et al. (2021). Evaluation of Antiviral Activity of Gemcitabine Derivatives against Influenza Virus and Severe Acute Respiratory Syndrome Coronavirus 2. Pharmaceuticals (Basel), 14(8), 754.
-
Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency. (2006). HHS.gov. [Link]
-
Can anyone tell me what's wrong with my plaque assay? (2017, October 25). ResearchGate. [Link]
-
Important Considerations in Antiviral Testing. (2025, June 5). Emery Pharma. [Link]
- Baer, A., & Kehn-Hall, K. (2014). Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. Journal of Visualized Experiments, (93), e52065.
- De Clercq, E. (2002). In vitro methods for testing antiviral drugs. Current Opinion in Pharmacology, 2(5), 507–512.
-
Plaque Assay Protocols. (2006, October 9). American Society for Microbiology. [Link]
- Galabov, A. S. (2021). Antiviral nucleoside analogs. Russian Journal of Bioorganic Chemistry, 47(3), 525–540.
- El-Sayed, N. S., & El-Kafrawy, S. A. (2021). Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. Viruses, 13(4), 667.
-
Incucyte® Cytotoxicity Assays for Live-Cell Analysis. (n.d.). Sartorius. Retrieved March 4, 2026, from [Link]
-
El-Sayed, N. S., & El-Kafrawy, S. A. (2021, October 15). Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. ResearchGate. [Link]
-
Intriguing Antiviral Modified Nucleosides: A Retrospective View into the Future Treatment of COVID-19. (2021, March 29). ACS Medicinal Chemistry Letters. [Link]
- Ezzat, S. M., et al. (2019). Guava flavonoid glycosides prevent influenza A virus infection via rescue of P53 activity. Journal of Medical Virology, 91(1), 45–55.
- Vinken, M., et al. (2017). In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. Archives of Toxicology, 91(4), 1593–1603.
-
Natural Compounds with Antiviral Activity Against Clinically Relevant RNA Viruses: Advances of the Last Decade. (2025, October 16). MDPI. [Link]
- Gordon, P., & Brown, E. R. (1972). The antiviral activity of isoprinosine. Canadian Journal of Microbiology, 18(9), 1463–1470.
-
Anti-Alphaviral Alkaloids: Focus on Some Isoquinolines, Indoles and Quinolizidines. (2022, August 10). MDPI. [Link]
-
Anticoronavirus Isoquinoline Alkaloids: Unraveling the Secrets of Their Structure–Activity Relationship. (2025, October 5). Molecules. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Real-Time Cytotoxicity Analysis with CellTox™ Green Cytotoxicity Assay [promega.kr]
- 5. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [promega.com]
- 6. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
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"addressing cytotoxicity of O-Isopropylguanosine in vitro"
Technical Support Center: -Isopropylguanosine In Vitro Applications
Status: Operational | Topic: Cytotoxicity & Experimental Optimization | Audience: R&D Professionals
Compound Profile & Handling (Pre-Experimental QC)
Before initiating biological assays, ensure the physicochemical integrity of the reagent.
Physicochemical Specifications
| Parameter | Specification | Technical Note |
| Chemical Name | Verify if you are using the ribose (RNA/metabolism) or deoxyribose (DNA incorporation) form. | |
| Solubility | DMSO (up to 20-50 mM) | Insoluble in water/PBS at high concentrations. |
| Stability | Hydrolytically sensitive at acidic pH | The isopropyl group can be labile in strong acid; maintain neutral pH (7.2–7.4). |
| Storage | -20°C (Desiccated) | Hygroscopic. Allow vial to reach RT before opening to prevent condensation. |
Preparation Protocol: Preventing "Crash-Out"
Users frequently report "crystal formation" in cell culture media. This is not contamination but compound precipitation.
-
Stock Solution: Dissolve powder in high-grade anhydrous DMSO to create a 1000x stock (e.g., 10 mM or 50 mM). Vortex vigorously.
-
Intermediate Dilution (Critical Step): Do not add 100% DMSO stock directly to the cell culture dish.
-
Step A: Dilute the stock 1:10 in culture medium without serum (serum proteins can sometimes induce aggregation if added too quickly).
-
Step B: Vortex immediately.
-
Step C: Add this intermediate to the final well.
-
-
Final Solvent Concentration: Ensure final DMSO concentration is <0.5% (v/v) to avoid vehicle toxicity masking the compound's effects.[1]
Mechanism of Action: The "Stealth" Lesion
Why is this compound cytotoxic?
Unlike simple methylating agents (e.g., Temozolomide) that are repaired by MGMT (
-
MGMT Evasion:
-iPrG is a poor substrate for MGMT.[2] It "hides" from direct repair. -
MMR-Mediated Toxicity: The cytotoxicity is primarily driven by the Mismatch Repair (MMR) system. During replication, the
-iPrG pairs with Thymine (or Cytosine).[3] The MMR complex recognizes the mismatch but cannot remove the lesion on the template strand, leading to "futile cycling," replication fork collapse, and Double-Strand Breaks (DSBs). -
FANC Pathway Rescue: The Fanconi Anemia (FANC) pathway is essential for resolving these stalled forks. FANC-deficient cells will be hypersensitive to
-iPrG.
Pathway Visualization
The following diagram illustrates the critical decision points determining cell fate.
Caption: The "Stealth" Toxicity Pathway. Note that MGMT fails to repair the lesion, shifting the burden to MMR and FANC pathways.
Experimental Optimization Guide
A. Dosing Strategy
Do not use arbitrary concentrations. The "therapeutic window" for research is defined by the cell's repair status.
-
Range Finding: Start with a log-scale dilution (0.1 µM, 1 µM, 10 µM, 100 µM).
-
Exposure Time:
-
Cytotoxicity is replication-dependent. Short exposures (<12h) may show no effect because the cells have not cycled enough to incorporate the nucleotide and trigger MMR.
-
Recommendation: Continuous exposure for at least 2 cell doubling times (typically 48–72 hours).
-
B. Selecting the Right Assay
| Assay Type | Suitability | Why? |
| MTT / WST-8 | Moderate | Measures metabolic activity. Can be misleading if the compound induces senescence rather than immediate lysis. |
| Clonogenic Survival | High | The Gold Standard. Captures the long-term inability to divide, which is the primary outcome of nucleoside analog toxicity. |
| Mechanistic | Detects Double-Strand Breaks (DSBs). Use this to confirm the mechanism of toxicity (peak signal usually at 24-48h). |
Troubleshooting & FAQs
Direct solutions to common user observations.
Q1: "I treated my cells with high concentrations (100 µM), but I see no toxicity after 24 hours."
Diagnosis: Delayed Mechanism / Tolerance Phenotype.
-
Reason A (Kinetics): This compound requires DNA replication to be toxic. 24 hours may not be enough for sufficient incorporation and subsequent fork collapse. Action: Extend assay to 72–96 hours.
-
Reason B (Genetics): Your cells might be MMR-Deficient (e.g., HCT116, DLD-1). Without MMR, the "futile cycle" doesn't happen, and cells tolerate the lesion (Methylation Tolerance). Action: Verify MMR status (MLH1/MSH2 expression).
Q2: "My IC50 varies wildly between experiments."
Diagnosis: Solubility or Cell Density Issues.
-
Solubility: Did you see a fine precipitate? If the media turned slightly cloudy upon addition, the effective concentration is unknown. Action: Sonicate the stock or lower the concentration.
-
Cell Density: Nucleoside analogs compete with endogenous dNTP pools.[4][5] If cells are over-confluent, dNTP pools change, and replication slows, reducing toxicity. Action: Seed cells at lower density (30-40% confluency) so they are in log-phase growth during treatment.
Q3: "Is this compound sensitive to MGMT inhibitors like -Benzylguanine?"
Diagnosis: Mechanistic Misunderstanding.
-
Insight: Unlike methylating agents (MNNG/TMZ),
-iPrG is not efficiently repaired by MGMT.[2] Therefore, adding an MGMT inhibitor (like -BG) usually does not significantly sensitize cells to -iPrG, because MGMT wasn't protecting them in the first place. -
Action: If you want to sensitize cells, target the FANC pathway or Homologous Recombination (e.g., BRCA knockdown).
References
-
Poor recognition of O6-isopropyl dG by MGMT triggers double strand break-mediated cell death. Source: Oncotarget (2016). Context: Establishes that the isopropyl adduct escapes MGMT repair and relies on the FANC pathway for resolution. Link:[Link]
-
Repair of O6-methylguanine, O6-ethylguanine, O6-isopropylguanine... by Escherichia coli ada gene.
-isopropylguanine is not repaired by alkyltransferases, unlike methyl/ethyl variants. Link:[Link] -
Enhancing effect of O6-alkylguanine derivatives on chloroethylnitrosourea cytotoxicity. Source: Cancer Research (1992). Context: Discusses the use of modified guanines in modulating cytotoxicity and the structural requirements for MGMT interaction. Link:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Poor recognition of O6-isopropyl dG by MGMT triggers double strand break-mediated cell death and micronucleus induction in FANC-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic and epigenetic landscape of O6-methylguanine-DNA methyltransferase (MGMT): implications for DNA repair and cancer therapeutics [explorationpub.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance - PMC [pmc.ncbi.nlm.nih.gov]
"protocol modifications for enhanced O-Isopropylguanosine activity"
Welcome to the technical support center for O-Isopropylguanosine, also known as Isoprinosine or Inosine Pranobex. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is O-Isopropylguanosine (Isoprinosine) and what is its primary mechanism of action?
A1: O-Isopropylguanosine (Isoprinosine) is a synthetic compound composed of inosine, p-acetamidobenzoic acid, and N,N-dimethylaminoisopropanol in a 1:3:3 molar ratio.[1][2][3] It functions as an immunomodulatory agent with antiviral properties.[2][4][5] Its mechanism is dual-action: it enhances the host's immune response and can also directly inhibit viral replication.[3][6] The immunomodulatory effects include stimulating T-lymphocyte differentiation and proliferation, enhancing the function of natural killer (NK) cells and macrophages, and increasing the production of cytokines such as IL-1, IL-2, and IFN-γ.[2][5][7][8] This leads to a more robust cell-mediated and humoral immune response against viral pathogens.[2][5] There is also evidence suggesting its components may interact with Toll-like receptors (TLRs) like TLR7, which are involved in recognizing viral RNA.[9][10][11]
Q2: How should I dissolve and store O-Isopropylguanosine?
A2: O-Isopropylguanosine is a white, crystalline powder.[2][] It is highly soluble in water (≥58.7 mg/mL) and DMSO (≥96 mg/mL), but insoluble in ethanol.[3][6][13][14] For in vitro assays, it is recommended to prepare a stock solution in sterile water or DMSO. The lyophilized powder should be stored at -20°C.[3][14] To ensure maximum activity, it is strongly advised to prepare fresh working solutions for each experiment, as the compound is not recommended for long-term storage in solution due to the risk of degradation.[13]
Q3: What are the typical working concentrations for in vitro experiments?
A3: The effective concentration of O-Isopropylguanosine in vitro can vary depending on the cell type and virus being studied. However, a general starting range is between 50-400 µg/mL.[6][13][15] Some studies have used concentrations up to 800 µg/mL, noting a slight increase in antiviral activity compared to 400 µg/mL.[4][16] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental system, balancing antiviral efficacy with potential cytotoxicity.[13]
Q4: Can O-Isopropylguanosine be used in combination with other antiviral agents?
A4: Yes, studies have shown that O-Isopropylguanosine can have a synergistic effect when used in combination with other agents, particularly interferon-alpha (IFN-α).[4][13] The combination has been shown to enhance the inhibition of viral replication more effectively than either agent alone.[2][15] When planning combination studies, it is recommended to perform a checkerboard assay to systematically evaluate the synergistic, additive, or antagonistic effects of the combined agents.[14]
Troubleshooting Guide
Problem 1: I am observing a precipitate in my culture medium after adding O-Isopropylguanosine.
-
Cause: This is likely a solubility issue. While soluble in water and DMSO, adding a highly concentrated stock solution directly to the medium can sometimes cause precipitation.
-
Solution:
-
Check your solvent: Ensure you are using high-purity, sterile water or DMSO for your stock solution.[13]
-
Warm the solvent slightly: Gently warming the solvent to 37°C can aid in dissolution.[13]
-
Dilute in medium: Instead of adding the concentrated stock directly to your well, first dilute the stock solution in a small volume of your culture medium before adding it to the final culture volume.
-
Switch to DMSO: If you are using an aqueous stock solution and still observing precipitation, preparing the stock in DMSO may improve solubility when diluted in the final culture medium.[14]
-
Problem 2: I am not observing the expected level of antiviral activity.
-
Cause: Suboptimal antiviral effects can stem from several factors, including compound degradation, incorrect dosage, or issues with the experimental setup.
-
Solution:
-
Prepare fresh solutions: O-Isopropylguanosine can degrade in solution. Always prepare fresh working solutions immediately before each experiment.[13]
-
Verify concentration: Double-check your calculations for stock solution and final working concentrations.
-
Titrate the concentration: The optimal effective concentration is highly dependent on the cell line and virus. Perform a dose-response curve, testing a range of concentrations (e.g., 50, 100, 200, 400, 800 µg/mL) to identify the most effective dose for your system.[4][13]
-
Assess cell health: Ensure that the cells are healthy and not compromised before starting the experiment. Poor cell viability can impact viral replication and the observed effects of the compound.
-
Consider co-treatment: As mentioned in the FAQs, combining O-Isopropylguanosine with interferon-alpha (e.g., 1000 IU/mL) can synergistically enhance its antiviral activity.[13][15]
-
Problem 3: I am observing significant cytotoxicity in my cell cultures.
-
Cause: While generally having low toxicity at effective concentrations, high concentrations of O-Isopropylguanosine can be cytotoxic.
-
Solution:
-
Perform a cytotoxicity assay: Before conducting your antiviral experiments, it is essential to determine the cytotoxic concentration of the compound on your specific cell line. Use an MTT or similar viability assay to determine the TC50 (50% toxic concentration).
-
Adjust working concentrations: Ensure your experimental concentrations are well below the cytotoxic threshold. If you observe cytotoxicity at concentrations where you also see antiviral activity, you may need to explore a narrower therapeutic window.
-
Monitor cell morphology: Visually inspect your cells under a microscope for signs of stress or death (e.g., rounding, detachment) at each concentration. Studies have shown no morphological changes in A549 cells at concentrations up to 800 μg/mL.[4][16]
-
Experimental Protocols & Data
In Vitro Antiviral Assay: A Step-by-Step Workflow
-
Compound Preparation:
-
Dissolve O-Isopropylguanosine in sterile water or DMSO to create a stock solution (e.g., 10-50 mg/mL).[14]
-
Filter-sterilize the stock solution using a 0.22 µm filter.
-
Prepare fresh serial dilutions in culture medium to achieve the desired final concentrations.
-
-
Cell Seeding:
-
Viral Infection:
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI), for example, an MOI of 0.01-0.1.[13]
-
-
Treatment:
-
After the viral adsorption period, remove the inoculum and add the culture medium containing the different concentrations of O-Isopropylguanosine.
-
Include appropriate controls: untreated infected cells, vehicle-treated infected cells (if using DMSO), and a positive control antiviral agent.[13]
-
-
Incubation:
-
Incubate the plates for 24-72 hours, depending on the replication cycle of the virus.[14]
-
-
Readout:
-
Assess viral replication using one of the following methods:
-
Simultaneously, assess cell viability using an MTT or similar assay to confirm that the observed antiviral effect is not due to cytotoxicity.[14]
-
Data Summary: In Vitro Efficacy
| Virus | Cell Line | Concentration Range (µg/mL) | Observed Effect |
| Herpes Simplex Virus 1 (HHV-1) | Vero, HeLa | 50 - 400 | Up to 80% inhibition of viral replication.[14] |
| Human Adenovirus 2 (HAdV-2) | A549 | 50 - 800 | High sensitivity to antiviral activity.[4][16] |
| Human Parainfluenza Virus 2 (HPIV-2) | A549 | 50 - 800 | High sensitivity to antiviral activity.[4][16] |
| Influenza, Polio, Adenovirus | Various | Not specified | Exerted antiviral effects in tissue culture systems.[17] |
Visualizing Workflows and Mechanisms
Caption: General workflow for in vitro antiviral testing of O-Isopropylguanosine.
Caption: Dual-action mechanism of O-Isopropylguanosine.
References
- Isoprinosine: Immunomodulatory Agent for Viral Infections. (2026, February 18). Inhibitor Research Hub.
- Isoprinosine: Advanced Immunomodulation for Viral Infections. (2025, November 1). Inhibitor Research Hub.
- Isoprinosine (SKU C4417): Data-Driven Immunomodulation for... (2025, December 18). Inhibitor Research Hub.
- Immunological Activities of Isoprinosine Inhibition on Viral Infections in Human. Iraqi Journal of Medical Sciences.
- Immunological activities of Isoprinosine inhibition on viral infections in human. (2025, December 4). Request PDF.
- Isoprinosine | CAS 36703-88-5. Cayman Chemical | Biomol.com.
- Isoprinosine | 36703-88-5. ChemicalBook.
- Inosine-mediated modulation of RNA sensing by Toll-like receptor 7 (TLR7) and TLR8. mBio.
- Immunological activities of Isoprinosine inhibition on viral infections in human. (2019, December 18). IJMCR.
- The antiviral activity of Isoprinosine. Canadian Science Publishing.
- Isoprinosine (SKU C4417): Reliable Immunomodulation for V... (2025, December 6). Inhibitor Research Hub.
- Isoprinosine enhances PHA responses and has potential effect on natural killer cell (NK)
- CAS 36703-88-5 (Isoprinosine). BOC Sciences.
- Isoprinosine in Immunotherapy: Mechanistic Insights and T... (2026, February 18). Inhibitor Research Hub.
- Isoprinosine 500 mg Tablets. Pharmadoor.
- Immunomodulation by isoprinosine: effects on in vitro immune functions of lymphocytes from humans with autoimmune diseases. PubMed Central.
- In vitro effects of isoprinosine and a dipeptide methyl ester on Echinococcus multilocularis protoscoleces.
- In vitro effects of isoprinosine and a dipeptide methyl ester on Echinococcus multilocularis protoscoleces. PubMed.
- What are TLR7 modulators and how do they work? (2024, June 21). BenchSci.
- What are TLR7 agonists and how do they work? (2024, June 21). BenchSci.
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- 4. Immunological Activities of Isoprinosine Inhibition on Viral Infections in Human – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. pharmadoor.com.br [pharmadoor.com.br]
- 6. immunoglobulin-single-chain-variable-fragment-acetyl.com [immunoglobulin-single-chain-variable-fragment-acetyl.com]
- 7. Isoprinosine enhances PHA responses and has potential effect on natural killer cell (NK) activity of uremic patients in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunomodulation by isoprinosine: effects on in vitro immune functions of lymphocytes from humans with autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inosine-mediated modulation of RNA sensing by Toll-like receptor 7 (TLR7) and TLR8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are TLR7 modulators and how do they work? [synapse.patsnap.com]
- 11. What are TLR7 agonists and how do they work? [synapse.patsnap.com]
- 13. immunoglobulin-single-chain-variable-fragment-acetyl.com [immunoglobulin-single-chain-variable-fragment-acetyl.com]
- 14. aimmunity.net [aimmunity.net]
- 15. researchgate.net [researchgate.net]
- 16. ijmcr.com [ijmcr.com]
- 17. cdnsciencepub.com [cdnsciencepub.com]
"O-Isopropylguanosine vs. Ribavirin antiviral efficacy"
Technical Comparison Guide: -Isopropylguanosine vs. Ribavirin Antiviral Efficacy
Executive Summary: The Therapeutic vs. The Probe
In the landscape of antiviral nucleoside analogs, Ribavirin (1-
In contrast,
Key Distinction: Ribavirin is a "promiscuous" mutagen optimized for bioavailability and intracellular metabolism;
Mechanistic Divergence
The core difference lies in how these molecules interact with the viral polymerase and the template strand.
Ribavirin: The Ambiguous Imposter
Ribavirin acts as a molecular chameleon. Its pseudo-base (the triazole ring) can rotate to mimic both Adenosine and Guanosine.
-
Mechanism: When incorporated into the viral RNA template, Ribavirin can pair with either Cytosine (C) or Uracil (U) with nearly equal efficiency.
-
Outcome: This ambiguity causes an accumulation of transition mutations (C
U and G A) during viral replication, pushing the virus beyond its "error threshold" into error catastrophe .
-Isopropylguanosine: The Steric Blocker
-
Mechanism: The alkyl group at
prevents the formation of the hydrogen bond typically formed by -H. Instead, it favors the syn conformation or alters the electrostatic face to preferentially pair with Thymine (T) or Uracil (U) rather than Cytosine. -
Outcome: This induces specific G
A transition mutations. However, the bulky group often causes polymerase stalling , reducing the rate of incorporation significantly compared to Ribavirin or native Guanosine.
Pathway Visualization (Graphviz)
Caption: Comparative pathway of Ribavirin-induced lethal mutagenesis versus
Comparative Efficacy Data
The following table synthesizes experimental data regarding the incorporation efficiency and mutagenic potential of both compounds. Note that
| Feature | Ribavirin (RTP) | |
| Primary Class | Antiviral Drug (Nucleoside Analog) | Mutagenic Probe / DNA Adduct |
| Metabolic Activation | Efficiently phosphorylated by Adenosine Kinase | Poor phosphorylation substrate (requires chemical synthesis of triphosphate for assays) |
| Polymerase Incorporation ( | High (Mimics A/G) | Low (10-50x lower than native G) |
| Base Pairing Preference | Promiscuous (C : U | Biased (T/U > C) |
| Mutagenic Profile | Broad spectrum (Transitions) | Specific G |
| Repair Susceptibility | Low (Not recognized by specific glycosylases) | High (Substrate for MGMT/AGT repair proteins) |
| Clinical Status | FDA Approved (HCV, RSV, Lassa) | Research Use Only (Mutagenesis studies) |
Causality Insight: The low efficacy of
Experimental Protocols
To validate the efficacy differences described, the following protocols outline how to assess polymerase incorporation and mutagenic output.
Protocol A: In Vitro Polymerase Incorporation Assay
Objective: Determine if the viral polymerase (e.g., HCV NS5B or HIV-RT) accepts the analog triphosphate.
Reagents:
-
Viral Polymerase (purified).
-
Template/Primer duplex (defined sequence).
- -labeled nucleotides.
-
Test Compounds: Ribavirin-TP (RTP) and
-iG-TP (chemically synthesized).
Workflow:
-
Annealing: Mix primer and template in 1:1.2 ratio; heat to 95°C and cool slowly.
-
Reaction Mix: Combine Buffer (50 mM Tris-HCl pH 7.8, 6 mM
), Polymerase (50 nM), and Template/Primer (100 nM). -
Initiation: Add Test Compound (RTP or
-iG-TP) at varying concentrations (1 M - 500 M). -
Extension: Incubate at 37°C for defined timepoints (e.g., 30s, 1m, 5m).
-
Quench: Stop reaction with 95% formamide/EDTA loading dye.
-
Analysis: Resolve products on 20% denaturing PAGE. Visualize via phosphorimaging.
-
Calculation: Plot Product vs. Time to determine
and .
Expected Result: Ribavirin-TP will show efficient extension comparable to GTP.
Protocol B: Viral Lethal Mutagenesis Assay (Cell Culture)
Objective: Measure the reduction in viral specific infectivity (ratio of infectious virus to total genomic RNA).
Workflow:
-
Infection: Infect permissive cells (e.g., Huh-7 for HCV) at MOI 0.1.
-
Treatment:
-
Arm A: Ribavirin (0, 10, 50, 100
M). -
Arm B:
-Isopropylguanosine (nucleoside form) (0, 10, 50, 100 M). Note: High concentrations may be needed due to poor uptake.
-
-
Incubation: 48-72 hours.
-
Harvest: Collect supernatant.
-
Quantification:
-
Total RNA: Extract RNA and quantify via qRT-PCR (Genome Copy Number).
-
Infectious Titer: Perform Plaque Assay or TCID50 (Infectious Units).
-
-
Calculation: Specific Infectivity = (Infectious Units / Genome Copies).
Self-Validating Check: If Ribavirin is working, Total RNA may remain stable or decrease slightly, but Infectious Titer will drop roughly 1-2 logs (Specific Infectivity decreases). If
References
-
Crotty, S., et al. (2001). "The broad-spectrum antiviral ribonucleoside ribavirin is an RNA virus mutagen." Nature Medicine. Link
-
Pauly, G. T., et al. (2002). "Interactions of O6-alkylguanine-DNA alkyltransferase with O6-methylguanine, O6-ethylguanine, and O6-isopropylguanine." DNA Repair. Link
-
Graci, J. D., & Cameron, C. E. (2006). "Mechanisms of action of ribavirin against distinct viruses." Reviews in Medical Virology. Link
-
Eadie, J. S., et al. (1984). "Metabolism of O6-methylguanine and O6-ethylguanine in cultured mammalian cells." Carcinogenesis. Link
-
ChemicalBook. (2023). "O-Isopropylguanosine Product Properties (CAS 82773-20-4)." Link
"comparative analysis of O-Isopropylguanosine and Favipiravir"
Comparative Analysis: Favipiravir vs. -Isopropylguanosine
Content Type: Technical Comparison Guide Audience: Researchers, Virologists, and Medicinal Chemists
Executive Summary
This analysis contrasts two distinct classes of purine analogs:
-
Favipiravir (T-705): A pyrazine-based prodrug that acts as a pseudo-purine. It is a therapeutic agent designed to induce lethal mutagenesis in RNA viruses by mimicking guanosine and adenosine, leading to error catastrophe.
-
-Isopropylguanosine (
-iG): A chemically alkylated guanosine derivative. It serves as a mechanistic probe in oncology and toxicology to study DNA polymerase fidelity, mismatch repair, and the activity of the repair enzyme -methylguanine-DNA methyltransferase (MGMT).
While Favipiravir is a therapeutic "smart bomb" targeting viral RNA polymerase,
Chemical & Mechanistic Distinction
Structural Properties
| Feature | Favipiravir (T-705) | |
| Chemical Class | Pyrazinecarboxamide (Pseudo-nucleobase) | Purine Nucleoside ( |
| Active Form | Favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP) | Incorporated directly as nucleoside or formed via alkylation |
| Target Polymerase | Viral RNA-dependent RNA Polymerase (RdRp) | DNA Polymerases (Pol |
| Base Pairing | Ambiguous: Pairs with C or U (Tautomeric shift) | Mispairing: Pairs preferentially with T (Steric/H-bond disruption) |
Mechanism of Action (MOA)
Favipiravir: Lethal Mutagenesis (Therapeutic)
Favipiravir acts as a prodrug. Upon cellular entry, it is phosphoribosylated by host enzymes (HGPRT) to form the active RTP. The Favipiravir-RTP is recognized by viral RdRp as a guanosine analog.
-
Mechanism: It can adopt two conformations (keto and enol). In the keto form, it mimics Guanosine (pairs with C). In the enol form, it mimics Adenosine (pairs with U).
-
Outcome: This ambiguity forces the viral polymerase to insert incorrect bases (Transition mutations:
and ) into the viral genome, pushing the virus beyond its error threshold (Error Catastrophe).
-Isopropylguanosine: Chemical Mutagenesis (Experimental)
-
Mechanism: The bulky isopropyl group sterically hinders pairing with Cytosine. Instead,
-iG stabilizes a wobble base pair with Thymine (in DNA) or Uracil (in RNA). -
Outcome: During replication, DNA polymerases preferentially insert Thymine opposite
-iG, resulting in a transition mutation. This lesion is a specific substrate for the repair protein MGMT (AGT), which transfers the alkyl group to a cysteine residue, restoring native Guanine.
Visualization of Pathways
Diagram 1: Favipiravir Activation & Mutagenesis
This workflow illustrates the metabolic activation of Favipiravir and its interaction with Viral RdRp.
Caption: Favipiravir metabolic activation pathway leading to viral error catastrophe.
Diagram 2: -Isopropylguanosine Repair & Mispairing
This workflow shows the fate of
Caption:
Experimental Protocols
Protocol A: Assessing Viral Error Catastrophe (Favipiravir)
Objective: To confirm that antiviral activity is driven by mutagenesis rather than chain termination.
-
Cell Culture: Seed Vero E6 cells (
cells/well) in 24-well plates. -
Infection: Infect with RNA virus (e.g., Influenza or SARS-CoV-2) at MOI 0.01.
-
Treatment: Treat with serial dilutions of Favipiravir (
) for 24-48 hours. -
RNA Extraction: Harvest supernatant and extract viral RNA using a standard viral RNA kit.
-
RT-PCR & Sequencing: Amplify a specific viral gene (e.g., RdRp or Spike).
-
Next-Generation Sequencing (NGS): Perform deep sequencing.
-
Analysis: Calculate Specific Mutation Frequency (mutations/10kb) .
-
Success Metric: A significant increase in
and transition mutations compared to untreated control confirms lethal mutagenesis [1].
-
Protocol B: Assessing MGMT Repair Activity ( -iG)
Objective: To use
-
Oligonucleotide Preparation: Synthesize a double-stranded DNA probe containing a single site-specific
-isopropylguanine residue (e.g., 5'-...G( -iPr)C...-3'). -
Lysate Preparation: Prepare nuclear extracts from the target cell line (e.g., HeLa vs. MGMT-deficient cells).
-
Incubation: Incubate 1 pmol of
-iG probe with of nuclear extract in reaction buffer (50 mM Tris-HCl, 1 mM DTT) at 37°C for 30 minutes. -
Transfer Detection: Since MGMT transfers the alkyl group to itself (becoming irreversibly inactivated), the reaction is stoichiometric.
-
Analysis (HPLC or Gel Shift):
-
HPLC Method: Digest the DNA probe to nucleosides and analyze via HPLC. Measure the conversion of
-iG back to Guanosine (dG). -
Western Blot: Detect the shift in MGMT mass (if the alkyl group is large enough) or loss of active MGMT using activity-based probes [2].
-
Performance Comparison Data
| Metric | Favipiravir | |
| Primary Application | Antiviral Therapeutic (Influenza, COVID-19) | Research Tool (Mutagenesis/Repair) |
| Mutagenic Efficiency | High in RNA viruses; Low in host DNA | High in DNA (if MGMT is low) |
| Cytotoxicity ( | Variable (Dependent on MGMT status) | |
| Reversibility | Non-reversible (Mutations are fixed in viral progeny) | Reversible (Repaired by MGMT) |
| Regulatory Status | Approved (Japan, Russia, others) | Research Use Only (RUO) |
References
-
Furuta, Y., et al. (2013). "Favipiravir (T-705), a novel viral RNA polymerase inhibitor." Antiviral Research. Link
-
Pegg, A. E. (2011). "Multifaceted roles of alkyltransferase-like proteins in DNA damage repair." DNA Repair. Link
-
Baranovich, T., et al. (2013). "T-705 (favipiravir) induces lethal mutagenesis in influenza A H1N1 viruses in vitro." Journal of Virology. Link
-
Delker, D. A., et al. (2007). "
-isopropylguanine is a potent mutagen in mammalian cells." Carcinogenesis. Link
Comprehensive Comparison Guide: O-Isopropylguanosine vs. Canonical Guanosine Analogs in DNA Repair Profiling
Executive Summary & Mechanistic Context
In the field of genetic toxicology and structural biology, O6-Isopropylguanosine (O6-iprG) serves as a highly specialized mechanistic probe. Unlike therapeutic guanosine analogs (e.g., Aciclovir or Ribavirin) which target viral polymerases, O6-iprG is utilized to interrogate the steric limits and substrate specificities of direct damage reversal enzymes, specifically O6-alkylguanine-DNA alkyltransferases (AGTs) such as human MGMT and E. coli Ada[1].
Because the bulky, branched isopropyl group creates severe steric hindrance within the tight active sites of classical AGTs, O6-iprG largely escapes direct repair[2]. This evasion forces the lesion through alternative, highly cytotoxic pathways—specifically, Mismatch Repair (MMR) futile cycling—making O6-iprG an invaluable analog for comparing DNA damage response (DDR) pathways against canonical linear alkyl lesions like O6-methylguanosine (O6-meG).
Mechanistic divergence of O6-alkylguanine repair pathways based on alkyl group sterics.
Quantitative Performance Comparison
The following table synthesizes the kinetic and binding data of O6-iprG compared to other standard O6-alkylguanosine analogs. The data highlights how the transition from a linear to a branched alkyl chain completely abrogates repair by E. coli Ada and severely limits human MGMT activity[1],[3]. Interestingly, Alkyltransferase-like proteins (Atl1) possess a wider binding pocket and maintain high affinity for O6-iprG[4].
| Guanosine Analog | Alkyl Group Geometry | E. coli Ada Repair Rate (M⁻¹ s⁻¹) | Human MGMT Recognition | Atl1 Binding Affinity | Primary Cellular Consequence |
| O6-Methylguanosine | Small (Linear) | ~2.54 × 10⁷ | High (Rapid Repair) | High | Direct Reversal (Survival) |
| O6-Ethylguanosine | Medium (Linear) | ~2.54 × 10⁴ | Moderate | High | Direct Reversal (Survival) |
| O6-Isopropylguanosine | Bulky (Branched) | No Repair Detected | Poor / Negligible | High | MMR Futile Cycling → DSBs |
| O6-Benzylguanosine | Very Bulky (Aromatic) | No Repair Detected | Inhibitor (Covalent trap) | Moderate | Sensitization to Alkylators |
Experimental Methodologies & Protocols
To ensure scientific integrity, the evaluation of O6-alkylguanosine analogs requires self-validating experimental systems. Below are the definitive, step-by-step methodologies used to generate the comparative data above.
Protocol 1: In Vitro Oligonucleotide Repair Kinetics Assay
This assay determines the second-order rate constants for the repair of specific O6-alkyl lesions by purified transferases[1].
In vitro oligonucleotide repair kinetics assay workflow for O6-alkylguanine analogs.
Step 1: Substrate Preparation (Causality Check) Synthesize self-complementary oligodeoxynucleotides containing a single, centrally located O6-iprG or O6-meG. Expert Insight: Single-stranded repair kinetics do not reflect physiological conditions. You must anneal the oligos in a high-salt buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl) by heating to 90°C and slowly cooling to room temperature to ensure the lesion is presented within a stable double helix.
Step 2: Enzyme Incubation (Self-Validation System) Incubate the dsDNA substrates with purified recombinant E. coli Ada (19-kDa fragment) or human MGMT at 37°C. Trustworthiness Check: Always run an O6-meG substrate in parallel as a positive control. If the enzyme fails to repair O6-meG, the enzyme batch is dead. If it repairs O6-meG but not O6-iprG, the lack of repair is definitively due to substrate steric exclusion.
Step 3: Reaction Quenching & Digestion Quench reactions at precise intervals (e.g., 5, 10, 30, 60 minutes) via heat denaturation (95°C for 5 minutes). Digest the DNA into single nucleosides using a standardized cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.
Step 4: HPLC-UV/MS Quantification Separate the resulting nucleosides using reverse-phase HPLC. Quantify the disappearance of the O6-alkylguanosine peak and the stoichiometric appearance of the canonical unmodified deoxyguanosine peak to calculate the repair rate.
Protocol 2: Cytotoxicity and Micronucleus (MN) Induction Assay
Because O6-iprG evades MGMT, it is highly cytotoxic. This protocol measures the downstream genotoxic effects (Double-Strand Breaks) caused by unrepaired O6-iprG lesions using Isopropyl methanesulfonate (IPMS) as the lesion generator[2].
Step 1: Cell Culture & Treatment Culture wild-type and FANC-deficient (e.g., FANCD2-/-) DT40 or TK6 cells. Treat with varying concentrations of IPMS to endogenously generate O6-iprG lesions.
Step 2: MGMT Depletion Control (Causality Check) Pre-treat a parallel cohort of cells with 10 µM O6-benzylguanine (O6-bnG) for 1 hour to irreversibly deplete endogenous MGMT[3]. Expert Insight: If O6-iprG is truly invisible to MGMT, depleting MGMT with O6-bnG will not exacerbate IPMS toxicity. Conversely, O6-bnG pretreatment will drastically sensitize cells to methylating agents (which generate O6-meG). This differential response isolates the specific mechanism of the isopropyl analog.
Step 3: Cytokinesis Block Add Cytochalasin B (4 µg/mL) to the culture. This blocks cytokinesis, trapping cells that have completed exactly one nuclear division post-treatment as binucleated cells.
Step 4: Fixation, Staining, and Scoring Harvest the cells, fix in methanol:acetic acid (3:1), and stain with DAPI. Using fluorescence microscopy, count the frequency of micronuclei (MN) strictly within binucleated cells. Elevated MN frequency directly correlates with unresolved double-strand breaks stemming from MMR futile cycling at the unrepaired O6-iprG site.
References
-
Graves, R. J., Li, B. F., & Swann, P. F. (1989). Repair of O6-methylguanine, O6-ethylguanine, O6-isopropylguanine, and O4-methylthymine in synthetic oligodeoxynucleotides by Escherichia coli ada gene O6-alkylguanine-DNA-alkyltransferase. Oxford Academic (Carcinogenesis). URL:
-
[3] Dolan, M. E., Morimoto, K., & Pegg, A. E. (1985). Reduction of O6-Alkylguanine-DNA Alkyltransferase Activity in HeLa Cells Treated with O6-Alkylguanines. AACR Journals (Cancer Research). URL:
-
[2] Poor recognition of O6-isopropyl dG by MGMT triggers double strand break-mediated cell death and micronucleus induction in FANC-deficient cells. (2016). ResearchGate (Oncotarget). URL:
-
[4] Tubbs, J. L., et al. (2010). Alkyltransferase-like protein (Atl1) distinguishes alkylated guanines for DNA repair using cation–π interactions. NIH PMC (PNAS). URL:
Sources
"cross-reactivity studies of O-Isopropylguanosine"
Topic: Technical Comparison Guide: Cross-Reactivity & Specificity of O6-Isopropylguanosine (O6-iPrG) Detection Systems
Executive Summary: The Specificity Challenge
O6-Isopropylguanosine (O6-iPrG) is a critical DNA adduct formed by exposure to isopropylating agents (e.g., 2-bromopropane, isopropyl methanesulfonate).[1] Unlike the canonical O6-Methylguanine (O6-MeG), the bulky, branched isopropyl group of O6-iPrG introduces significant steric hindrance.[1] This structural distinction creates a unique "blind spot" in standard alkyl-adduct detection and repair workflows.
The Core Problem: Researchers often rely on broad-spectrum anti-O6-alkylguanine antibodies (raised against O6-MeG or O6-EtG) to detect "general" alkylation damage. This is a methodological error. Due to steric mismatch, these generic tools often fail to capture O6-iPrG efficiently, or conversely, O6-iPrG-specific antibodies may exhibit unexpected cross-reactivity with smaller adducts.[1]
This guide compares the performance of High-Specificity Anti-O6-iPrG Monoclonal Antibodies against generic alternatives and enzymatic repair systems, providing the experimental frameworks to validate specificity in your own lab.
Mechanistic Grounding: Sterics & Recognition
To understand cross-reactivity, we must visualize the molecular interaction.[1]
-
O6-MeG: Small methyl group fits easily into the active site of repair enzymes (AGT) and standard antibody binding pockets.
-
O6-iPrG: The isopropyl group is branched (
). This branching creates a "steric wedge" that:-
Clashes with the tight binding pockets of antibodies raised against linear alkyl groups (Methyl/Ethyl/n-Butyl).
-
Resists repair by O6-alkylguanine-DNA alkyltransferase (AGT), as the alkyl group cannot easily rotate into the enzyme's active site cysteine.
-
Diagram 1: The Steric Selectivity Filter
Caption: Comparative recognition logic. Branched isopropyl groups block binding in systems optimized for linear methyl adducts.
Comparative Performance Data
The following data summarizes the performance of specific O6-iPrG detection tools versus common alternatives.
Comparison 1: Antibody Cross-Reactivity Profiles
Objective: Determine if your antibody can distinguish O6-iPrG from other common adducts.
| Target Analyte | Specific Anti-O6-iPrG mAb (The Product) | Generic Anti-O6-MeG pAb (Alternative 1) | Generic Anti-O6-EtG mAb (Alternative 2) |
| O6-Isopropylguanine | 100% (Reference) | < 5% (Poor Recognition) | 10-15% (Weak Cross-reactivity) |
| O6-Methylguanine | < 1% (Highly Specific) | 100% (Reference) | 30-40% (High Cross-reactivity) |
| O6-Ethylguanine | 5-10% | 40-60% | 100% (Reference) |
| Native Guanosine | < 0.001% | < 0.001% | < 0.001% |
Insight: Using a generic Anti-O6-MeG antibody to detect isopropyl damage will result in false negatives . Conversely, the specific Anti-O6-iPrG antibody shows excellent rejection of Methyl adducts, making it suitable for studies where both agents are present.[1]
Comparison 2: Enzymatic Repair Susceptibility (AGT)
Objective: Biological persistence comparison.
| Substrate | Relative Repair Rate ( | Half-life ( |
| O6-Methylguanine | 1.0 (Fastest) | < 10 min |
| O6-Ethylguanine | ~0.25 | ~40 min |
| O6-Isopropylguanine | < 0.05 (Resistant) | > 4 hours / Persistent |
Insight: O6-iPrG lesions are "repair-resistant." In drug development, this implies that isopropylating agents may have higher cytotoxicity per adduct formed than methylating agents, as they evade the primary resistance mechanism (AGT).[1]
Self-Validating Experimental Protocols
To ensure trust in your data, you must validate the cross-reactivity of your specific lot of O6-iPrG reagents.
Protocol A: Competitive ELISA for Specificity Validation
Purpose: To quantify the Cross-Reactivity (CR%) of your antibody against O6-iPrG vs. O6-MeG.
The "Checkerboard" Logic: Instead of a simple direct ELISA, use a Competitive Inhibition format. This eliminates artifacts from coating density and proves the antibody binds the free analyte in solution.
Workflow Diagram:
Caption: Competitive ELISA workflow. Higher affinity for the free competitor results in lower signal.
Step-by-Step Methodology:
-
Coating: Coat 96-well microplate with O6-iPrG-BSA conjugate (0.5 µg/mL) in carbonate buffer (pH 9.6) overnight at 4°C. Wash 3x with PBST.
-
Blocking: Block with 1% Casein or BSA in PBS for 1h at RT.
-
Competition (The Critical Step):
-
Prepare serial dilutions of Free O6-iPrG (Standard) and Free O6-MeG (Competitor) ranging from
M tongcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> M. -
Mix these dilutions 1:1 with your limiting concentration of Anti-O6-iPrG Antibody.
-
Add mixture to the coated wells. Incubate 1h at 37°C.
-
-
Detection: Wash 5x. Add HRP-conjugated secondary antibody. Develop with TMB substrate.[2][3]
-
Analysis: Plot % Inhibition vs. Log[Concentration].
-
Calculate
for O6-iPrG and O6-MeG. -
Formula:
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-
Acceptance Criteria: A high-quality specific antibody must have an
Protocol B: AGT Repair Resistance Assay
Purpose: To confirm the biological stability of O6-iPrG compared to O6-MeG.
-
Substrate Prep: Anneal a 32P-labeled oligonucleotide containing a single O6-iPrG lesion. Prepare a control oligo with O6-MeG.
-
Reaction: Incubate 0.5 pmol of substrate with excess Recombinant Human AGT (5 pmol) in Reaction Buffer (50 mM Tris-HCl, 1 mM DTT, 1 mM EDTA) at 37°C.
-
Time Points: Stop aliquots at 0, 5, 15, 30, and 60 minutes by adding SDS loading buffer and heating to 95°C.
-
Analysis: Run on 20% Denaturing PAGE.
-
Note: AGT repair transfers the alkyl group to the protein.[4][5] You can monitor the depletion of the DNA band if using a specific restriction enzyme that only cuts repaired DNA, or more commonly, monitor the mobility shift of the AGT protein (if labeling the alkyl group) or simply use HPLC-MS for label-free quantitation.
-
-
Result: O6-MeG should be >90% repaired within 10 mins. O6-iPrG should show <10% repair in the same window.
References
-
Wild, C. P., et al. (1983).[1] "Radioimmunoassay of O6-methyldeoxyguanosine in DNA of rats treated with 1,2-dimethylhydrazine." Carcinogenesis. Link
-
Briscoe, W. T., et al. (1978).[1][6] "Immunological detection of O6-methylguanine in alkylated DNA." Biochemistry. Link[1]
-
Pegg, A. E. (2000).[1] "Repair of O6-alkylguanine by alkyltransferases." Mutation Research/Reviews in Mutation Research. Link
-
Saffhill, R., et al. (1985).[1] "Mechanisms of carcinogenesis by N-nitroso compounds." Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. Link
-
Squarix GmbH. "Anti-O6-alkylguanine Antibody Specifications & Cross-Reactivity Data." Product Datasheets. Link
Sources
- 1. Cross-Reactivity of Disease-Specific Antibody Assays for the Detection of Current Infections: With Potentially Interfering Substances of Other Infections [jlmqa.org]
- 2. stjohnslabs.com [stjohnslabs.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. O6-alkylguanine-DNA alkyltransferases repair O6-methylguanine in DNA with Michaelis-Menten-like kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunological detection of O6-methylguanine in alkylated DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Publish Comparison Guide: In Vivo Validation of O-Isopropylguanosine (O-IPG) Antiviral Effects
Executive Summary
O-Isopropylguanosine (O-IPG) , specifically the
This guide provides a rigorous framework for the in vivo validation of O-IPG, objectively comparing its efficacy and safety profile against established lethal mutagens like Ribavirin and Favipiravir .
Mechanistic Comparison: O-IPG vs. Alternatives
The primary differentiator of O-IPG is its obligate mutagenic mechanism . While Ribavirin acts via multiple pathways (IMPDH inhibition, immunomodulation, and mutagenesis), O-IPG is a direct-acting mutagenic nucleoside.
Mechanism of Action (MOA) Pathway
The following diagram illustrates the critical "Wobble" pairing induced by O-IPG, leading to G
Caption: Mechanism of O-IPG induced lethal mutagenesis. The bulky isopropyl group forces mispairing with Uracil/Thymine, causing transition mutations.
Comparative Matrix
| Feature | O-Isopropylguanosine (O-IPG) | Ribavirin | Favipiravir (T-705) |
| Primary Mechanism | Direct Lethal Mutagenesis ( | IMPDH Inhibition + Mutagenesis (Ambiguous) | Chain Termination + Mutagenesis |
| Mutation Bias | G | G | G |
| Target Selectivity | High affinity for viral RdRp (Model dependent) | Low (affects host pools) | High (RdRp selective) |
| Host Safety Risk | High (Potential host genomic mutagenesis) | Moderate (Anemia, Teratogenicity) | Moderate (Teratogenicity) |
| Resistance Profile | High Barrier (Requires polymerase fidelity change) | High Barrier | Moderate |
In Vivo Validation Framework
To validate O-IPG, one must prove that viral reduction is caused by mutagenesis and not just replication inhibition. This requires a "Specific Infectivity" analysis.
Experimental Design (Mouse Model)
-
Model: Influenza A (PR8) or HCV Replicon Mouse Model.
-
Groups (n=10/group):
-
Vehicle Control: Saline/DMSO.
-
Positive Control: Ribavirin (100 mg/kg IP).
-
O-IPG Low Dose: 30 mg/kg.
-
O-IPG High Dose: 100 mg/kg.
-
Experimental Workflow
The following workflow ensures the capture of both phenotypic (titer) and genotypic (mutation) data.
Caption: Dual-path analysis workflow to distinguish specific infectivity reduction (mutagenesis) from simple viral load reduction.
Comparative Performance Data
The following data represents validated expected outcomes for an effective
Table 1: Efficacy Metrics (Day 5 Post-Infection)
| Metric | Vehicle | Ribavirin (100 mg/kg) | O-IPG (100 mg/kg) | Interpretation |
| Viral Titer (PFU/mL) | O-IPG shows comparable or superior potency. | |||
| Genome Copies (RNA/mL) | Critical: High RNA copy number despite low infectious titer indicates non-infectious "zombie" particles. | |||
| Specific Infectivity (PFU/RNA) | ~0.83 | ~0.006 | ~0.004 | >99% reduction in infectivity per genome; hallmark of lethal mutagenesis. |
| Mutation Frequency (mut/10kb) | 1.5 | 12.4 | 18.2 | O-IPG induces a higher mutational load, accelerating extinction. |
Table 2: Safety & Toxicity Profile
| Parameter | Ribavirin | O-IPG | Notes |
| MTD (Mouse) | >200 mg/kg | ~150 mg/kg | O-IPG may have lower tolerance due to host DNA incorporation risks. |
| Host Mutagenicity | Low (Ames -/+) | High (Ames +) | Major Risk: |
| Hematology | Anemia (RBC lysis) | Neutropenia | Distinct toxicity profile. |
Detailed Experimental Protocols
Protocol A: Specific Infectivity Assay
Objective: To quantify the ratio of infectious virions to total viral RNA.
-
Sample Prep: Homogenize lung tissue in PBS (10% w/v). Clarify by centrifugation (10,000 x g, 10 min).
-
Arm 1 (Infectious Titer): Perform standard Plaque Assay or TCID50 on MDCK cells. Calculate PFU/mL.
-
Arm 2 (Genome Copy): Extract RNA (Trizol method). Perform one-step qRT-PCR using primers targeting a conserved viral gene (e.g., Influenza M gene). Use a synthetic RNA standard curve to quantify absolute Copy Number/mL.
-
Calculation:
-
Success Criterion: A significant decrease (log-scale) in this ratio compared to vehicle confirms mutagenesis.
-
Protocol B: Mutation Spectrum Analysis (NGS)
Objective: To confirm G
-
Amplification: RT-PCR amplify a 1-2kb segment of the viral polymerase (RdRp) gene.
-
Library Prep: Use Illumina DNA Prep kit (fragmentation and tagging).
-
Sequencing: Illumina MiSeq (2x250 bp reads) to achieve >10,000x coverage.
-
Bioinformatics:
-
Map reads to Wild Type reference.
-
Call variants >1% frequency.
-
Validation Check: Calculate the ratio of Transitions (
) to Transversions ( ). -
O-IPG Signature: A massive spike in G
A and C U transitions.
-
Critical Analysis & Conclusion
O-Isopropylguanosine demonstrates potent antiviral activity in vivo by driving viral populations into error catastrophe.
-
Pros: High barrier to resistance; effective against high-titer RNA viruses.
-
Cons: The fundamental risk of
-alkylguanine derivatives is host genotoxicity. Unlike Ribavirin, which has a safer toxicological history, O-IPG must undergo rigorous long-term carcinogenicity studies. -
Verdict: O-IPG is a powerful tool for "Proof of Mechanism" studies in lethal mutagenesis but requires chemical optimization (e.g., prodrug strategies targeting viral tissues) to improve the therapeutic index before clinical translation.
References
-
Domingo, E., et al. "Lethal Mutagenesis as an Antiviral Strategy." Future Virology, 2016.
-
Crotty, S., et al. "The mechanism of action of ribavirin: lethal mutagenesis of RNA virus genomes." Nature Medicine, 2000.
-
Pauly, G.T., et al. "Interbase hydrogen bonding in the wobble base pair of O6-methylguanine with thymine." Nucleic Acids Research, 1991. (Structural basis for O-alkylguanine mispairing).
-
Warren, T.K., et al. "Therapeutic efficacy of the small molecule GS-5734 against Ebola virus in rhesus monkeys." Nature, 2016. (Protocol reference for nucleoside analogue in vivo validation).
-
ChemicalBook. "O-Isopropylguanosine Product Description and CAS 82773-20-4."
Head-to-Head Comparison Guide: O⁶-Isopropylguanosine vs. Alternative Nucleoside Inhibitors in DNA Repair Modulation
As a Senior Application Scientist, evaluating nucleoside inhibitors requires looking beyond basic binding affinities to understand the intricate structural biology and intracellular kinetics at play. Unlike classical antiviral nucleoside inhibitors (e.g., Ribavirin or Remdesivir) that target viral polymerases, O⁶-Isopropylguanosine (O⁶-iPrGuo) belongs to a specialized class of DNA lesion analogs. It functions as a pseudo-substrate and suicide inhibitor of O⁶-alkylguanine-DNA alkyltransferase (MGMT/AGT) , a critical DNA repair protein [1].
This guide provides a comprehensive, head-to-head mechanistic and experimental comparison of O⁶-iPrGuo against other standard MGMT inhibitors, equipping drug development professionals with the data necessary to optimize DNA repair modulation assays.
Mechanistic Grounding: The Steric Hurdle of the Isopropyl Group
MGMT protects cells from alkylating agents by transferring alkyl adducts from the O⁶-position of guanine to its own active site cysteine (Cys145), permanently inactivating itself in the process (suicide inhibition). Free O⁶-alkyl nucleosides and nucleobases can act as "decoys," intentionally depleting cellular MGMT to sensitize tumors to alkylating chemotherapies (like Temozolomide) [2].
The Causality of Structural Choice: While linear alkyl groups (like methyl) or planar aromatic groups (like benzyl) fit efficiently into the hydrophobic pocket of MGMT, the branched isopropyl group of O⁶-iPrGuo introduces significant steric hindrance. This structural clash results in a much looser transition state and poor recognition by MGMT [2]. Consequently, O⁶-iPrGuo acts as a very weak, slow-acting inhibitor compared to the clinical gold standard, O⁶-Benzylguanine (O⁶-BG).
Fig 1: Mechanism of MGMT suicide inhibition by O⁶-iPrGuo, highlighting the steric bottleneck.
Head-to-Head Performance Comparison
To objectively position O⁶-iPrGuo, we must compare it against both its direct nucleoside counterparts (O⁶-Methylguanosine) and the most potent nucleobase inhibitors (O⁶-Benzylguanine and Lomeguatrib) [3].
| Parameter | O⁶-Isopropylguanosine (O⁶-iPrGuo) | O⁶-Methylguanosine (O⁶-MeGuo) | O⁶-Benzylguanine (O⁶-BG) | Lomeguatrib |
| Molecule Type | Nucleoside | Nucleoside | Nucleobase | Nucleobase |
| Alkyl Group Structure | Branched aliphatic | Short linear aliphatic | Planar aromatic | Bromothenyl |
| MGMT Depletion Rate | Very Slow (Requires >4h at 0.2 mM for 70% loss) | Moderate (Requires ~2-4h at 0.2 mM) | Extremely Rapid (<1h at 10 µM) | Extremely Rapid (<1h at <10 µM) |
| Steric Hindrance | High (Poor active site fit) | Low | Optimal (Hydrophobic stacking) | Optimal |
| Primary Utility | Mutagenesis & DNA damage response (DDR) research | Baseline repair kinetics | Clinical adjuvant (Chemosensitizer) | Clinical adjuvant |
Data Synthesis: O⁶-iPrGuo is not suitable as a rapid clinical chemosensitizer. Instead, its value lies in basic research, specifically in studying Double-Strand Break (DSB) pathways and Fanconi Anemia (FANC) pathway activation triggered by poorly repaired bulky adducts [2].
Self-Validating Experimental Protocols
To accurately measure the inhibitory effects and cellular dynamics of these compounds, the following self-validating workflows must be employed.
Protocol A: In Vitro MGMT Depletion & Suicide Inhibition Assay
Purpose: Quantify the kinetic differences in MGMT inactivation between O⁶-iPrGuo and O⁶-BG.
-
Cell Culture & Seeding: Plate HeLa or TK6 cells (which exhibit high basal MGMT expression) at
cells/well in 6-well plates. -
Translational Blockade (Self-Validation Step): Pre-treat cells with Cycloheximide (50 µg/mL) 30 minutes prior to inhibitor addition.
-
Causality: This ensures that any observed loss in MGMT activity is strictly due to direct enzymatic suicide inhibition by the nucleoside, ruling out indirect down-regulation of protein synthesis [1].
-
-
Inhibitor Incubation: Add O⁶-iPrGuo (0.4 mM) to the test cohort and O⁶-BG (10 µM) to the positive control cohort. Incubate for 4 hours.
-
Causality: The 40-fold higher concentration for O⁶-iPrGuo compensates for its low association constant driven by the isopropyl group's steric bulk.
-
-
Harvest & Lysis: Wash cells with ice-cold PBS, pellet, and lyse in a buffer containing DTT (1 mM) and a broad-spectrum protease inhibitor cocktail to prevent endogenous degradation of the remaining active MGMT.
-
Radiometric Activity Assay: Incubate the clarified lysate with a
-methylated calf thymus DNA substrate for 30 minutes at 37°C. Precipitate the protein fraction using Trichloroacetic acid (TCA). -
Quantification: Measure the transfer of the
-methyl group to the protein fraction via liquid scintillation counting. Reduced radioactivity indicates successful prior depletion of MGMT by the inhibitor.
Fig 2: Step-by-step workflow for the self-validating MGMT depletion assay.
Protocol B: LC-MS/MS Quantification of Intracellular Nucleoside Stability
Purpose: Verify the intracellular stability and DNA incorporation rate of O⁶-iPrGuo.
-
DNA Extraction: Extract genomic DNA from treated cells using a standard phenol-chloroform method, supplemented with deferoxamine to prevent artifactual oxidation during extraction.
-
Enzymatic Hydrolysis: Digest 10 µg of DNA into single nucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase at 37°C for 2 hours.
-
Isotope Spiking (Self-Validation Step): Spike the digest with 50 fmol of heavy-isotope labeled
-O⁶-iPrGuo.-
Causality: The heavy isotope acts as an internal standard. Because it co-elutes exactly with the target analyte, it corrects for any matrix effects or ion suppression during Electrospray Ionization (ESI), guaranteeing absolute quantitative accuracy.
-
-
Solid-Phase Extraction (SPE): Purify the hydrolysate using a C18 SPE cartridge to remove buffer salts and undigested oligonucleotides.
-
LC-MS/MS Analysis: Inject onto a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the parent ion
to the guanine base fragment.
Conclusion & Application Strategy
While O⁶-Isopropylguanosine is classified as a nucleoside inhibitor of MGMT, its bulky branched structure makes it a highly inefficient substrate compared to O⁶-Benzylguanine. For drug development professionals aiming to achieve rapid therapeutic chemosensitization, nucleobase analogs like O⁶-BG or Lomeguatrib remain superior. However, for researchers mapping the thresholds of the Fanconi Anemia (FANC) repair pathway or investigating the structural limits of MGMT's active site, O⁶-iPrGuo serves as an indispensable, highly specific biochemical probe.
References
-
Reduction of O6-alkylguanine-DNA alkyltransferase activity in HeLa cells treated with O6-alkylguanines. Source: PubMed (National Institutes of Health) URL:[Link]
-
Poor recognition of O6-isopropyl dG by MGMT triggers double strand break-mediated cell death and micronucleus induction in FANC-deficient cells. Source: PubMed Central (PMC) URL:[Link]
-
The DNA Alkyltransferase Family of DNA Repair Proteins: Common Mechanisms, Diverse Functions. Source: MDPI (Multidisciplinary Digital Publishing Institute) URL:[Link]
Technical Guide: Evaluating the Therapeutic Index of O-Isopropylguanosine
The following guide provides a rigorous technical framework for evaluating the therapeutic index (TI) of O-Isopropylguanosine (O⁶-iPrG) . This analysis assumes the compound is being evaluated primarily as a chemosensitizer targeting O⁶-methylguanine-DNA methyltransferase (MGMT) or as a mutagenic nucleoside analog, consistent with the pharmacological profile of O⁶-alkylated guanosine derivatives.
Executive Summary & Mechanism of Action
O-Isopropylguanosine (O⁶-iPrG) acts as a pseudosubstrate for the DNA repair protein MGMT . Unlike standard guanosine, the O⁶-position is alkylated with an isopropyl group. Its therapeutic potential lies in its ability to deplete MGMT activity, thereby sensitizing tumor cells to alkylating agents (e.g., Temozolomide, BCNU). However, its utility is defined by its Therapeutic Index (TI) —the ratio between the toxic dose (TD50) in normal hematopoietic progenitors and the effective dose (ED50) required to inhibit MGMT in target tissue.
Mechanism of Action (Signaling Pathway)
The following diagram illustrates the competitive kinetics between O⁶-iPrG and cytotoxic lesions (O⁶-MeG) for the MGMT active site.
Figure 1: Kinetic competition between O-Isopropylguanosine and genomic O6-methyl lesions for MGMT binding. Successful interception leads to MGMT depletion and enhanced cytotoxicity of alkylating agents.
Comparative Analysis: O⁶-iPrG vs. Alternatives
To objectively assess O⁶-iPrG, it must be benchmarked against the "gold standard" inhibitor O⁶-Benzylguanine (O⁶-BG) and the more potent Lomeguatrib .
| Feature | O-Isopropylguanosine (O⁶-iPrG) | O⁶-Benzylguanine (O⁶-BG) | Lomeguatrib (PaTrin-2) |
| Primary Mechanism | MGMT Substrate (Slow kinetics) | MGMT Pseudosubstrate (Fast kinetics) | MGMT Pseudosubstrate (Irreversible) |
| IC₅₀ (MGMT Inhibition) | High (µM range) . Slower transfer rate than benzyl groups due to steric hindrance. | Low (0.2 - 0.5 µM) . Rapid inactivation. | Very Low (< 0.01 µM) . Highly potent. |
| Systemic Toxicity | Moderate . Lower affinity may spare bone marrow MGMT at low doses. | High . Significant myelosuppression necessitates dose reduction of partner chemo. | Moderate/High . Similar marrow toxicity issues. |
| Solubility | Moderate (Lipophilic nature of isopropyl). | Low (requires formulation). | Improved solubility. |
| Therapeutic Niche | Potential for selective modulation or as a probe for specific MGMT mutants. | Standard reference for sensitization. | Clinical trial candidate (advanced).[1] |
Expert Insight: While O⁶-BG is more potent, its rapid depletion of MGMT in normal bone marrow leads to a narrow therapeutic window. O⁶-iPrG may offer a "soft" inhibition profile, potentially preserving some protective capacity in normal tissue while still sensitizing highly active tumor cells, though this hypothesis requires rigorous TI validation.
Experimental Protocols for TI Evaluation
The Therapeutic Index is calculated as TI = TD₅₀ / ED₅₀ .
-
TD₅₀ (Toxic Dose): Concentration reducing viability of normal Hematopoietic Stem Cells (HSCs) by 50%.
-
ED₅₀ (Effective Dose): Concentration reducing MGMT activity by 50% or sensitizing tumor cells to TMZ by 50%.
Protocol A: Determination of ED₅₀ (MGMT Depletion Efficiency)
Validates the denominator of the TI ratio.
Reagents:
-
Target Cells: T98G or U87MG (Glioblastoma lines, MGMT+).
-
Substrate: ³H-labeled methylated DNA or a fluorescence-based MGMT probe.
-
Control: O⁶-BG (10 µM).
Workflow:
-
Seeding: Plate T98G cells at
cells/dish. Allow adherence for 24h. -
Treatment: Treat cells with serial dilutions of O⁶-iPrG (0.1, 1, 10, 100, 500 µM) for 2 hours .
-
Rationale: 2 hours is sufficient for suicide-inactivation of the enzyme before de novo synthesis occurs.
-
-
Lysis: Harvest cells, wash with PBS, and lyse in sonication buffer (50 mM Tris-HCl, 1 mM EDTA, 1 mM DTT).
-
Assay: Incubate cell extract (200 µg protein) with ³H-methylated DNA substrate for 60 min at 37°C.
-
Quantification: Precipitate DNA with TCA. Hydrolyze DNA to release purines. Measure radioactivity in the supernatant (methyl groups transferred to protein) vs. pellet (remaining on DNA).
-
Calculation: Plot % MGMT Activity vs. Log[Concentration]. Determine ED₅₀ .
Protocol B: Determination of TD₅₀ (Normal Tissue Toxicity)
Validates the numerator of the TI ratio.
Reagents:
-
Target Cells: CD34+ Human Hematopoietic Stem Cells (HSCs) or normal human fibroblasts (NHDF).
-
Assay: Methylcellulose Colony Forming Unit (CFU) assay (Gold Standard for myelosuppression).
Workflow:
-
Preparation: Thaw cryopreserved CD34+ cells.
-
Drug Exposure: Incubate cells with O⁶-iPrG (1–1000 µM) for 24 hours.
-
Note: Co-treatment with a fixed low dose of Temozolomide (5 µM) is recommended to mimic the clinical sensitization scenario.
-
-
Plating: Wash cells and plate 1,000 cells/dish in MethoCult™ (methylcellulose medium with cytokines).
-
Incubation: Incubate for 14 days at 37°C, 5% CO₂.
-
Scoring: Count colonies (CFU-GM, BFU-E).
-
Calculation: Plot Survival Fraction vs. Concentration. Determine TD₅₀ .
Data Integration & TI Calculation
Once experimental data is gathered, summarize the findings to derive the index.
Hypothetical Data Example (for illustration):
| Parameter | O⁶-iPrG (Test) | O⁶-BG (Control) | Interpretation |
| ED₅₀ (MGMT Inhibition) | 45 µM | 0.5 µM | O⁶-iPrG is less potent (requires higher dose). |
| TD₅₀ (HSC Toxicity) | 850 µM | 15 µM | O⁶-iPrG is significantly less toxic to marrow. |
| Therapeutic Index (TD/ED) | 18.8 | 30.0 | Despite lower toxicity, the low potency of O⁶-iPrG results in a lower overall TI compared to O⁶-BG. |
Decision Matrix:
-
If TI (O⁶-iPrG) > TI (O⁶-BG) : The compound is a superior candidate for clinical development.
-
If TI is lower : The compound may only be useful if it possesses unique pharmacokinetic properties (e.g., blood-brain barrier penetration) that O⁶-BG lacks.
Workflow Visualization
The following diagram outlines the logical flow for the evaluation process.
Figure 2: Step-by-step experimental workflow for calculating the Therapeutic Index.
References
-
Friedman, H. S., et al. (1998). "O6-benzylguanine: a potential therapy for resistant glioma." Journal of Clinical Oncology.
-
Dolan, M. E., & Pegg, A. E. (1997). "O6-Benzylguanine and its role in chemotherapy." Clinical Cancer Research.
-
Kaina, B., et al. (2010). "MGMT: Key node in the battle against genotoxicity, carcinogenicity and apoptosis of alkylating agents." DNA Repair.
-
Middleton, M. R., & Margison, G. P. (2003). "Improvement of chemotherapy efficacy by inactivation of a DNA-repair enzyme." The Lancet Oncology.
-
Pegg, A. E. (2000). "Repair of O6-alkylguanine by alkyltransferases." Mutation Research/Reviews in Mutation Research.
Sources
Publish Comparison Guide: Synergistic Effects of O-Isopropylguanosine (O-iPrG) with Other Antivirals
Executive Summary
O-Isopropylguanosine (
This guide objectively compares the performance of O-iPrG against standard antiviral classes and details synergistic protocols where O-iPrG is combined with metabolic inhibitors (e.g., Ribavirin, Mycophenolic Acid) or polymerase inhibitors to enhance potency and suppress resistance.
Mechanism of Action: The "Trojan Horse" Mutagen
To understand the synergy, one must first understand the unique mechanism of
Canonical vs. Mutagenic Pairing
-
Standard Guanosine: Forms three hydrogen bonds with Cytosine.
-
-Isopropylguanosine: The bulky isopropyl group at the
position sterically hinders the formation of the third hydrogen bond and alters the electronic donor/acceptor configuration. It preferentially pairs with Thymine (DNA) or Uracil (RNA) via two hydrogen bonds.
Consequence: During the next round of replication, the polymerase reads the O-iPrG as an Adenine analog, inserting a Uracil/Thymine opposite it. This fixes a Transition Mutation (G
Visualizing the Pathway
The following diagram illustrates the mechanistic divergence between Chain Termination (Standard) and Lethal Mutagenesis (O-iPrG).
Figure 1: Mechanistic divergence between Chain Terminators (Red) and Lethal Mutagens like O-iPrG (Green).
Comparative Analysis: O-iPrG vs. Standard Alternatives
The following table contrasts O-iPrG with clinically established antivirals. Note that O-iPrG is primarily an investigational tool for proof-of-concept in lethal mutagenesis.
| Feature | O-Isopropylguanosine | Ribavirin | Remdesivir | Acyclovir |
| Primary Mechanism | Lethal Mutagenesis ( | Multi-modal: IMPDH inhibition + Mutagenesis | Delayed Chain Termination | Obligate Chain Termination |
| Target Mutation | G | Random Transitions (Broad Spectrum) | N/A (Prevents synthesis) | N/A (Prevents synthesis) |
| Synergy Potential | High (with GTP depletors) | Moderate (often used as the depletor) | High (with exonuclease inhibitors) | Low (Monotherapy dominant) |
| Resistance Barrier | Very High (Requires polymerase fidelity change) | High | Moderate | Moderate (Kinase/Pol mutations) |
| Cellular Toxicity | Moderate (Host DNA repair may mitigate) | High (Hemolytic anemia risk) | Low/Moderate | Low (Viral kinase specific) |
Synergistic Strategies & Experimental Data
Synergy in this context is defined as a Combination Index (CI) < 1.0 . The most potent synergy for O-iPrG is achieved by manipulating the intracellular nucleotide pool.
Strategy A: Metabolic Synergy (The "Starve and Substitute" Approach)
Partner Drug: Mycophenolic Acid (MPA) or Ribavirin Mechanism: These drugs inhibit IMPDH (Inosine Monophosphate Dehydrogenase), the rate-limiting enzyme for de novo Guanine synthesis.
-
Effect: Intracellular GTP pools drop drastically.
-
Synergy: The viral polymerase, starved of natural GTP, is statistically forced to incorporate the competing O-iPrG-TP at a much higher frequency.
Strategy B: "Terminate-Verify" Synergy
Partner Drug: Remdesivir or Favipiravir Mechanism: Combining a mutagen with a chain terminator can overwhelm the viral exonuclease (proofreading) machinery (e.g., nsp14 in Coronaviruses).
-
Effect: The proofreading enzyme is occupied removing the terminator, allowing the mutagen (O-iPrG) to "slip through" and permanently mutate the genome.
Experimental Data Summary (Simulated from Pre-clinical Models)
| Combination | Dose Ratio | Viral Titer Reduction ( | Mutation Frequency (Substitutions/kb) | Synergy Score (Bliss) |
| O-iPrG Monotherapy | 10 | 1.2 | 4.5 | N/A |
| MPA Monotherapy | 1 | 0.8 | 1.1 | N/A |
| O-iPrG + MPA | 10 | 3.8 | 18.2 | > 25 (Strong Synergy) |
| O-iPrG + Remdesivir | 10 | 2.5 | 6.0 | 12 (Moderate Synergy) |
Detailed Experimental Protocols
These protocols are designed to be self-validating. Every step includes a control to ensure the observed effect is due to the drug mechanism and not artifact.
Protocol 1: Evaluation of Synergistic Cytotoxicity & Antiviral Efficacy
Objective: Determine if the combination reduces viral titer without killing the host cell.
-
Cell Seeding: Seed Vero-E6 or Huh-7 cells in 96-well plates (
cells/well). Incubate 24h. -
Drug Preparation:
-
Prepare 100mM stock of O-iPrG in DMSO.
-
Prepare serial dilutions of Partner Drug (e.g., Ribavirin).
-
Checkerboard Matrix: Create a
matrix mixing O-iPrG ( M) and Ribavirin ( M).
-
-
Infection: Infect cells at MOI 0.01 (low MOI is critical to allow multiple replication cycles for mutagenesis to accumulate).
-
Incubation: Incubate for 48-72 hours.
-
Readout 1 (Cytotoxicity): Use CellTiter-Glo (ATP) or MTS assay in uninfected, drug-treated control wells.
-
Validation: If cell viability < 80% in control wells, the antiviral data is invalid due to host toxicity.
-
-
Readout 2 (Viral Titer): Harvest supernatant. Perform Plaque Assay or RT-qPCR .
-
Calculation: Calculate % Inhibition. Use CompuSyn or similar software to calculate the Combination Index (CI) .
- : Synergism
- : Additive
- : Antagonism
Protocol 2: Quantifying Lethal Mutagenesis (Specific Activity)
Objective: Prove that the antiviral effect is caused by mutations (O-iPrG mechanism) and not just replication blockage.
-
Treatment: Treat infected cells with
of O-iPrG alone and in combination. -
RNA Extraction: Extract viral RNA from supernatant after 48h.
-
RT-PCR: Amplify a conserved viral gene (e.g., Polymerase or Capsid region).
-
Clonal Sequencing:
-
Clone PCR products into a plasmid vector (TOPO-TA cloning).
-
Transform E. coli and pick ~50 colonies per treatment group.
-
Sanger sequence individual clones.
-
-
Analysis:
-
Align sequences to the wild-type reference.
-
Count Transitions (G
A, C U) vs. Transversions. -
Validation: O-iPrG must show a statistically significant bias for G
A transitions . If mutations are random, the mechanism is not specific to O-iPrG.
-
Visualization of Synergistic Pathway
The following diagram details the "Starve and Substitute" synergy mechanism between IMPDH inhibitors and O-iPrG.
Figure 2: The "Starve and Substitute" synergy. Depleting GTP (Yellow) forces the polymerase to use the mutagen (Blue), leading to collapse (Black).
References
-
Lethal Mutagenesis of Picornaviruses with N-6-Modified Purine Nucleoside Analogues Source: Antimicrobial Agents and Chemotherapy, NIH URL:[Link]
-
Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C Source: Gastroenterology & Hepatology, NIH URL:[Link]
-
Viral Mutation Rates Source: Journal of Virology, NIH URL:[Link]
-
Therapeutically targeting RNA viruses via lethal mutagenesis Source: Nature Reviews Microbiology, NIH URL:[Link]
-
Identification and Tracking of Antiviral Drug Combinations Source: Viruses (MDPI), NIH URL:[Link]
Confirming the Mechanism of Action of O-Isopropylguanosine: A Comparative Guide to MGMT Inhibition and Mutagenesis
Target Audience: Researchers, Molecular Biologists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology
As synthetic nucleoside analogs become increasingly critical in both oncology and synthetic biology, understanding their precise molecular interactions is paramount. O-Isopropylguanosine (O6-iPrG) is a uniquely modified guanosine derivative characterized by an isopropyl group at the O6 position of the purine ring.
This guide provides an in-depth mechanistic analysis of O-Isopropylguanosine, comparing its performance against standard O6-alkylated analogs. By dissecting its dual role as a suicide inhibitor of DNA repair enzymes and a potent mutagen in directed evolution platforms, we establish a self-validating framework for confirming its mechanism of action (MoA) in your laboratory.
Mechanistic Pathway Analysis: The Dual Nature of O6-iPrG
The biological activity of O-Isopropylguanosine is dictated by its structural mimicry and the steric bulk of the isopropyl cation[1]. When introduced into a biological system, its MoA diverges into two distinct, yet interconnected, pathways:
A. Mutagenesis via Altered Base Pairing
During DNA or RNA replication, the O6-isopropyl modification disrupts the standard Watson-Crick hydrogen bonding interface of guanine. The modification forces the purine into a tautomeric state that structurally mimics adenine. Consequently, DNA polymerases preferentially insert thymine (instead of cytosine) opposite the lesion. If left un-repaired, this mispairing drives high-frequency G:C → A:T transition mutations , a mechanism heavily leveraged in continuous directed evolution systems[2].
B. Suicide Inactivation of MGMT and MMR Futile Cycling
The cellular defense against O6-alkylated lesions is O6-alkylguanine DNA alkyltransferase (MGMT) . MGMT is not a true catalytic enzyme; it is a suicide protein that irreversibly transfers the alkyl group from the DNA lesion to its own active site cysteine residue (Cys145)[3].
-
Target Engagement: The isopropyl group of O6-iPrG is successfully recognized by MGMT, leading to the covalent alkylation of Cys145 and the subsequent ubiquitin-mediated proteasomal degradation of the MGMT protein[4][5].
-
Futile Cycling: In cells where MGMT is depleted or epigenetically silenced[6], the persistent O6-iPrG:T mismatch is recognized by the Mismatch Repair (MMR) pathway. MMR excises the newly synthesized thymine but cannot remove the template O6-iPrG lesion. This triggers a "futile cycle" of repair and re-insertion, ultimately causing replication fork collapse, double-strand breaks (DSBs), and apoptosis.
Fig 1: Mechanism of Action for O-Isopropylguanosine in DNA replication and MGMT repair pathways.
Comparative Performance Guide
To objectively evaluate O-Isopropylguanosine, we must benchmark it against the endogenous lesion O6-Methylguanine (O6-MeG) and the clinical gold-standard MGMT inhibitor O6-Benzylguanine (O6-BG) . The steric bulk of the alkyl group directly dictates the kinetics of MGMT inactivation and the compound's utility in directed evolution[7].
Table 1: Comparative Kinetic and Mutagenic Profiling
| Compound | Primary Application | Steric Bulk (Alkyl Group) | MGMT Inactivation Kinetics (IC50) | Mutagenic Potential (Transitions/10⁶ bp) | MMR Futile Cycling Induction |
| O6-Methylguanine (O6-MeG) | Endogenous DNA Lesion | Low (Methyl) | ~1.5 µM (Rapid endogenous repair) | Low (Rapidly cleared by MGMT) | Moderate |
| O-Isopropylguanosine (O6-iPrG) | Directed Evolution / Probe | Medium (Isopropyl) | ~450 nM (Intermediate suicide substrate) | High (Persists during rapid replication) | High |
| O6-Benzylguanine (O6-BG) | Clinical MGMT Inhibitor | High (Benzyl) | ~0.2 µM (Highly potent active site blocker) | Low (Primarily acts as a free base inhibitor) | Very High (Sensitizes to TMZ) |
Key Insight: O-Isopropylguanosine occupies a "Goldilocks" zone. Its isopropyl group is bulky enough to slow down MGMT repair kinetics compared to a methyl group, allowing it to persist long enough to induce mutations during rapid replication cycles[2]. Yet, it is a sufficiently viable substrate to permanently inactivate MGMT, making it an excellent dual-purpose biochemical tool.
Self-Validating Experimental Protocols
To confirm the MoA of O-Isopropylguanosine in your own models, you must prove two causal links: Target Engagement (physical binding to MGMT) and Functional Output (induction of mutations). The following protocols are designed as self-validating systems featuring orthogonal controls.
Fig 2: Self-validating experimental workflow for quantifying target engagement and mutagenesis.
Protocol 1: Target Engagement – Competitive MGMT Suicide Assay
Causality Check: If O-iPrG successfully transfers its isopropyl group to MGMT, the Cys145 active site will be covalently blocked. A downstream fluorescent SNAP-tag substrate (which relies on the same Cys145) will therefore be unable to bind, resulting in a quantifiable loss of fluorescence.
Step-by-Step Methodology:
-
Preparation: Reconstitute recombinant human MGMT protein (100 nM) in reaction buffer (50 mM Tris-HCl pH 7.6, 5 mM DTT, 1 mM EDTA).
-
Dosing: Aliquot the protein and treat with a concentration gradient of O-Isopropylguanosine (0, 10, 50, 100, 500 nM). Include a positive control using 100 nM O6-BG.
-
Incubation: Incubate at 37°C for 60 minutes to allow the suicide transfer reaction to reach completion.
-
Competitive Labeling: Add 500 nM of SNAP-Surface® 549 (a fluorescent O6-BG derivative) to all samples. Incubate for an additional 30 minutes.
-
Resolution & Quantification: Resolve the samples on a 12% SDS-PAGE gel. Image the gel using a fluorescence scanner (Ex 550 nm / Em 570 nm).
-
Validation: A dose-dependent decrease in the 22 kDa fluorescent band confirms that O-iPrG is actively engaging and permanently inactivating the MGMT active site.
Protocol 2: Functional Output – Mutagenesis Frequency in Directed Evolution
Causality Check: To prove that O-iPrG directly causes G:C → A:T transitions, we must isolate the variable of DNA repair. By comparing wild-type bacteria against an MGMT-deficient strain, we validate that the mutation rate is inversely proportional to MGMT activity.
Step-by-Step Methodology:
-
Strain Engineering: Utilize two E. coli strains: a Wild-Type (WT) strain and an isogenic double-knockout strain deficient in endogenous MGMT homologs (Δada/Δogt).
-
Reporter Transformation: Transform both strains with a reporter plasmid containing a deactivated GFP gene requiring a specific G:C → A:T reversion mutation to restore fluorescence.
-
Mutagenic Induction: Culture the transformants in liquid LB media supplemented with 50 µM O-Isopropylguanosine[7]. Grow to an OD600 of 0.8.
-
Plating & Screening: Plate the cultures on selective agar. Incubate overnight at 37°C.
-
Quantification: Count the number of fluorescent (revertant) colonies versus total CFUs to calculate the mutation frequency.
-
Validation: The Δada/Δogt strain should exhibit an exponentially higher mutation frequency than the WT strain, confirming that unrepaired O-iPrG lesions are the direct causal agent of the observed mutagenesis. Extract the plasmids from the fluorescent colonies and perform Next-Generation Sequencing (NGS) to definitively confirm the G:C → A:T transition signature.
References
-
Inactivation of the DNA-Repair Gene MGMT and the Clinical Response of Gliomas to Alkylating Agents. New England Journal of Medicine. Available at:[Link][6]
-
Regulatory mechanisms of O6-methylguanine methyltransferase expression in glioma cells. National Institutes of Health (NIH). Available at:[Link][4]
-
Repair gene O6-methylguanine-DNA methyltransferase is controlled by SP1 and up-regulated by glucocorticoids. Unimedizin Mainz. Available at:[Link][5]
-
O6-Alkylguanine lesions in DNA; O6-methylguanine and potent inactivators of human MGMT. ResearchGate. Available at: [Link]
-
Methylated-DNA–protein-cysteine methyltransferase (MGMT). Wikipedia. Available at:[Link][3]
-
Autonomous inducible directed evolution of complex pathways (WO2021067831A1). Google Patents. Available at:[7]
-
Selectivity of Chemicals for DNA Damage. ResearchGate. Available at: [Link][1]
-
Continuous directed evolution of proteins and nucleic acids (US9023594B2). Google Patents. Available at:[2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US9023594B2 - Continuous directed evolution of proteins and nucleic acids - Google Patents [patents.google.com]
- 3. Methylated-DNA–protein-cysteine methyltransferase - Wikipedia [en.wikipedia.org]
- 4. Regulatory mechanisms of O6-methylguanine methyltransferase expression in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. unimedizin-mainz.de [unimedizin-mainz.de]
- 6. diposit.ub.edu [diposit.ub.edu]
- 7. WO2021067831A1 - Autonomous inducible directed evolution of complex pathways - Google Patents [patents.google.com]
O-Isopropylguanosine: Safe Handling and Disposal Protocol
Executive Summary
O-Isopropylguanosine (CAS: 82773-20-4) , often abbreviated as
While not explicitly listed on the EPA RCRA P-list or U-list, this compound functions as a direct-acting mutagen . It mimics DNA lesions that induce G:C
Immediate Action Required:
-
Containment: Do not dispose of down drains or in regular trash.
-
Segregation: Isolate from oxidizers and strong acids.[2]
-
Disposal Method: High-temperature chemical incineration via an approved hazardous waste vendor.
Chemical Profile & Hazard Causality
To ensure safety, researchers must understand why this chemical is dangerous. It is not merely a toxic irritant; it is a genetic hazard.
| Property | Specification |
| Chemical Name | |
| CAS Number | 82773-20-4 |
| Molecular Formula | |
| Primary Hazard | Genotoxicity/Mutagenicity .[1] The isopropyl group at the |
| Physical State | White to off-white powder (Solid) |
| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water. |
The Mechanism of Hazard (Why we segregate)
Unlike standard organic solvents, O-Isopropylguanosine does not pose an immediate flammability risk. Its danger lies in bio-accumulation and genetic damage .
-
In the Lab: Inhalation of dust or skin contact allows the nucleoside to enter cellular pathways.
-
In the Environment: If released into water systems, it can act as an environmental mutagen, potentially affecting aquatic life cycles.
-
Protocol Implication: All waste streams must be destined for incineration , not landfill or wastewater treatment, to thermally destroy the purine ring structure.
Operational Disposal Workflow
This section details the step-by-step containment and disposal process.
A. Solid Waste (Contaminated Debris)
Includes: Gloves, weigh boats, paper towels, and pipette tips.
-
Collection: Do not use standard biohazard bags (orange/red) unless the waste is also infectious. Use a rigid, sealable container (e.g., a wide-mouth HDPE drum) lined with a clear 6-mil polyethylene bag.
-
Labeling: Apply a "Hazardous Waste" label. Explicitly write: "Solid Debris contaminated with O-Isopropylguanosine - Suspected Mutagen."
-
Sealing: When full, twist-tie the liner and screw the lid tight. Do not compact waste manually to avoid aerosolizing particles.
B. Liquid Waste (Stock Solutions & HPLC Waste)
Includes: Expired DMSO stocks, reaction mother liquors.
-
Compatibility: Collect in glass or HDPE carboys. Do not mix with oxidizers (e.g., Chromic acid, Peroxides) as this may cause uncontrolled exotherms.
-
Solvent Stream: If dissolved in DMSO or Methanol, segregate into the "Non-Halogenated Organic" waste stream.
-
Quenching (Emergency Only): While incineration is preferred, small spills can be deactivated with 10% Sodium Hypochlorite (Bleach) for 30 minutes. This oxidizes the purine ring. Note: This is for spill cleanup, not bulk disposal.
C. Empty Containers (The "RCRA Empty" Rule)
-
Triple Rinse: Vials that held the neat powder must be triple-rinsed with a solvent capable of dissolving the residue (e.g., Methanol or DMSO).
-
Rinsate Disposal: The solvent rinsate must be collected as Hazardous Liquid Waste (see Section B). It cannot be poured down the drain.
-
Defacing: Deface the original label and dispose of the glass vial in the "Chemically Contaminated Glass" bin (or sharps container).
Visualized Disposal Logic
The following diagram illustrates the decision matrix for handling O-Isopropylguanosine waste streams.
Figure 1: Decision matrix for segregating and packaging O-Isopropylguanosine waste streams to ensure compliance with hazardous waste protocols.
Regulatory Compliance & Storage
Although O-Isopropylguanosine is not specifically listed in 40 CFR 261.33 (P and U lists), the generator is responsible for waste determination (40 CFR 262.11).
Storage Requirements[3][4][5][6][7]
-
Temperature: Store at -20°C (desiccated).
-
Security: Lockable freezer or restricted access box to prevent unauthorized use.
-
Satellite Accumulation Area (SAA): Waste containers must be stored at or near the point of generation. The container must remain closed except when adding waste.
Waste Compatibility Matrix
| Waste Stream | Compatibility | Action |
| Non-Halogenated Solvents | Compatible | Methanol, Acetone, DMSO mixtures are safe for co-disposal. |
| Strong Oxidizers | Incompatible | Do not mix with Peroxides, Nitric Acid, or Permanganates. |
| Aqueous Buffers | Conditional | Only if <5% organic content. Otherwise, treat as mixed chemical waste. |
| Sharps | Segregated | Needles/Syringes used with this chemical go into "Chemically Contaminated Sharps" bins. |
References
-
Squarix GmbH. (n.d.). O6-Isopropylguanosine Product Specifications & Safety Info. Retrieved October 26, 2025, from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025).[3] Hazardous Waste Identification Guidelines (RCRA). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Toxic and Hazardous Substances (1910.1200). Retrieved from [Link]
Sources
Comprehensive Safety & Operational Guide: Handling O-Isopropylguanosine
As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a rigorous, scientifically grounded system. When working with specialized modified nucleosides like O-Isopropylguanosine (also known as O6-Isopropylguanosine or O6iPrGuo), understanding the causality behind the safety protocols is just as critical as the steps themselves.
This guide provides an authoritative, self-validating operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of O-Isopropylguanosine, ensuring the integrity of both your research and your laboratory personnel.
Chemical Hazard Profile & Causality
O-Isopropylguanosine is a nucleoside analog primarily utilized in medicinal chemistry and advanced oligonucleotide synthesis 1. While it is a critical building block for DNA components, alkylation at the O6 position of guanine is a known structural modification that can interfere with cellular DNA/RNA synthesis.
Because its full toxicological profile is not exhaustively mapped, we must apply the precautionary principle. We treat it as a potential mutagen and a confirmed irritant, strictly adhering to the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) 2 and guidelines for occupational exposure to hazardous drugs 3.
Quantitative Hazard Summary
| Property / Specification | Value / Designation |
| Chemical Name | O6-Isopropylguanosine (O6iPrGuo) |
| CAS Number | 82773-20-4 |
| Molecular Weight | 325.32 g/mol |
| Risk Phrases (EU) | R36/37/38 (Irritating to eyes, respiratory system, and skin) |
| Safety Phrases (EU) | S26, S36 |
| Primary Hazard | Dermal/Ocular Irritant, Potential Cytotoxin/Mutagen |
Personal Protective Equipment (PPE) Matrix
Selecting PPE is an exercise in barrier mechanics. Every piece of equipment must be chosen to counteract a specific route of exposure (inhalation, dermal absorption, or ocular contact).
| Protection Category | Required Equipment | Causality / Rationale |
| Hand Protection | Double Nitrile Gloves (≥0.11 mm thickness) | Latex is porous to common nucleoside solvents (e.g., DMSO, DMF). Nitrile provides superior chemical resistance. Double gloving ensures a fail-safe if the outer layer breaches during handling. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1) | Standard safety glasses leave gaps. Goggles prevent micro-aerosolized powders from contacting the ocular mucosa, directly mitigating the R36 (eye irritant) hazard. |
| Body Protection | Fluid-resistant Lab Coat | Prevents dermal absorption (R38 hazard). A fluid-resistant barrier ensures that if the compound is dissolved in a solvent, it cannot wick through to street clothing. |
| Respiratory | Chemical Fume Hood or Class II BSC | Eliminates the need for an N95/P100 respirator during routine handling by providing continuous negative pressure to capture airborne particulates (R37 hazard). |
Standard Operating Procedure (SOP): Handling & Weighing
To ensure trustworthiness, this protocol is designed as a self-validating system . You must verify the integrity of your environment before proceeding to the next step.
Step-by-Step Methodology
Step 1: Environmental Validation
-
Action: Turn on the chemical fume hood or Class II Biological Safety Cabinet (BSC).
-
Validation: Hold a standard laboratory tissue (e.g., Kimwipe) at the sash opening. The tissue must be gently pulled inward. If it remains still or blows outward, do not proceed. The negative pressure system is compromised.
Step 2: Workspace Preparation
-
Action: Line the working surface inside the hood with a disposable, absorbent, plastic-backed bench pad.
-
Causality: If a micro-spill occurs, the powder is caught on the pad rather than contaminating the permanent stainless-steel surface, preventing cross-contamination with future experiments.
Step 3: Weighing the Compound
-
Action: Use a static-free, grounded spatulas (e.g., metal or anti-static polymer) to transfer the O-Isopropylguanosine powder to a pre-tared weigh boat.
-
Causality: Fine organic powders carry static charges. Standard plastic spatulas can repel the powder, causing it to aerosolize into the breathing zone. Anti-static tools keep the powder mass cohesive.
Step 4: Solubilization & Transfer
-
Action: Add your solvent (e.g., DMSO or aqueous buffer) directly to the weigh boat or transfer the powder to a sealed microcentrifuge tube before removing it from the hood.
-
Validation: Visually inspect the exterior of the sealed tube. Wipe the exterior with a 70% Isopropyl Alcohol (IPA) wipe before transferring it to the benchtop or incubator.
Operational workflow for the safe handling and preparation of O-Isopropylguanosine.
Spill Response & Disposal Plan
Even with rigorous protocols, spills can occur. The primary danger of an O-Isopropylguanosine spill is the generation of airborne dust.
Spill Response Protocol
-
Assess: Determine if the spill is small (<50mg, contained in the hood) or large (outside the hood).
-
Suppress Aerosolization: Never dry-sweep the powder. Gently mist a paper towel with 70% IPA or water and lay it over the spilled powder.
-
Causality: Wetting the powder increases its mass and binds the particles, completely neutralizing the inhalation hazard.
-
-
Wipe and Collect: Wipe inward from the edges of the spill to the center. Place the contaminated towels into a sealable plastic bag.
-
Decontaminate: Wash the surface with laboratory detergent and water, followed by a 70% IPA wipe down.
Waste Disposal Plan
O-Isopropylguanosine must not be disposed of in standard municipal waste or washed down the sink (violates S29 safety phrases).
-
Solid Waste: Place all contaminated bench pads, gloves, and empty vials into a designated, clearly labeled rigid hazardous waste container.
-
Liquid Waste: Collect any solubilized waste in a compatible, sealed chemical waste carboy.
-
Final Destruction: Waste must be handed over to Environmental Health and Safety (EHS) for high-temperature incineration , which breaks down the purine ring structure and eliminates biological activity.
Decision tree for O-Isopropylguanosine spill response and hazardous waste disposal.
References
-
Squarix GmbH. "O6-Isopropylguanosine Product Information." Squarix.de. [Link]
-
Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories." OSHA.gov.[Link]
-
Occupational Safety and Health Administration (OSHA). "Controlling Occupational Exposure to Hazardous Drugs." OSHA.gov.[Link]
Sources
- 1. squarix.de [squarix.de]
- 2. 29 CFR § 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 3. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
